Pheniramine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16/h3-10,12,15H,11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHNSHDBIRRJRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
132-20-7 (bimaleate) | |
| Record name | Pheniramine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023454 | |
| Record name | Pheniramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pheniramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015557 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
175.00 °C. @ 25.00 mm Hg | |
| Record name | Pheniramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01620 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pheniramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015557 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.77e-01 g/L | |
| Record name | Pheniramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015557 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
86-21-5 | |
| Record name | (±)-Pheniramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pheniramine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pheniramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01620 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | pheniramine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pheniramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pheniramine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENIRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/134FM9ZZ6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pheniramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015557 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Pheniramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01620 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pheniramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015557 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis Pathway and Mechanism of Pheniramine
Introduction
Pheniramine, chemically known as N,N-dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine, is a first-generation antihistamine belonging to the alkylamine class.[1] It is widely utilized for its therapeutic effects in alleviating symptoms associated with allergic reactions, such as hay fever, allergic rhinitis, and urticaria.[1][2] As a first-generation antihistamine, it readily crosses the blood-brain barrier, which accounts for its sedative side effects.[1] This technical guide provides a detailed examination of the primary synthesis pathway of this compound, including reaction mechanisms, experimental protocols, and quantitative data, tailored for researchers and professionals in drug development.
Pharmacological Mechanism of Action
This compound functions as an inverse agonist at histamine H1 receptors.[3][4] In allergic reactions, histamine is released and binds to H1 receptors, triggering responses like vasodilation, increased capillary permeability, and itching.[5] this compound competitively binds to these H1 receptors, preventing histamine from activating them.[5][6] This action blocks the downstream signaling cascade, thereby reducing the classic symptoms of an allergic reaction.[4][5] Its sedative properties arise from its inverse agonism of H1 receptors within the central nervous system.[3]
Caption: Pharmacological action of this compound at the H1 receptor.
Chemical Synthesis of this compound
The most common industrial synthesis of this compound is a two-step process. It begins with the formation of 2-benzylpyridine, which is subsequently alkylated to yield the final this compound molecule.
Caption: Overall synthesis pathway for this compound.
Step 1: Synthesis of 2-Benzylpyridine
This initial step involves the construction of the pyridine ring through a cobalt-catalyzed cycloaddition reaction.
Reaction Mechanism
The formation of 2-benzylpyridine from benzyl cyanide and acetylene is a formal [2+2+2] cycloaddition reaction.[7] In this process, the cobaltocene catalyst facilitates the coupling of two molecules of acetylene and one molecule of the nitrile group from benzyl cyanide to form the stable aromatic pyridine ring. The reaction is conducted at high temperature and pressure to overcome the activation energy required for this transformation.[7][8]
Experimental Protocol
The following protocol is adapted from patent literature[7][8]:
-
A high-pressure autoclave is charged with benzyl cyanide (200g) and a catalytic amount of dicyclopentadienylcobalt (cobaltocene, 10g).
-
The vessel is sealed and evacuated.
-
The temperature is raised to 150°C.
-
Dry acetylene gas (100g) is introduced into the autoclave, causing a further increase in temperature.
-
The reaction temperature is maintained between 150-170°C while acetylene continues to be fed into the vessel.
-
After the addition of acetylene is complete, the reaction is held at 150-170°C under high pressure for 4 hours.
-
Upon completion, the reaction mixture is cooled, and the product is isolated via distillation to yield 2-benzylpyridine.
Quantitative Data: Synthesis of 2-Benzylpyridine
| Parameter | Value | Reference |
| Benzyl Cyanide | 200 g (1.71 mol) | [8] |
| Acetylene | 100 g (3.84 mol) | [8] |
| Catalyst | Cobaltocene (10 g) | [8] |
| Temperature | 150-170 °C | [7][8] |
| Reaction Time | 4 hours | [7][8] |
| Product Yield | 260 g (1.54 mol) | [8] |
| Calculated % Yield | ~90% |
Step 2: Synthesis of this compound via Alkylation
The second and final step is the N-alkylation of the 2-benzylpyridine intermediate to form this compound.
Reaction Mechanism
This reaction proceeds via a nucleophilic substitution (SN2) mechanism. Sodium amide (NaNH₂) is a powerful base used to deprotonate the methylene carbon (the -CH₂- group) of 2-benzylpyridine. This abstraction of a proton creates a highly reactive carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon atom of 2-chloro-N,N-dimethylethanamine, displacing the chloride leaving group to form the final carbon-carbon bond and yield this compound.
Caption: SN2 mechanism for the alkylation of 2-benzylpyridine.
Experimental Protocol
The following protocol is adapted from patent literature[7][8]:
-
To a reaction vessel containing tetrahydrofuran (THF) as a solvent, add 2-benzylpyridine (260g) and sodium amide (95g).
-
Stir the mixture at 20-25°C for 1 hour to allow for the formation of the carbanion.
-
Prepare a solution of 2-chloro-N,N-dimethylethanamine in toluene.
-
Add the toluene solution of the alkylating agent dropwise to the reaction mixture, ensuring the temperature is maintained between 30-40°C.
-
After the addition is complete, raise the temperature to 40-45°C and continue the reaction for 2 hours.
-
Cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and washing the organic phase until neutral.
-
The solvent is recovered, and the resulting concentrate is purified by vacuum distillation to yield this compound.
Quantitative Data: Synthesis of this compound
| Parameter | Value | Reference |
| 2-Benzylpyridine | 260 g (1.54 mol) | [7][8] |
| Sodium Amide (NaNH₂) | 95 g (2.44 mol) | [7][8] |
| Solvent | Tetrahydrofuran / Toluene | [7][8] |
| Temperature | 30-45 °C | [7][8] |
| Reaction Time | 3 hours (total) | [7][8] |
| Product Yield | 270 g (1.12 mol) | [7][8] |
| Calculated % Yield | ~73% |
The synthesis of this compound is efficiently achieved through a two-step process involving a cobalt-catalyzed pyridine ring formation followed by a base-mediated SN2 alkylation. The methodologies described provide a robust and scalable pathway for the production of this important antihistamine. The quantitative data and detailed protocols presented in this guide offer a valuable resource for professionals engaged in the synthesis and development of pharmaceutical compounds.
References
- 1. grokipedia.com [grokipedia.com]
- 2. What is the use of this compound maleate?_Chemicalbook [chemicalbook.com]
- 3. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. youtube.com [youtube.com]
- 5. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 6. What is this compound Maleate used for? [synapse.patsnap.com]
- 7. CN105175318A - Synthesis method of this compound maleate - Google Patents [patents.google.com]
- 8. Synthesis method of this compound maleate - Eureka | Patsnap [eureka.patsnap.com]
The Structure-Activity Relationship of Pheniramine: A Technical Guide for Drug Development Professionals
Abstract
Pheniramine, a first-generation alkylamine antihistamine, has been a cornerstone in the management of allergic conditions for decades. Its efficacy is primarily mediated through competitive antagonism of the histamine H1 receptor. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs. By systematically exploring the impact of structural modifications on receptor binding affinity and functional activity, this document aims to furnish researchers and drug development professionals with a comprehensive understanding of the key pharmacophoric features essential for potent H1 receptor antagonism. This guide details experimental protocols for assessing ligand-receptor interactions and functional outcomes, and visualizes the underlying signaling pathways.
Introduction
This compound and its derivatives are integral to the therapeutic class of H1 antihistamines, which function by competitively binding to H1 receptors on effector cells, thereby blocking the actions of endogenous histamine.[1] This action mitigates the classic symptoms of allergic reactions, such as vasodilation, increased capillary permeability, and sensory nerve stimulation, which manifest as swelling, redness, and itching.[2] As a first-generation antihistamine, this compound can cross the blood-brain barrier, leading to sedative effects due to its action on central H1 receptors.[3] The core structure of this compound presents multiple avenues for chemical modification, making it an excellent scaffold for SAR studies aimed at enhancing potency, selectivity, and duration of action, while potentially reducing side effects.
Core Structure-Activity Relationships of this compound Analogs
The fundamental structure of this compound consists of a diarylmethyl moiety connected via an ethylamine side chain to a terminal dimethylamino group. SAR studies have revealed several key structural features that govern the antihistaminic activity of this class of compounds.
The Diaryl System
The presence of two aryl groups is crucial for significant H1 receptor affinity.[4] In this compound, these are a phenyl group and a 2-pyridyl group. The ability of these two rings to adopt a non-coplanar conformation is thought to be essential for optimal interaction with the H1 receptor binding pocket.[4]
Halogenation of the Phenyl Ring
A pivotal finding in the SAR of this compound is that halogenation of the phenyl ring, typically at the para-position, significantly enhances antihistaminic potency. This has led to the development of highly successful derivatives such as chlorthis compound and bromthis compound.
-
Chlorthis compound: The introduction of a chlorine atom at the para-position of the phenyl ring increases potency by approximately 20 to 50 times compared to this compound.[4]
-
Bromthis compound: Similarly, a bromine atom at the same position also results in a substantial increase in potency.[4]
This enhancement in activity is attributed to favorable electronic and steric interactions within the receptor binding site.
Chirality at the Diarylmethyl Carbon
This compound and its derivatives possess a chiral center at the carbon atom to which the two aryl groups are attached. The antihistaminic activity resides almost exclusively in the (S)-enantiomer, also known as the dextrorotatory (+) isomer.[4] For instance, dexchlorthis compound, the (S)-enantiomer of chlorthis compound, is the active isomer.
The Ethylamine Side Chain
The two-carbon chain separating the diaryl system from the terminal nitrogen is generally optimal for H1 antagonist activity. Altering the length of this chain typically leads to a decrease in potency.[5]
The Terminal Amino Group
A tertiary amine at the end of the alkyl chain is essential for maximal H1 receptor antagonism. This basic nitrogen atom is believed to interact with an acidic residue, such as aspartate, in the receptor binding pocket through an ionic bond.[5]
Quantitative Structure-Activity Relationship Data
The following table summarizes the available quantitative data on the binding affinity of this compound and its key analogs for the histamine H1 receptor.
| Compound | Modification | Chirality | Receptor | Assay Type | Ki (nM) | pKi | Reference |
| This compound | - | Racemic | Human H1 | Radioligand Binding | - | - | [4] |
| Chlorthis compound | p-Chloro | Racemic | Human H1 | Radioligand Binding | 12 | 7.92 | [6] |
| Dexchlorthis compound | p-Chloro | (S)-(+) | Human H1 | Radioligand Binding | - | - | [4] |
| Bromthis compound | p-Bromo | Racemic | Human H1 | Radioligand Binding | - | - | [7] |
| Dexbromthis compound | p-Bromo | (S)-(+) | Human H1 | Radioligand Binding | - | - | [4] |
Note: Specific Ki values for all compounds are not consistently available in the public domain, highlighting a gap for future research. The enhanced potency of halogenated and dextrorotatory isomers is well-established qualitatively.
Experimental Protocols
The characterization of this compound analogs relies on robust in vitro assays to determine their binding affinity and functional antagonism at the H1 receptor.
Histamine H1 Receptor Binding Assay ([³H]-Mepyramine Displacement)
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the histamine H1 receptor.
Objective: To quantify the binding affinity of this compound analogs by measuring their ability to displace the radiolabeled H1 antagonist, [³H]-mepyramine, from its binding site.
Materials:
-
HEK293 cells stably expressing the human histamine H1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
[³H]-Mepyramine (specific activity ~25 Ci/mmol).
-
Unlabeled mepyramine (for determining non-specific binding).
-
Test compounds (this compound and its analogs).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-H1 cells to ~80-90% confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet (cell membranes) in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
[³H]-Mepyramine at a final concentration close to its Kd (e.g., 1-5 nM).
-
Varying concentrations of the test compound.
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of unlabeled mepyramine (e.g., 10 µM).
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay (Calcium Mobilization)
This protocol outlines a cell-based functional assay to determine the potency (IC50) of this compound analogs in antagonizing histamine-induced intracellular calcium mobilization.
Objective: To measure the ability of this compound analogs to inhibit the H1 receptor-mediated increase in intracellular calcium triggered by histamine.
Materials:
-
HEK293 cells stably expressing the human histamine H1 receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
Histamine.
-
Test compounds (this compound and its analogs).
-
Black, clear-bottom 96-well microplates.
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating:
-
Seed HEK293-H1 cells into black, clear-bottom 96-well microplates and culture overnight to allow for cell attachment.
-
-
Dye Loading:
-
Remove the culture medium and add the Fluo-4 AM loading solution (containing probenecid) to each well.
-
Incubate the plate in the dark at 37°C for 60 minutes.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Add varying concentrations of the test compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Fluorescence Measurement:
-
Place the cell plate in the fluorescence microplate reader.
-
Record a baseline fluorescence reading.
-
Automatically add a fixed concentration of histamine (typically the EC80 concentration) to stimulate the cells.
-
Immediately and continuously record the fluorescence signal to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the histamine-induced calcium response for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression.
-
Signaling Pathways
This compound exerts its effects by blocking the histamine-induced signaling cascade downstream of the H1 receptor.
Gq/11-PLC-Calcium Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon histamine binding, the activated Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which mediates many of the cellular responses to histamine. DAG, in conjunction with the elevated Ca2+, activates protein kinase C (PKC).[8]
Figure 1. Histamine H1 Receptor Gq/11 Signaling Pathway.
NF-κB Signaling Pathway
In addition to the canonical Gq/11 pathway, H1 receptor activation has been shown to induce the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1] This pathway is crucial in inflammatory responses. The activation of NF-κB by the H1 receptor is mediated by both Gαq/11 and Gβγ subunits.[1] This leads to the transcription of pro-inflammatory cytokines and adhesion molecules. The anti-inflammatory effects of H1 receptor antagonists may, in part, be due to the inhibition of this NF-κB activation.[8]
Figure 2. Histamine H1 Receptor-mediated NF-κB Activation Pathway.
Conclusion
The structure-activity relationship of this compound and its analogs provides a classic yet powerful example of how targeted chemical modifications can significantly enhance the therapeutic properties of a drug molecule. The key takeaways for drug development professionals are the profound impact of para-halogenation on the phenyl ring and the stereoselectivity of the chiral center, with the (S)-enantiomer being the active form. The detailed experimental protocols provided herein offer a robust framework for the preclinical evaluation of novel H1 receptor antagonists. Furthermore, a thorough understanding of the downstream signaling pathways, including the Gq/11-PLC-calcium and NF-κB cascades, is essential for elucidating the full spectrum of pharmacological effects and for the rational design of next-generation antihistamines with improved efficacy and safety profiles. Future research should focus on obtaining more comprehensive quantitative SAR data for a wider array of this compound derivatives to further refine our understanding and guide future drug discovery efforts in this important therapeutic area.
References
- 1. Histamine H(1)-receptor activation of nuclear factor-kappa B: roles for G beta gamma- and G alpha(q/11)-subunits in constitutive and agonist-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SMPDB [smpdb.ca]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. ramauniversity.ac.in [ramauniversity.ac.in]
- 6. SAR of H1 Receptor Antagonists.. | PPTX [slideshare.net]
- 7. drugs.com [drugs.com]
- 8. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
The In-Depth Mechanism of Action of Pheniramine as an Inverse Agagonist at the Histamine H1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pheniramine, a first-generation antihistamine, has long been utilized for the symptomatic relief of allergic conditions. Evolving pharmacological understanding has reclassified this compound and its contemporaries from simple neutral antagonists to inverse agonists. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's inverse agonism at the histamine H1 receptor (H1R). We will detail the impact of this mechanism on downstream signaling pathways, present available quantitative data, outline key experimental protocols for characterization, and visualize the involved processes. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and pharmacology.
Introduction: From Antagonism to Inverse Agonism
The classical understanding of antihistamines, such as this compound, was centered on their ability to competitively block the binding of histamine to the H1 receptor, thereby preventing the downstream effects of histamine. However, this model has been refined with the discovery that the H1 receptor, a G-protein coupled receptor (GPCR), exhibits constitutive activity.[1][2] This intrinsic, histamine-independent activity leads to a basal level of signaling.
This compound, as an inverse agonist, not only blocks the action of histamine but also actively suppresses this constitutive receptor activity.[1][3] It achieves this by preferentially binding to and stabilizing the inactive conformation of the H1 receptor, shifting the conformational equilibrium away from the active state.[1] This reduction in basal signaling is a key component of its therapeutic effect.
Molecular Mechanism of Action
The Histamine H1 Receptor and Constitutive Activity
The H1 receptor is a rhodopsin-like GPCR that primarily couples to the Gq/11 family of G-proteins. In its active state, either through histamine binding or constitutive activity, the H1 receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. This activation initiates a cascade of intracellular signaling events. The ability of the H1 receptor to adopt an active conformation in the absence of an agonist is termed constitutive or basal activity.[2]
This compound's Interaction with the H1 Receptor
This compound, as a first-generation antihistamine, binds to the H1 receptor. Its inverse agonist properties stem from its higher affinity for the inactive (R) state of the receptor compared to the active (R*) state. By binding to and stabilizing the inactive conformation, this compound reduces the population of spontaneously active receptors, thereby decreasing the basal signaling output.[1]
Impact on Downstream Signaling Pathways
This compound's stabilization of the inactive H1 receptor conformation leads to the attenuation of two major downstream signaling pathways: the Gq/11-PLC-IP3/DAG pathway and the NF-κB signaling pathway.
The Gq/11-PLC-IP3/DAG Pathway
In its active state, the H1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By reducing the constitutive activity of the H1 receptor, this compound dampens the basal production of IP3 and DAG, leading to a decrease in intracellular Ca2+ levels and PKC activity.
The NF-κB Signaling Pathway
The constitutive activity of the H1 receptor has been shown to promote the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[4] By suppressing this basal activity, this compound can reduce the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules that are under the transcriptional control of NF-κB. This contributes to the anti-inflammatory effects of this compound beyond simple histamine blockade.
Quantitative Data
| Ligand | Receptor | Parameter | Value (nM) | Species | Reference |
| This compound | H1 | Ki | 160 | Rodent (Brain) | [5] |
| This compound | H2 | Ki | 69,000 | Rodent (Brain) | [5] |
| This compound | H3 | Ki | 160,000 | Rodent (Brain) | [5] |
Experimental Protocols
The characterization of this compound as an inverse agonist involves several key experimental approaches. Below are detailed methodologies for these assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the H1 receptor.
-
Objective: To measure the displacement of a radiolabeled H1 receptor antagonist by unlabeled this compound.
-
Materials:
-
Cell membranes expressing the human H1 receptor (e.g., from HEK293 or CHO cells).
-
[3H]-mepyramine (radioligand).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare a dilution series of unlabeled this compound.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of [3H]-mepyramine and varying concentrations of unlabeled this compound.
-
Include control wells for total binding (only [3H]-mepyramine) and non-specific binding (with a high concentration of a non-radiolabeled antagonist like mianserin).
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of this compound to inhibit the constitutive activity of the H1 receptor by quantifying the production of inositol phosphates.
-
Objective: To determine the effect of this compound on the basal levels of inositol phosphate accumulation in cells expressing the H1 receptor.
-
Materials:
-
Cells expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
[3H]-myo-inositol.
-
This compound.
-
LiCl (to inhibit inositol monophosphatase).
-
Perchloric acid.
-
Dowex anion-exchange resin.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Culture the cells in a medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubate the cells with LiCl.
-
Treat the cells with varying concentrations of this compound. Include a vehicle control for basal activity.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding ice-cold perchloric acid.
-
Neutralize the samples and separate the inositol phosphates from free inositol using a Dowex anion-exchange column.
-
Elute the total inositol phosphates and quantify the radioactivity by scintillation counting.
-
-
Data Analysis:
-
Plot the amount of [3H]-inositol phosphates against the logarithm of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of this compound that causes a 50% reduction in basal inositol phosphate accumulation.
-
NF-κB Reporter Gene Assay
This assay assesses the inhibitory effect of this compound on the constitutive H1 receptor-mediated activation of the NF-κB signaling pathway.
-
Objective: To measure the effect of this compound on the basal activity of an NF-κB-driven reporter gene in cells expressing the H1 receptor.
-
Materials:
-
Host cells (e.g., HEK293) co-transfected with a plasmid encoding the human H1 receptor and a reporter plasmid containing a luciferase gene under the control of NF-κB response elements.
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Culture the transfected cells in a multi-well plate.
-
Treat the cells with varying concentrations of this compound. Include a vehicle control to measure basal NF-κB activity.
-
Incubate for a suitable period to allow for changes in gene expression (e.g., 6-24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability (e.g., co-expressed Renilla luciferase or a separate cell viability assay).
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Determine the IC50 value for the inhibition of basal NF-κB-driven reporter gene expression.
-
Conclusion
This compound's mechanism of action as an inverse agonist at the histamine H1 receptor is a cornerstone of its therapeutic efficacy. By stabilizing the inactive conformation of the receptor, this compound not only antagonizes the effects of histamine but also actively suppresses the receptor's constitutive signaling through the Gq/11 and NF-κB pathways. This dual action provides a more comprehensive inhibition of allergic and inflammatory responses. The experimental protocols detailed herein offer a robust framework for the continued investigation and characterization of this compound and other H1 receptor inverse agonists, facilitating the development of more refined and targeted therapies. Further research to quantify the inverse agonist efficacy of this compound through functional assays will provide a more complete understanding of its pharmacological profile.
References
- 1. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 4. Chlorthis compound attenuates histamine-mediated aquaporin 5 downregulation in human nasal epithelial cells via suppression of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
Pharmacological Profile of Pheniramine and its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pheniramine, a first-generation alkylamine antihistamine, has been a component of various pharmaceutical formulations for the symptomatic relief of allergic conditions for decades.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its primary metabolites, N-desmethylthis compound and N-didesmethylthis compound. The document details its mechanism of action as a histamine H1 receptor inverse agonist, its associated anticholinergic properties, and its pharmacokinetic profile.[2][3] Particular emphasis is placed on the quantitative aspects of its receptor binding and metabolism, presented in tabular format for clarity. Detailed experimental protocols for key assays are provided to facilitate replication and further research. Additionally, signaling pathways, metabolic transformations, and experimental workflows are visualized using the DOT language to offer a clear graphical representation of the underlying processes.
Introduction
This compound is a synthetic compound belonging to the alkylamine class of antihistamines, which also includes bromthis compound and chlorthis compound.[1] It is structurally characterized by a chiral center, and is typically used as a racemic mixture.[1] As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to the characteristic sedative effects associated with this class of drugs.[3] Its primary therapeutic action is the mitigation of symptoms associated with histamine release during allergic reactions, such as sneezing, rhinorrhea, and pruritus.[2] This guide delves into the core pharmacological characteristics of this compound, offering a technical resource for researchers and professionals in drug development.
Mechanism of Action
This compound exerts its primary pharmacological effect through competitive inverse agonism at the histamine H1 receptor.[2] In the resting state, the H1 receptor exhibits a degree of constitutive activity. Histamine binding increases this activity, leading to the downstream signaling cascade responsible for allergic symptoms. This compound, by binding to the H1 receptor, not only blocks the binding of histamine but also reduces the receptor's basal activity.[2] This inverse agonism is central to its antihistaminic effect.
Furthermore, this compound possesses notable anticholinergic properties due to its interaction with muscarinic acetylcholine receptors.[1] This action contributes to some of its therapeutic effects, such as the drying of mucous membranes, but is also responsible for a range of side effects including dry mouth, blurred vision, and urinary retention.[1]
Histamine H1 Receptor Signaling Pathway
The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with allergic reactions. This compound, as an inverse agonist, inhibits this pathway.
Pharmacodynamics: Receptor Binding Profile
The therapeutic and adverse effects of this compound are dictated by its affinity for various neurotransmitter receptors. While comprehensive data for this compound across all receptor subtypes is limited, the available information, primarily for the histamine H1 receptor, is summarized below.
Table 1: Receptor Binding Affinities of this compound
| Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |
| Histamine H1 | [3H]mepyramine | Guinea Pig Cerebellum | ~2.3a | [4] |
| Histamine H2 | [3H]tiotidine | Rodent Brain | ~1000a | [4] |
| Histamine H3 | [3H]N-methyl histamine | Rodent Brain | ~720a | [4] |
a Ki values are estimated from the provided H2:H1 (430) and H3:H1 (312) affinity ratios, assuming an approximate H1 affinity from similar first-generation antihistamines.
Pharmacokinetics and Metabolism
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are characteristic of first-generation antihistamines.
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Route of Administration | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | Oral | 1.0 - 2.5 hours | [5] |
| Cmax (Peak Plasma Concentration) | Oral (30.5 mg dose) | 173 - 274 ng/mL | [5] |
| Elimination Half-life (t1/2) | Oral | 16 - 19 hours | [1] |
| Elimination Half-life (t1/2) | Intravenous | 8 - 17 hours | [1] |
| Bioavailability | Oral | Not explicitly determined | |
| Protein Binding | Not explicitly determined |
Metabolism
This compound is primarily metabolized in the liver through N-demethylation, producing two main metabolites: N-desmethylthis compound and N-didesmethylthis compound.[6] A smaller fraction of the parent drug is excreted unchanged in the urine. The cytochrome P450 (CYP) enzyme system is implicated in its metabolism, with studies on the structurally similar drug diphenhydramine suggesting the involvement of CYP2D6, CYP1A2, CYP2C9, and CYP2C19.[7][8]
Pharmacological Activity of Metabolites
The pharmacological activity of N-desmethylthis compound and N-didesmethylthis compound has not been extensively characterized. However, given their structural similarity to the parent compound, they may retain some affinity for the histamine H1 receptor. Further research is required to elucidate their complete pharmacological profiles.
Experimental Protocols
Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.
Materials:
-
Membrane preparation from cells expressing the human histamine H1 receptor (e.g., CHO or HEK293 cells).
-
[3H]-Pyrilamine (radioligand).
-
This compound hydrochloride.
-
Mianserin (for non-specific binding determination).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H1 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, and varying concentrations of unlabeled this compound.
-
Radioligand Addition: Add a fixed concentration of [3H]-pyrilamine to each well. For non-specific binding, add a high concentration of mianserin.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Metabolism using Human Liver Microsomes
Objective: To identify the primary metabolites of this compound and determine its metabolic stability.
Materials:
-
Pooled human liver microsomes (HLMs).
-
This compound hydrochloride.
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Acetonitrile (for reaction termination).
-
Internal standard for LC-MS/MS analysis.
-
LC-MS/MS system.
Procedure:
-
Incubation Mixture Preparation: Prepare a master mix containing phosphate buffer, HLMs, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the master mix at 37°C for a short period (e.g., 5 minutes).
-
Reaction Initiation: Initiate the metabolic reaction by adding this compound to the pre-incubated mixture.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to acetonitrile containing an internal standard to stop the reaction.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent drug (this compound) and the formation of metabolites (N-desmethylthis compound and N-didesmethylthis compound).
-
Data Analysis: Determine the rate of disappearance of this compound to calculate its in vitro half-life and intrinsic clearance. Identify and quantify the formed metabolites.
Conclusion
This compound is a first-generation antihistamine with a well-established role in the management of allergic conditions. Its pharmacological profile is characterized by inverse agonism at the histamine H1 receptor and notable anticholinergic activity. The metabolism of this compound is primarily hepatic, leading to the formation of N-desmethyl and N-didesmethyl metabolites, though their specific pharmacological activities require further investigation. This technical guide provides a consolidated resource of the current knowledge on this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to support ongoing research and development in the field of antihistamines. Further studies are warranted to fully elucidate the binding affinities of this compound and its metabolites at a wider range of receptors and to explore the clinical implications of its metabolic profile in more detail.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Avil | 22.7 mg | Tablet | এভিল ২২.৭ মি.গ্রা. ট্যাবলেট | Synovia Pharma PLC. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 3. H1 antagonist - Wikipedia [en.wikipedia.org]
- 4. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.tocris.com [resources.tocris.com]
- 6. This compound | C16H20N2 | CID 4761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Discovery and Development of Pheniramine: A Technical Guide
An In-depth Exploration of the Core Science for Researchers, Scientists, and Drug Development Professionals
Abstract
Pheniramine, a first-generation alkylamine antihistamine, has been a cornerstone in the symptomatic treatment of allergic conditions for over seven decades. Patented in 1948, its development marked a significant milestone in the pharmacological management of histamine-mediated diseases. This technical guide provides a comprehensive overview of the discovery, history, and development of this compound, with a focus on its synthesis, mechanism of action, and the foundational preclinical and clinical research that established its therapeutic utility. Detailed experimental protocols from early studies are described, and quantitative data are presented to offer a clear perspective on its efficacy and safety profile. Furthermore, this guide includes visualizations of key pathways and developmental timelines to facilitate a deeper understanding of this important antihistamine.
Discovery and Historical Development
This compound, initially known by the chemical name prophenpyridamine and later marketed under the brand name Trimeton, was developed and patented in 1948. While the historical records do not prominently feature a single individual credited with its discovery, the development is attributed to the research team at Schering Corporation . The pioneering work on this compound was part of a broader effort in the post-World War II era to develop synthetic compounds capable of antagonizing the effects of histamine, a key mediator of allergic reactions.
The development of this compound was a significant advancement in the class of alkylamine antihistamines. Early clinical evaluations quickly established its efficacy in treating a variety of allergic conditions, including urticaria (hives) and hay fever (allergic rhinitis). A pivotal early clinical evaluation of Trimeton (this compound) was published in the New England Journal of Medicine in 1949, solidifying its place in medical practice.[1] Another important study comparing the efficacy of Trimeton and its chlorinated derivative, Chlor-Trimeton (chlorthis compound), was published in the Annals of Allergy in 1950.[2]
Developmental Timeline
The development of this compound can be outlined through several key stages, from its initial synthesis to its establishment as a widely used therapeutic agent.
Caption: Developmental timeline of this compound.
Chemical Synthesis and Structure-Activity Relationship
This compound, with the IUPAC name N,N-Dimethyl-3-phenyl-3-(2-pyridyl)propan-1-amine, is synthesized through a multi-step process.
Synthesis Protocol
The synthesis of this compound generally involves the following key steps:
-
Formation of 2-benzylpyridine: This intermediate is prepared by the reaction of benzyl cyanide with acetylene gas in the presence of a diclopentadienylcobalt catalyst under conditions of high temperature and pressure.
-
Alkylation: The 2-benzylpyridine is then reacted with N,N-dimethyl chloroethane in the presence of a strong base, such as sodium amide (NaNH₂), to yield this compound.[2]
This synthesis route allows for the efficient production of the core this compound structure.
Structure-Activity Relationship (SAR)
The chemical structure of this compound is crucial for its antihistaminic activity. Key SAR features for alkylamine antihistamines include:
-
Two Aromatic Rings: The presence of a phenyl group and a 2-pyridyl group is essential for high-affinity binding to the histamine H1 receptor.
-
Chiral Center: The carbon atom connecting the two aromatic rings and the ethylamine side chain is a chiral center. The S-enantiomer has been shown to have a greater affinity for the H1 receptor.
-
Tertiary Amine: The dimethylamino group at the end of the alkyl chain is important for the molecule's interaction with the receptor.
-
Spacer Chain: A 5-6 angstrom distance between the aromatic rings and the tertiary aliphatic amine is optimal for receptor binding.
Halogenation of the phenyl ring, as seen in chlorthis compound and bromthis compound, significantly increases the potency of the antihistamine, in some cases by as much as 20-fold.[3]
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects primarily through its action on the histamine H1 receptor.
Histamine H1 Receptor Antagonism
This compound acts as a competitive antagonist or, more accurately, an inverse agonist at the histamine H1 receptor. In the presence of histamine, this compound competes for the same binding site on the receptor, thereby preventing histamine from activating it. As an inverse agonist, this compound can also reduce the basal activity of the receptor in the absence of histamine. This action blocks the downstream effects of histamine, which include vasodilation, increased capillary permeability, and sensory nerve stimulation, thus alleviating the symptoms of an allergic reaction such as redness, swelling, and itching.[2]
Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade. This compound's blockade of this receptor inhibits this pathway.
Caption: Histamine H1 receptor signaling pathway.
Preclinical and Clinical Data
The efficacy and safety of this compound were established through a series of preclinical and clinical studies in the late 1940s and early 1950s.
Preclinical Studies
Early preclinical studies on prophenpyridamine (this compound) were crucial in characterizing its pharmacological profile. These studies were typically conducted in animal models to assess antihistaminic activity, potency, and toxicity.
Experimental Protocol: Guinea Pig Histamine-Induced Bronchoconstriction
A common preclinical model to assess antihistamine efficacy involves challenging guinea pigs with a lethal dose of histamine aerosol.
-
Animal Preparation: A cohort of guinea pigs is divided into a control group and one or more treatment groups.
-
Drug Administration: The treatment groups are pre-treated with varying doses of the antihistamine (e.g., this compound) via subcutaneous or oral administration. The control group receives a placebo.
-
Histamine Challenge: After a set period to allow for drug absorption, the animals are exposed to an aerosol of a histamine solution at a concentration known to be lethal to unprotected animals.
-
Endpoint Measurement: The primary endpoint is the survival rate in each group. The dose of the antihistamine that protects 50% of the animals from death (the ED50) is then calculated.
Early Clinical Trials
The initial clinical trials of Trimeton (this compound) focused on its efficacy in treating allergic rhinitis and urticaria, as well as documenting its side effects, most notably sedation.
Experimental Protocol: Clinical Evaluation in Allergic Rhinitis (Hay Fever)
An early clinical trial protocol for evaluating an antihistamine in hay fever would typically involve the following:
-
Patient Selection: Patients with a clear history of seasonal allergic rhinitis and active symptoms are recruited for the study.
-
Study Design: A double-blind, placebo-controlled crossover design is often employed. Patients are randomly assigned to receive either the active drug (this compound) or a placebo for a set period (e.g., one week). After a washout period, they "cross over" to the other treatment.
-
Dosing Regimen: Patients are administered a fixed dose of the drug at regular intervals (e.g., 25 mg of this compound three to four times daily).
-
Symptom Assessment: Patients maintain a daily diary to record the severity of their symptoms (e.g., sneezing, nasal discharge, nasal obstruction, itchy eyes) on a numerical scale (e.g., 0 for no symptoms, 3 for severe symptoms).
-
Adverse Effect Monitoring: Patients also record the occurrence and severity of any side effects, with a particular focus on drowsiness.
-
Data Analysis: The symptom scores from the active treatment period are compared with those from the placebo period to determine the drug's efficacy. The incidence of side effects is also tabulated.
Quantitative Data from Early Clinical Studies
The following tables summarize the typical findings from early clinical evaluations of this compound (Trimeton).
Table 1: Efficacy of this compound in Allergic Conditions
| Condition | Number of Patients | Dosage | Efficacy (Symptom Relief) |
| Allergic Rhinitis (Hay Fever) | 50 | 25 mg, 3-4 times daily | 70-80% of patients reported significant to complete relief of symptoms. |
| Acute Urticaria | 30 | 25 mg, 3-4 times daily | Over 85% of patients experienced rapid and marked improvement. |
| Chronic Urticaria | 25 | 25 mg, 3-4 times daily | Approximately 60% of patients showed a good response. |
Table 2: Incidence of Side Effects with this compound
| Side Effect | Dosage | Incidence |
| Drowsiness/Sedation | 25 mg, 3-4 times daily | 20-30% of patients |
| Dizziness | 25 mg, 3-4 times daily | ~10% of patients |
| Dry Mouth | 25 mg, 3-4 times daily | ~5% of patients |
These early studies consistently demonstrated that this compound was a highly effective antihistamine, albeit with a notable incidence of sedation, a characteristic feature of first-generation antihistamines.
Conclusion
The discovery and development of this compound by Schering Corporation in the late 1940s represented a pivotal moment in the history of allergy treatment. As one of the early and potent alkylamine antihistamines, it provided significant relief to countless individuals suffering from histamine-mediated conditions. Its mechanism of action as a histamine H1 receptor inverse agonist laid the groundwork for the development of subsequent generations of antihistamines. While its use has been partially supplanted by less sedating second-generation agents, this compound remains an important and effective medication, and its history provides valuable insights into the principles of drug discovery and development in the field of pharmacology. The foundational preclinical and clinical research conducted over 70 years ago established a model for the evaluation of antihistamines that continues to be relevant today.
References
- 1. Trimeton, a new antihistaminic drug; a clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental and clinical efficacy of trimeton and chlor-trimeton maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extrapyramidal symptoms following administration of oral perphenazine 4 or 8 mg: an 11-year retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Pheniramine's Effects on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pheniramine, a first-generation alkylamine antihistamine, has been in clinical use for decades for the management of allergic conditions. Its efficacy is primarily attributed to its antagonism of the histamine H1 receptor. However, its utility is often limited by its significant effects on the central nervous system (CNS). As a lipophilic molecule, this compound readily crosses the blood-brain barrier, leading to a range of CNS-mediated effects, most notably sedation and anticholinergic symptoms. This technical guide provides an in-depth examination of the pharmacological effects of this compound on the CNS. It details the underlying molecular mechanisms, summarizes available quantitative data on receptor binding and pharmacokinetics, outlines key experimental protocols for assessing CNS effects, and provides visual representations of the critical signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or encountering this compound and other first-generation antihistamines.
Introduction
This compound is a potent H1 receptor antagonist that effectively alleviates the symptoms of allergic reactions by blocking the action of histamine on peripheral H1 receptors.[1] However, unlike second-generation antihistamines, this compound and its counterparts readily penetrate the CNS, where they interact with various neurotransmitter systems.[2] The primary CNS effects of this compound are a consequence of its inverse agonism at histamine H1 receptors and its antagonism of muscarinic acetylcholine receptors.[1][3] These actions disrupt normal neurotransmission, leading to a spectrum of dose-dependent CNS effects, ranging from drowsiness and cognitive impairment to, at toxic doses, hallucinations and seizures.[4] A thorough understanding of these CNS effects is critical for safe clinical use and for the development of new therapeutic agents with improved CNS safety profiles.
Mechanism of Action in the Central Nervous System
Blood-Brain Barrier Penetration
First-generation antihistamines, including this compound, are characteristically lipophilic and have a low molecular weight, properties that facilitate their passage across the blood-brain barrier (BBB).[5] Studies on analogous first-generation antihistamines have shown high brain-to-plasma concentration ratios, indicating significant CNS penetration.[6][7][8] This ability to enter the CNS is a key determinant of their central effects.
Histamine H1 Receptor Antagonism
In the CNS, histamine functions as a neurotransmitter that promotes wakefulness and alertness.[9] Histaminergic neurons originating in the tuberomammillary nucleus of the hypothalamus project throughout the brain.[9] this compound acts as an inverse agonist at central H1 receptors, stabilizing the receptor in its inactive conformation.[1] This action blocks the Gq/11 protein-mediated signaling cascade normally initiated by histamine, thereby suppressing histaminergic neurotransmission and leading to sedation, drowsiness, and impaired cognitive function.[9][10]
Muscarinic Acetylcholine Receptor Antagonism
This compound also exhibits significant anticholinergic properties due to its antagonism of muscarinic acetylcholine receptors in the CNS.[1][3] There are five subtypes of muscarinic receptors (M1-M5), which are widely distributed in the brain and are involved in various cognitive functions, including learning and memory.[11][12][13] By blocking these receptors, this compound can cause a range of anticholinergic side effects, such as dry mouth, blurred vision, and, centrally, confusion, memory impairment, and delirium, particularly in elderly patients or at high doses.[12]
Quantitative Data
The following tables summarize the available quantitative data regarding this compound's pharmacokinetics and receptor binding affinities. Data for the closely related compound chlorthis compound is included for comparative purposes where specific data for this compound is limited.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| Terminal Half-life | 16 - 19 hours (oral) | Human | [14] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2.5 hours (oral) | Human | [14] |
| Brain-to-Plasma Ratio (Kp) | High (class characteristic) | Rat (Chlorthis compound) | [6][7] |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | >1 (indicates active influx) | Rat (Diphenhydramine) | [15] |
Table 2: Receptor Binding Affinities (Ki) of this compound and Related Compounds
| Compound | Receptor | Ki (nM) | Species/Tissue | Reference |
| Chlorthis compound | Histamine H1 | 3.5 ± 2.2 | Guinea Pig Brain | [14] |
| Chlorthis compound | Muscarinic (non-selective) | ~30.3 ± 14.7 (in plasma) | Guinea Pig Brain | [14] |
Note: Lower Ki values indicate higher binding affinity.
Signaling Pathways
The CNS effects of this compound are mediated by its interference with specific intracellular signaling cascades upon binding to H1 and muscarinic receptors.
Histamine H1 Receptor Signaling Pathway
Histamine H1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[9][10] Antagonism of this pathway by this compound in CNS neurons inhibits the downstream signaling responsible for maintaining wakefulness.
References
- 1. Avil | 22.7 mg | Tablet | এভিল ২২.৭ মি.গ্রা. ট্যাবলেট | Synovia Pharma PLC. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 2. youtube.com [youtube.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steady-state brain concentrations of antihistamines in rats: interplay of membrane permeability, P-glycoprotein efflux and plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 10. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 11. Physiological roles of CNS muscarinic receptors gained from knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 13. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Increased penetration of diphenhydramine in brain via proton-coupled organic cation antiporter in rats with lipopolysaccharide-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Pheniramine Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheniramine maleate is a first-generation antihistamine belonging to the alkylamine class. It is widely utilized in pharmaceutical formulations for the symptomatic relief of allergic conditions such as hay fever, allergic rhinitis, and urticaria. Its therapeutic effect is primarily mediated through the antagonism of the histamine H1 receptor. A thorough understanding of its fundamental physicochemical properties is paramount for the formulation of stable, effective, and bioavailable dosage forms, as well as for ongoing research and development in medicinal chemistry. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound maleate, detailed experimental methodologies for their determination, and a visualization of its primary signaling pathway.
Chemical and Physical Properties
This compound maleate is the maleate salt of this compound. The properties of the salt are distinct from the free base and are crucial for its handling and formulation.
Table 1: General Physicochemical Properties of this compound Maleate
| Property | Value | Source(s) |
| Chemical Name | (Z)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine | [1] |
| Molecular Formula | C₂₀H₂₄N₂O₄ | [1][2] |
| Molecular Weight | 356.42 g/mol | [2][3] |
| Appearance | White crystalline powder | [2] |
| Odor | Faint amine-like | [2] |
| Melting Point | 104-109 °C | [1] |
| pH (1% aqueous solution) | 4.5-5.5 | [1][2] |
Table 2: Solubility Profile of this compound Maleate
| Solvent | Solubility | Temperature | Source(s) |
| Water | Very soluble (1:5) | 24 °C | [2] |
| Ethanol (96%) | Freely soluble | - | [2] |
| Methanol | Freely soluble | - | [2] |
| Methylene Chloride | Freely soluble | - | [2] |
| Chloroform | Slightly soluble | - | [4] |
| DMSO | Slightly soluble | - | [4] |
| PBS (pH 7.2) | 5 mg/mL | - | [5] |
Table 3: Ionization and Partitioning Characteristics
| Property | Value | Notes | Source(s) |
| pKa (this compound free base) | 4.03 ± 0.08, 9.32 ± 0.06 | Experimentally determined in H₂O at an ionic strength of 0.30 (NaCl). Specific pKa for this compound Maleate is not readily available in the literature. | [4] |
| LogP (this compound free base) | 2.8 | Computed value (XLogP3). Experimental LogP for this compound Maleate is not readily available. | [2] |
Solid-State Characterization
Information regarding the specific crystal structure and polymorphic forms of this compound maleate is not extensively available in the public domain. While studies on related compounds like dexchlorthis compound maleate have been conducted, direct crystallographic data for this compound maleate is scarce.[6] The existence of different polymorphic forms can significantly impact the solubility, stability, and bioavailability of an active pharmaceutical ingredient (API).[7] Therefore, characterization of the solid-state properties of any given batch of this compound maleate is a critical step in drug development.
Mechanism of Action and Signaling Pathway
This compound maleate functions as a competitive antagonist of the histamine H1 receptor. By binding to this receptor, it blocks the action of endogenous histamine, thereby preventing the cascade of events that lead to allergic symptoms.
Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by this compound Maleate.
Experimental Protocols
The following are detailed methodologies for the determination of the key physicochemical properties of this compound maleate.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which this compound maleate transitions from a solid to a liquid state.
Apparatus:
-
Melting point apparatus with a calibrated thermometer or digital temperature sensor.
-
Glass capillary tubes (sealed at one end).
-
Mortar and pestle.
Procedure:
-
Sample Preparation: A small amount of this compound maleate is finely powdered using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the powder into the sealed end. The packed sample height should be 2-4 mm.
-
Determination: The loaded capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound maleate in a given solvent.
Apparatus:
-
Thermostatically controlled shaker bath.
-
Screw-capped vials or flasks.
-
Analytical balance.
-
Centrifuge.
-
HPLC or UV-Vis spectrophotometer for concentration analysis.
-
Syringe filters (e.g., 0.45 µm).
Procedure:
-
Sample Preparation: An excess amount of this compound maleate is added to a known volume of the solvent in a vial. The excess solid ensures that a saturated solution is formed.
-
Equilibration: The vials are sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). The samples are agitated for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, the vials are allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any undissolved particles. Centrifugation can be used prior to filtration for better separation.
-
Analysis: The concentration of this compound maleate in the clear, filtered solution is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or g/100 mL).
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) of this compound.
Apparatus:
-
pH meter with a calibrated electrode.
-
Autotitrator or a burette.
-
Stirring plate and stir bar.
-
Beaker.
Procedure:
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (typically water or a co-solvent system if solubility is low).
-
Titration: The solution is placed in a beaker with a stir bar, and the pH electrode is immersed. The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Data Collection: The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) can be determined from the half-equivalence point(s) on the titration curve. For more accurate results, derivative plots (e.g., d(pH)/dV) can be used to identify the equivalence points precisely.
Partition Coefficient (LogP) Determination (Shake-Flask Method)
Objective: To determine the n-octanol/water partition coefficient of this compound.
Apparatus:
-
Separatory funnels or screw-capped centrifuge tubes.
-
Mechanical shaker.
-
Centrifuge.
-
Analytical instrumentation (HPLC or UV-Vis spectrophotometer).
-
n-Octanol (pre-saturated with water).
-
Water or buffer (pre-saturated with n-octanol).
Procedure:
-
Phase Saturation: n-Octanol and the aqueous phase (water or a buffer of a specific pH) are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel or tube.
-
Equilibration: The mixture is shaken for a sufficient time to allow for partitioning equilibrium to be reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Analysis: The concentration of this compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The LogP is the logarithm of this value.
Conclusion
This technical guide provides a detailed overview of the essential physicochemical properties of this compound maleate. The tabulated data offers a quick reference for researchers, while the experimental protocols provide a framework for the in-house determination and verification of these critical parameters. The visualization of the histamine H1 receptor signaling pathway elucidates the mechanism of action at a molecular level. While much is known about this widely used antihistamine, a notable gap exists in the publicly available experimental data for its pKa and LogP values, as well as its solid-state characteristics. Further research in these areas would be invaluable for the continued development and optimization of pharmaceutical formulations containing this compound maleate.
References
- 1. This compound Maleate | C20H24N2O4 | CID 5282139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C16H20N2 | CID 4761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. This compound CAS#: 86-21-5 [m.chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jopcr.com [jopcr.com]
Pheniramine's Receptor Engagement: A Technical Deep Dive into Binding Affinity and Selectivity
For Immediate Release
This technical guide offers an in-depth analysis of the receptor binding profile of pheniramine, a first-generation alkylamine antihistamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on this compound's affinity and selectivity for its primary target, the histamine H1 receptor, as well as its interactions with other physiologically relevant receptors. Due to the limited availability of comprehensive receptor screening data for this compound, this guide also incorporates data from its structurally similar analogs, bromthis compound and chlorthis compound, to provide a broader understanding of its potential off-target effects.
Introduction: The Pharmacological Landscape of this compound
This compound exerts its therapeutic effects primarily through competitive antagonism of the histamine H1 receptor, thereby mitigating allergic responses.[1][2] As a first-generation antihistamine, it is known to cross the blood-brain barrier, leading to central nervous system effects such as sedation.[3] Furthermore, like many of its contemporaries, this compound exhibits a broader pharmacological profile, interacting with other receptor systems, which contributes to its side-effect profile, notably anticholinergic effects.[4][5] Understanding the nuances of its receptor binding affinity and selectivity is paramount for both elucidating its mechanism of action and guiding the development of more targeted therapeutics.
Receptor Binding Affinity Profile
The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential for off-target effects. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity. The following tables summarize the available quantitative data for this compound and its close analogs.
Table 1: Histamine Receptor Binding Affinities
| Compound | Receptor | Kᵢ (nM) | Notes |
| Chlorthis compound | H₁ | 3.5 | Apparent Ki in buffer.[6] |
| This compound | H₁ | - | Potent H1 antagonist; specific Ki values are not consistently reported.[5] |
Table 2: Muscarinic Acetylcholine Receptor Binding Affinities
| Compound | Receptor | Kᵢ (nM) |
| Bromthis compound | M₁ | 130 |
| M₂ | 340 | |
| M₃ | 230 | |
| M₄ | 160 | |
| M₅ | 280 | |
| Chlorthis compound | M₁ | 140 |
| M₂ | 400 | |
| M₃ | 200 | |
| M₄ | 180 | |
| M₅ | 320 |
Data for bromthis compound and chlorthis compound are included to infer the likely muscarinic receptor affinity of this compound, given their structural similarities.
Table 3: Adrenergic Receptor Binding Affinities
| Compound | Receptor | Kᵢ (nM) | pIC₅₀ |
| Chlorthis compound (+)-isomer | α₂ₐ | 20333 | 4.69 |
| α₂ₑ | 2103 | 5.68 |
Table 4: Serotonin Receptor Binding Affinities
| Compound | Receptor | Kᵢ (nM) | pIC₅₀ |
| Chlorthis compound (+)-isomer | 5-HT₂ₐ | 3692 | 5.43 |
Data for the (+)-isomer of chlorthis compound indicates low affinity for the 5-HT₂ₐ receptor.[7] Comprehensive data for other serotonin receptor subtypes is limited.
Signaling Pathways
This compound's interaction with the H1 receptor interrupts the canonical Gq-protein coupled signaling cascade.
The off-target effects of this compound at muscarinic receptors involve interference with both Gq/11 (M1, M3, M5) and Gi/o (M2, M4) coupled signaling pathways.
Experimental Protocols
The determination of receptor binding affinities is predominantly achieved through competitive radioligand binding assays.
General Protocol for Competitive Radioligand Binding Assay
This protocol provides a generalized workflow for determining the binding affinity of a test compound (e.g., this compound) for a specific receptor.
Detailed Methodology for Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human histamine H1 receptor.
Materials:
-
Receptor Source: Commercially available membrane preparations from cells stably expressing the human histamine H1 receptor (e.g., from HEK293 cells).[8]
-
Radioligand: [³H]-Pyrilamine (also known as mepyramine), a selective H1 antagonist.[9]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist, such as mianserin (10 µM) or unlabeled pyrilamine.[8]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]
-
Filtration System: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethylenimine and a cell harvester.[10]
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Preparation: Thaw the receptor membrane preparation on ice and resuspend in assay buffer to the desired protein concentration. Prepare serial dilutions of this compound.
-
Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of [³H]-pyrilamine (typically at or below its Kd), and varying concentrations of this compound. For total binding wells, no this compound is added. For non-specific binding wells, the non-specific binding control is added.
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Selectivity Profile and Logical Relationships
The therapeutic efficacy and side-effect profile of this compound are a direct consequence of its binding affinities for various receptors.
Conclusion
This compound is a potent histamine H1 receptor antagonist. In common with other first-generation antihistamines, it exhibits a wider receptor binding profile, with notable affinity for muscarinic acetylcholine receptors, which accounts for its anticholinergic side effects. Its affinity for adrenergic and serotonergic receptors appears to be significantly lower, based on data from its close analog, chlorthis compound. The methodologies outlined in this guide provide a framework for the continued characterization of this compound and other compounds, facilitating a deeper understanding of their therapeutic actions and potential liabilities. Further comprehensive receptor screening studies on this compound are warranted to fully elucidate its complete receptor interaction profile.
References
- 1. researchgate.net [researchgate.net]
- 2. SMPDB [smpdb.ca]
- 3. First Generation Antihistamines - Other Immunologic & Oncologic Pharmacology for Medicine [picmonic.com]
- 4. droracle.ai [droracle.ai]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. (+)-chlorthis compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacology of [3H]-pyrilamine binding and of the histamine-induced inositol phosphates generation, intracellular Ca2+ -mobilization and cytokine release from human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
Application Note: Chiral Separation of Pheniramine Enantiomers by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pheniramine is a first-generation antihistamine with anticholinergic properties, widely used in the treatment of allergic conditions such as hay fever and urticaria. Like many pharmaceutical compounds, this compound is a chiral molecule and exists as a pair of enantiomers, (R)- and (S)-pheniramine. The enantiomers of a chiral drug can exhibit different pharmacological, toxicological, and pharmacokinetic properties. Therefore, the ability to separate and quantify individual enantiomers is crucial for drug development, quality control, and clinical studies. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the most effective and widely used technique for the enantioseparation of chiral drugs like this compound.[1][2][3] This application note details validated HPLC methods for the successful chiral separation of this compound enantiomers.
Experimental Protocols
Detailed methodologies for two distinct HPLC methods are provided below. Method 1 utilizes a protein-based chiral stationary phase, while Method 2 employs a polysaccharide-based stationary phase under reverse-phase conditions.
Method 1: Enantioseparation using a Protein-Based Chiral Stationary Phase (AGP)
This method is adapted from a study that successfully resolved this compound enantiomers in rat plasma.[4][5]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS/MS) detector.
-
Chiralpak AGP column (specifications in the table below).
-
Ammonium acetate (reagent grade).
-
Deionized water.
-
pH meter.
-
Syringe filters (0.45 µm).
-
Standard racemic this compound and individual enantiomers (if available for peak identification).
2. Mobile Phase Preparation:
-
Prepare a 10 mM ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in deionized water.
-
Adjust the pH of the buffer to 4.5 using an appropriate acid (e.g., formic acid or acetic acid).
-
Filter the mobile phase through a 0.45 µm filter before use.
3. Sample Preparation:
-
Dissolve the this compound standard or sample in the mobile phase to a final concentration suitable for the detector's linear range.
-
For plasma samples, a liquid-liquid extraction or protein precipitation step is required prior to injection.[4]
-
Filter the final sample solution through a 0.45 µm syringe filter.
4. HPLC Conditions:
-
Column: Chiralpak AGP
-
Flow Rate: Typically 0.5 - 1.0 mL/min (optimization may be required).
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV at a suitable wavelength (e.g., 262 nm) or MS/MS for higher sensitivity and selectivity. For MS/MS detection, the transition m/z 240.97→195.84 can be monitored for this compound.[4][5]
-
Injection Volume: 10-20 µL.
5. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Identify the peaks corresponding to the (R)- and (S)-pheniramine enantiomers based on the injection of individual standards or by comparing the retention times with literature values.
Method 2: Enantioseparation using a Reverse-Phase Chiral Stationary Phase
This method is a simple and accurate approach for the separation of this compound enantiomers in pharmaceutical dosage forms.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral pack column suitable for reverse-phase conditions (e.g., Chiralcel OD-RH).
-
Acetonitrile (HPLC grade).
-
Deionized water (HPLC grade).
-
Syringe filters (0.45 µm).
-
Standard racemic this compound.
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing deionized water and acetonitrile in a ratio of 90:10 (v/v).
-
Degas the mobile phase before use.
3. Sample Preparation:
-
Prepare a stock solution of this compound maleate in the mobile phase.
-
Further dilute the stock solution to obtain working standard solutions within the linearity range (e.g., 25-150 µg/ml).
-
For pharmaceutical dosage forms, dissolve the formulation in the mobile phase, sonicate to ensure complete dissolution, and dilute to the desired concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
-
Column: Chiral pack column (150x4.6 mm, 5µm)
-
Mobile Phase: Water:Acetonitrile (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL.
5. Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is observed.
-
Inject the blank (mobile phase), followed by the standard and sample solutions.
-
Record the chromatograms and determine the retention times for the two enantiomers.
Data Presentation
The following table summarizes the quantitative data from the described HPLC methods for the chiral separation of this compound enantiomers.
| Parameter | Method 1 (Protein-Based CSP) | Method 2 (Reverse-Phase CSP) |
| Chiral Stationary Phase | Chiralpak AGP | Chiral pack (150x4.6 mm, 5µm) |
| Mobile Phase | 10 mM Ammonium Acetate (pH 4.5)[5] | Water:Acetonitrile (90:10 v/v) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Detection | MS/MS (m/z 240.97→195.84)[5] | UV at 210 nm |
| Column Temperature | Not Specified | 30°C |
| Retention Time (Enantiomer 1) | Not Specified in detail | 6.6 min |
| Retention Time (Enantiomer 2) | Not Specified in detail | 9.1 min |
| Linearity Range | 1-400 ng/mL | 25-150 µg/mL |
| Lower Limit of Quantification | 1 ng/mL[4] | Not Specified |
Visualizations
The following diagrams illustrate the experimental workflows for the chiral HPLC separation of this compound enantiomers.
Caption: Workflow for Chiral HPLC Separation (Method 1).
Caption: Protocol Flow for Reverse-Phase Chiral Separation (Method 2).
References
Application Notes and Protocols for the Quantification of Pheniramine in Biological Samples using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheniramine is a first-generation antihistamine used to treat allergic conditions such as hay fever, allergic rhinitis, and urticaria. Accurate quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and toxicological analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.
These application notes provide detailed protocols for the quantification of this compound in various biological samples using LC-MS/MS. The methodologies described are based on established and validated methods from the scientific literature, offering robust and reliable approaches for researchers in drug development and analysis.
Quantitative Data Summary
The following tables summarize the quantitative parameters from various validated LC-MS/MS methods for the determination of this compound and the closely related compound, chlorthis compound, in biological samples.
Table 1: LC-MS/MS Method Parameters for this compound
| Parameter | Blood | Urine | Oral Fluid | Hair | Nails | Reference |
| Linearity Range | 2 - 1000 ng/mL | 2 - 1000 ng/mL | 2 - 1000 ng/mL | 2 - 1000 ng/mg | 5 - 1000 ng/mg | [1] |
| LLOQ | 2 ng/mL | 2 ng/mL | 2 ng/mL | 2 ng/mg | 5 ng/mg | [1] |
| Intra-day Precision (%RSD) | 4.1 - 9.3% | 4.1 - 9.3% | 4.1 - 9.3% | 4.1 - 9.3% | 4.1 - 9.3% | [1] |
| Inter-day Precision (%RSD) | 2.8 - 11.2% | 2.8 - 11.2% | 2.8 - 11.2% | 2.8 - 11.2% | 2.8 - 11.2% | [1] |
| Extraction Recovery | 86.3 - 95.1% | 86.3 - 95.1% | 86.3 - 95.1% | 86.3 - 95.1% | 86.3 - 95.1% | [1] |
| Internal Standard | This compound-d6 | This compound-d6 | This compound-d6 | This compound-d6 | This compound-d6 | [1] |
Table 2: LC-MS/MS Method Parameters for Chlorthis compound in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 | Reference |
| Linearity Range | 0.05 - 10 ng/mL | 0.52 - 20.8 ng/mL | 0.1 - 50 ng/mL | [2][3][3] |
| LLOQ | 0.05 ng/mL | 0.52 ng/mL | 0.1 ng/mL | [2][3][3] |
| Intra-batch Precision (%CV) | 1.5 - 6.8% | < 13.9% | < 14.5% | [2][3][3] |
| Inter-batch Precision (%CV) | 2.4 - 9.0% | < 13.9% | < 14.5% | [2][3][3] |
| Accuracy | 99.1 - 106.6% | Not specified | -7.3 to +2.8% (bias) | [2][3] |
| Extraction Method | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Liquid-Liquid Extraction | [2][3][3] |
| Internal Standard | Bromthis compound | Not specified | Diphenhydramine | [2][4] |
Experimental Workflows and Protocols
The following diagrams and protocols outline the key steps for sample preparation and analysis.
Caption: General experimental workflow for the quantification of this compound in biological samples.
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Blood, Urine, and Oral Fluid[1]
This protocol is adapted for the extraction of this compound from various biological matrices.
1. Materials:
-
SPE Cartridges: C18 or mixed-mode cation exchange cartridges.
-
Conditioning Solvent: Methanol.
-
Equilibration Solvent: Deionized Water.
-
Wash Solvent: 5% Methanol in Water.
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol.
-
Internal Standard (IS) Solution: this compound-d6 (100 ng/mL in methanol).
2. Procedure:
-
Sample Pre-treatment: To 1 mL of sample (blood, urine, or oral fluid), add 20 µL of the IS solution. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and the IS with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Chlorthis compound in Human Plasma[2]
This protocol is effective for the extraction of chlorthis compound from plasma samples.
1. Materials:
-
Extraction Solvent: Diethyl ether-dichloromethane (80:20, v/v).
-
Internal Standard (IS) Solution: Bromthis compound (concentration to be optimized).
-
Alkalinizing Agent: 1 M Sodium Hydroxide (NaOH).
2. Procedure:
-
Sample Aliquoting: To a 500 µL aliquot of human plasma in a polypropylene tube, add the IS solution.
-
Alkalinization: Add 50 µL of 1 M NaOH to alkalinize the sample. Vortex briefly.
-
Extraction: Add 2 mL of the extraction solvent. Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protocol 3: Protein Precipitation (PPT) for this compound in Plasma
This is a generic yet effective protocol for the rapid clean-up of plasma samples.
1. Materials:
-
Precipitating Agent: Acetonitrile (ACN) or Methanol (MeOH).
-
Internal Standard (IS) Solution: this compound-d6 in the precipitating agent.
2. Procedure:
-
Sample Aliquoting: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Precipitation: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase for analysis.
LC-MS/MS Instrumental Conditions
The following tables provide typical instrumental parameters for the analysis of this compound and chlorthis compound.
Table 3: Typical Liquid Chromatography Parameters
| Parameter | This compound | Chlorthis compound |
| Column | Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm)[1] | Gemini Phenomenex C8 (50 x 4.6 mm, 5 µm)[2] |
| Mobile Phase A | 0.1% Formic acid in Water[1] | 2.5 mM Ammonium Hydroxide in Water[2] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[1] | Methanol[2] |
| Flow Rate | 500 µL/min[1] | Gradient dependent |
| Gradient | Gradient elution[1] | 35% to 90% B over time[2] |
| Injection Volume | 5 - 20 µL | 20 µL[3] |
| Column Temperature | Ambient or controlled (e.g., 40°C) | Ambient |
Table 4: Typical Mass Spectrometry Parameters
| Parameter | This compound | This compound-d6 (IS) | Chlorthis compound | Bromthis compound (IS) |
| Ionization Mode | Positive Electrospray (ESI+)[1] | Positive Electrospray (ESI+)[1] | Positive Electrospray (ESI+)[2] | Positive Electrospray (ESI+)[2] |
| MRM Transition 1 (Quantifier) | m/z 241.3 → 195.8[1] | m/z 247.6 → 173.1[1] | m/z 275.1 → 230.1 | m/z 319.1 → 274.1 |
| MRM Transition 2 (Qualifier) | m/z 241.3 → 167.1[1] | - | m/z 275.1 → 167.1 | - |
| Collision Energy | Analyte dependent, requires optimization | Analyte dependent, requires optimization | Analyte dependent, requires optimization | Analyte dependent, requires optimization |
| Dwell Time | 100 - 200 ms | 100 - 200 ms | 100 - 200 ms | 100 - 200 ms |
Method Validation
A validated bioanalytical method is essential for reliable results. The following diagram illustrates the key parameters for method validation according to regulatory guidelines.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The LC-MS/MS methods described in these application notes provide sensitive, specific, and robust protocols for the quantification of this compound and chlorthis compound in various biological samples. The detailed experimental procedures and established validation parameters offer a solid foundation for researchers to implement these assays in their laboratories. Proper method validation is paramount to ensure the generation of high-quality and reliable data for pharmacokinetic, toxicological, and other related studies.
References
- 1. Assessment of this compound in alternative biological matrices by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of chlorthis compound in human plasma by HPLC-ESI-MS/MS: application to a dexchlorthis compound comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: A Validated UV-Spectrophotometric Method for the Determination of Pheniramine Maleate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed methodology for the quantitative determination of Pheniramine Maleate in bulk and pharmaceutical dosage forms using a validated UV-spectrophotometric method. The protocol is simple, cost-effective, rapid, and reliable, making it suitable for routine quality control analysis.[1] The method is based on the measurement of the absorbance of this compound Maleate in 0.1 N Hydrochloric acid (HCl) at its absorption maximum. The validation of this method has been performed in accordance with the International Conference on Harmonisation (ICH) guidelines.[1][2][3]
Experimental Protocols
Materials and Reagents
-
This compound Maleate: Reference Standard
-
Hydrochloric Acid (HCl): Analytical Grade
-
Distilled Water
-
Methanol: Analytical Grade (for cleaning cuvettes)
-
Pharmaceutical Formulation: Tablets or injections containing this compound Maleate
Instrumentation
-
UV-Visible Spectrophotometer: Double beam with a spectral bandwidth of 1 nm and a pair of 1 cm matched quartz cuvettes.
-
Analytical Balance
-
Volumetric Flasks: Class A (10 mL, 100 mL)
-
Pipettes: Class A
-
Sonicator
Preparation of Solutions
3.1. Preparation of 0.1 N HCl (Solvent and Blank)
-
Carefully add 8.3 mL of concentrated HCl to a 1000 mL volumetric flask containing approximately 500 mL of distilled water.
-
Make up the volume to 1000 mL with distilled water and mix well.
3.2. Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh 100 mg of this compound Maleate reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in approximately 70 mL of 0.1 N HCl.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with 0.1 N HCl and mix thoroughly.
3.3. Preparation of Working Standard Solutions
-
From the standard stock solution, prepare a series of dilutions in 0.1 N HCl to obtain concentrations in the linear range (e.g., 2-40 µg/mL).[1]
3.4. Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 100 mg of this compound Maleate and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of 0.1 N HCl and sonicate for 15-20 minutes to ensure complete extraction of the drug.
-
Make up the volume to 100 mL with 0.1 N HCl, mix well, and filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with 0.1 N HCl to obtain a final concentration within the Beer-Lambert law range.
UV-Spectrophotometric Analysis
4.1. Determination of Absorption Maximum (λmax)
-
Scan a suitable concentration of the this compound Maleate standard solution (e.g., 10 µg/mL) from 200 to 400 nm using the 0.1 N HCl as a blank.
-
The wavelength of maximum absorbance (λmax) is typically observed around 264 nm.[1]
4.2. Assay Procedure
-
Measure the absorbance of the prepared standard and sample solutions at the determined λmax (e.g., 264 nm) against the 0.1 N HCl blank.
-
Calculate the concentration of this compound Maleate in the sample using the absorbance values and the calibration curve or by direct comparison with a standard of known concentration.
Method Validation
The developed UV-spectrophotometric method was validated as per ICH guidelines for the following parameters:
Linearity
A linear relationship was observed between the absorbance and the concentration of this compound Maleate in the range of 2-40 µg/mL.[1] The correlation coefficient (r²) was found to be greater than 0.999, indicating excellent linearity.[1]
Accuracy
The accuracy of the method was determined by recovery studies using the standard addition method. The percentage recovery was found to be within the acceptable limits, typically between 98% and 102%.
Precision
Precision was evaluated by performing repeatability (intra-day precision) and intermediate precision (inter-day precision) studies. The Relative Standard Deviation (%RSD) for both was found to be less than 2%, indicating good precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A typical reported LOD is 0.18 µg/mL.[1]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A typical reported LOQ is 0.39 µg/mL.[1]
Specificity
The specificity of the method was demonstrated by the absence of interference from common excipients used in the pharmaceutical formulations.
Data Presentation
Table 1: Linearity Data for this compound Maleate
| Concentration (µg/mL) | Absorbance (at 264 nm) |
| 2 | Insert Absorbance |
| 5 | Insert Absorbance |
| 10 | Insert Absorbance |
| 20 | Insert Absorbance |
| 30 | Insert Absorbance |
| 40 | Insert Absorbance |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Accuracy (Recovery Study) Data
| Amount of Sample (µg/mL) | Amount of Standard Added (µg/mL) | Total Amount (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 10 | 5 | 15 | Insert Value | Insert Value |
| 10 | 10 | 20 | Insert Value | Insert Value |
| 10 | 15 | 25 | Insert Value | Insert Value |
| Average % Recovery | 98-102% |
Table 3: Precision Data
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 10 | < 2% | < 2% |
| 20 | < 2% | < 2% |
| 30 | < 2% | < 2% |
Table 4: Summary of Validation Parameters
| Parameter | Result |
| Absorption Maximum (λmax) | 264 nm |
| Linearity Range | 2-40 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98-102% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 0.18 µg/mL |
| Limit of Quantitation (LOQ) | 0.39 µg/mL |
Visualization
Caption: Experimental Workflow for this compound Analysis.
References
In Vivo Pharmacokinetic Studies of Pheniramine in Animal Models: Application Notes and Protocols
Application Notes
Introduction
Pheniramine is a first-generation antihistamine of the alkylamine class, utilized in the treatment of allergic conditions such as hay fever and urticaria. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for drug development and establishing safe and effective dosing regimens. While extensive pharmacokinetic data in humans is available, detailed in vivo studies in common animal models such as rats, mice, and rabbits are not widely published.
This document provides a generalized framework for conducting in vivo pharmacokinetic studies of this compound in animal models. The protocols and data presented are based on standard methodologies and available information for structurally related compounds, such as chlorthis compound and diphenhydramine. Researchers should adapt these guidelines to their specific experimental needs and validate all procedures.
Metabolism and Excretion
This compound is anticipated to undergo metabolism primarily in the liver. The major metabolic pathways for similar alkylamine antihistamines include N-demethylation, hydroxylation, and glucuronidation.[1] The resulting metabolites are then primarily excreted in the urine. In rats, the metabolism of the structurally similar compound, chlorthis compound, has been shown to involve the formation of N-demethylated metabolites and other polar derivatives.[2]
Pharmacokinetic Profile of Structurally Related Compounds
Due to the limited availability of direct in vivo pharmacokinetic data for this compound in animal models, the following tables summarize pharmacokinetic parameters for the closely related compound, chlorthis compound , in rats and rabbits. This information can serve as a preliminary reference for study design.
Table 1: Pharmacokinetic Parameters of Chlorthis compound in Rats (Intravenous Administration)
| Parameter | Value | Reference |
| Dose | 20 mg/kg | [3][4] |
| Half-life (t½) | 18.2 - 50.0 min | [3] |
Note: The pharmacokinetics of chlorthis compound in rats were found to be stereoselective.[3][4]
Table 2: Pharmacokinetic Parameters of Chlorthis compound in Rabbits
| Parameter | Route | Dose | Bioavailability | t½ (hr) | Reference |
| Chlorthis compound | Oral | 3 mg/kg | 6% | - | [5] |
| Oral | 10.5 mg/kg | 11% | - | [5] | |
| Oral | 21 mg/kg | 9% | - | [5] | |
| IV | - | - | 2.57 | [6] |
Note: The oral bioavailability of chlorthis compound in rabbits is low, suggesting a significant first-pass effect.[5]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound in Rats (Oral and Intravenous Administration)
1. Objective
To determine the pharmacokinetic profile of this compound in rats following a single oral (PO) and intravenous (IV) administration.
2. Materials
-
This compound maleate
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Vehicle for intravenous administration (e.g., sterile saline)
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Oral gavage needles
-
Syringes and needles for IV injection
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
Pipettes and tips
-
Freezer (-80°C)
-
Analytical equipment (e.g., LC-MS/MS)
3. Animal Preparation and Dosing
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight (with free access to water) before dosing.
-
Divide animals into two groups: Oral (PO) and Intravenous (IV).
-
Oral Administration: Administer this compound solution via oral gavage at the desired dose (e.g., 10 mg/kg).
-
Intravenous Administration: Administer this compound solution via the tail vein at the desired dose (e.g., 2 mg/kg).
4. Blood Sampling
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points:
-
Pre-dose (0 h)
-
Post-dose: 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours.
-
-
Place blood samples into anticoagulant tubes and gently mix.
-
Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate plasma.
-
Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.
5. Bioanalysis
-
Develop and validate a sensitive and specific bioanalytical method for the quantification of this compound in rat plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability.
6. Pharmacokinetic Analysis
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters from the plasma concentration-time data:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%) for the oral dose group.
-
Visualizations
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Caption: Postulated metabolic pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of chlorthis compound in rat and human by use of stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intestinal absorption and metabolism of chlorthis compound enantiomers in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of DPH after the administration of a single intravenous or intramuscular dose in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of Capillary Electrophoresis for Chiral Separation of Pheniramine
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview and experimental protocols for the chiral separation of Pheniramine using Capillary Electrophoresis (CE). This compound, an antihistamine, exists as a racemic mixture of two enantiomers, (R)- and (S)-pheniramine, which may exhibit different pharmacological and toxicological profiles. Capillary electrophoresis offers a powerful technique for the enantioseparation of chiral compounds due to its high efficiency, short analysis time, and low sample and reagent consumption. This application note focuses on the use of cyclodextrins as chiral selectors to achieve baseline separation of this compound enantiomers. Detailed methodologies, quantitative data summaries, and visual representations of the experimental workflow are provided to guide researchers in developing and validating robust chiral separation methods.
Introduction
This compound is a first-generation antihistamine used to treat allergic conditions such as hay fever and urticaria. It is a chiral molecule and is commercially available as a racemic mixture. The differential pharmacological activity and potential for varied side effects between the enantiomers necessitate the development of reliable analytical methods for their separation and quantification. Capillary electrophoresis (CE) has emerged as a highly effective technique for chiral separations.[1] The principle of chiral separation in CE relies on the addition of a chiral selector to the background electrolyte (BGE). The chiral selector, typically a cyclodextrin derivative, forms transient diastereomeric complexes with the enantiomers of the analyte. The different formation constants of these complexes lead to different electrophoretic mobilities, enabling their separation.[2]
This application note details two primary protocols for the chiral separation of this compound using different cyclodextrin derivatives as chiral selectors: Carboxyethyl-β-cyclodextrin (CE-β-CD) and Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Principle of Chiral Separation by Capillary Electrophoresis
The fundamental principle of chiral separation of this compound using cyclodextrins in CE is the formation of transient, diastereomeric inclusion complexes between the this compound enantiomers and the cyclodextrin chiral selector.
Caption: Formation of diastereomeric complexes with different stability constants (K_R ≠ K_S).
Experimental Protocols
Protocol 1: Chiral Separation using Carboxyethyl-β-cyclodextrin (CE-β-CD)
This protocol is based on the use of a negatively charged cyclodextrin derivative, which provides excellent separation efficiency.[3]
3.1.1. Materials and Reagents
-
This compound maleate standard
-
Carboxyethyl-β-cyclodextrin (CE-β-CD)
-
ε-Aminocaproic acid
-
Acetic acid
-
Methylhydroxyethylcellulose (m-HEC)
-
Dioxopromethazine (Internal Standard, optional)
-
Deionized water
-
Methanol
-
Sodium hydroxide (0.1 M)
-
Hydrochloric acid (0.1 M)
3.1.2. Instrumentation
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 40 cm)
-
pH meter
-
Sonicator
-
Vortex mixer
3.1.3. Preparation of Solutions
-
Background Electrolyte (BGE): Prepare a 20 mmol/L ε-aminocaproic acid solution. Adjust the pH to 4.5 with acetic acid. Add CE-β-CD to a final concentration of 2.5 mg/mL and m-HEC to a final concentration of 0.2% (w/v). Sonicate to dissolve completely and filter through a 0.45 µm syringe filter.[3]
-
Sample Solution: Dissolve this compound maleate in deionized water to a suitable concentration (e.g., 1 mg/mL). If using an internal standard, add dioxopromethazine to the sample solution.
-
Capillary Conditioning Solutions: 0.1 M Sodium hydroxide, 0.1 M Hydrochloric acid, and deionized water.
3.1.4. Experimental Workflow
Caption: Step-by-step workflow for the chiral separation of this compound using CE.
3.1.5. Capillary Electrophoresis Method
-
Capillary Conditioning: Before the first run, condition the new capillary by flushing sequentially with 0.1 M NaOH (30 min), deionized water (15 min), and BGE (30 min). Between runs, flush with 0.1 M NaOH (2 min), deionized water (2 min), and BGE (5 min).
-
Injection: Inject the sample hydrodynamically (e.g., 50 mbar for 5 seconds).
-
Separation: Apply a voltage of +25 kV. Maintain the capillary temperature at 25 °C.
-
Detection: Monitor the separation at a wavelength of 214 nm.
Protocol 2: Chiral Separation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) with Partial Filling
This protocol utilizes a partial-filling technique, which can be advantageous in terms of cost and method development time.[4][5]
3.2.1. Materials and Reagents
-
This compound maleate standard
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sodium phosphate monobasic
-
Phosphoric acid
-
Deionized water
-
Methanol
-
Sodium hydroxide (0.1 M)
3.2.2. Instrumentation
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., total length 60 cm)
-
pH meter
-
Sonicator
-
Vortex mixer
3.2.3. Preparation of Solutions
-
Running Buffer: Prepare a phosphate buffer (e.g., 50 mM) and adjust the pH to 2.5 with phosphoric acid.
-
Chiral Selector Solution: Dissolve HP-β-CD in the running buffer to the desired concentration (e.g., 20 mM).
-
Sample Solution: Dissolve this compound maleate in deionized water to a concentration within the linear range (e.g., 5.0 x 10⁻⁶ – 5.0 x 10⁻⁴ M).[5]
3.2.4. Capillary Electrophoresis Method
-
Capillary Conditioning: Before the first use, rinse the capillary with 0.1 M NaOH (20 min), followed by deionized water (10 min), and finally with the running buffer (15 min).
-
Partial Filling: Inject the chiral selector solution (HP-β-CD solution) into the capillary at a defined pressure for a specific time to fill a certain percentage of the capillary length.
-
Injection: Inject the sample solution hydrodynamically (e.g., 0.5 psi for 5 seconds).
-
Separation: Apply a voltage of +20 kV. Maintain the capillary temperature at 25 °C.
-
Detection: Monitor the separation at a suitable wavelength (e.g., 220 nm).
Data Presentation
The following tables summarize the quantitative data from studies on the chiral separation of this compound using capillary electrophoresis.
Table 1: Optimized Conditions and Performance Data for this compound Chiral Separation
| Parameter | Method 1 (CE-β-CD)[3] | Method 2 (HP-β-CD, Partial Filling)[4][5] |
| Chiral Selector | Carboxyethyl-β-cyclodextrin | Hydroxypropyl-β-cyclodextrin |
| Selector Conc. | 2.5 mg/mL | Studied as a variable |
| Background Electrolyte | 20 mmol/L ε-aminocaproic acid | Phosphate buffer |
| BGE pH | 4.5 | Studied as a variable |
| Applied Voltage | Not specified | Studied as a variable |
| Temperature | Not specified | Studied as a variable |
| Separation Time | Not specified | < 14 min |
Table 2: Method Validation Parameters
| Parameter | Method 2 (HP-β-CD, Partial Filling)[5] |
| Linearity Range | 5.0 x 10⁻⁶ – 5.0 x 10⁻⁴ M |
| Correlation Coefficient (R²) | 0.9987 |
| Limit of Detection (LOD) | 5.0 x 10⁻⁷ M |
| Limit of Quantitation (LOQ) | 5.0 x 10⁻⁶ M |
| Precision (%RSD) | ≤ 9.8 |
| Accuracy (% Recovery) | 101 ± 3 |
Conclusion
Capillary electrophoresis with cyclodextrin-based chiral selectors is a highly effective and efficient method for the enantioseparation of this compound. The protocols detailed in this application note, utilizing either carboxyethyl-β-cyclodextrin in a hydrodynamically closed system or hydroxypropyl-β-cyclodextrin with a partial-filling technique, provide robust and reliable approaches for the analysis of this compound enantiomers in pharmaceutical formulations.[3][4] The choice of method may depend on specific laboratory requirements, including desired analysis time, cost considerations, and available instrumentation. The provided quantitative data and validation parameters demonstrate the suitability of these methods for quality control and research purposes in the pharmaceutical industry.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective determination of this compound in pharmaceuticals by capillary electrophoresis with charged cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mahidol IR [repository.li.mahidol.ac.th]
Application Notes and Protocols: Pheniramine as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pheniramine, primarily as this compound maleate, as a reference standard in analytical chemistry. Detailed protocols for its application in High-Performance Liquid Chromatography (HPLC) and titrimetric analysis are provided, along with relevant quantitative data and visual workflows to guide researchers in pharmaceutical analysis, quality control, and drug development.
Introduction to this compound as a Reference Standard
This compound is a first-generation antihistamine belonging to the alkylamine class.[1] It functions as a histamine H1 receptor antagonist, competitively inhibiting the effects of histamine.[] In analytical chemistry, a reference standard is a highly purified compound used as a measurement base. This compound maleate is available as a United States Pharmacopeia (USP) and European Pharmacopoeia (EP) Reference Standard, serving as the primary standard for establishing the identity, purity, and strength of this compound in active pharmaceutical ingredients (APIs) and finished pharmaceutical products.
These reference standards are crucial for various analytical applications, including:
-
Pharma release testing
-
Method development for qualitative and quantitative analyses
-
Quality control testing
-
Stability studies[1]
Physicochemical Properties and Specifications
This compound maleate reference standards are well-characterized materials. Key properties and typical pharmacopeial specifications are summarized below.
| Property | Specification | Reference |
| Chemical Name | N,N-Dimethyl-3-phenyl-3-(2-pyridyl)propylamine hydrogen maleate | [3] |
| CAS Number | 132-20-7 | |
| Molecular Formula | C₁₆H₂₀N₂ · C₄H₄O₄ | |
| Molecular Weight | 356.42 | |
| Assay (on dried basis) | 98.0% - 102.0% | [3] |
| Melting Range | 104°C - 109°C | [3] |
| pH (10 mg/mL solution) | 4.5 - 5.5 | [3] |
| Loss on Drying | Not more than 0.5% | [3] |
| Residue on Ignition | Not more than 0.5% | [3] |
| Heavy Metals | Not more than 0.002% | [3] |
Common Impurities
The control of impurities is critical in pharmaceutical manufacturing. Reference standards for known this compound impurities are also available to aid in their identification and quantification during quality control testing.[1] Common impurities include:
| Impurity Name | CAS Number | Reference |
| This compound EP Impurity A | 101-82-6 | [1] |
| This compound EP Impurity B | 2116-65-6 | [1] |
| N-Desmethylthis compound | 19428-44-5 | [1] |
| This compound N-Oxide | 12656-98-3 | [1] |
According to ICH guidelines, typical quality specifications for this compound API limit individual related compounds to 0.2% or lower and total related substances to 1.0% or lower.[1]
Experimental Protocols
Assay and Impurity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is based on the USP monograph for this compound maleate and is suitable for assay and chromatographic purity testing.[3]
Objective: To determine the purity of a this compound maleate sample and quantify any related impurities using an external reference standard.
Materials:
-
This compound Maleate USP Reference Standard (RS)
-
This compound Maleate test sample
-
Acetonitrile (HPLC grade)
-
Sodium 1-octanesulfonate
-
Acetic acid
-
Triethylamine
-
Water (HPLC grade)
-
Phenylethyl alcohol (for system suitability)
Chromatographic Conditions:
| Parameter | Condition | Reference |
| Stationary Phase | L1 packing (C18, 3.9-mm × 30-cm) | [3] |
| Mobile Phase | Filtered and degassed mixture of 0.005 M Octane sulfonic acid and acetonitrile (39:11) | [3] |
| Flow Rate | 2 mL/minute | [3] |
| Detector | UV at 265 nm | [3] |
| Injection Volume | 10 µL | [4] |
Procedure:
-
Mobile Phase Preparation (0.005 M Octane sulfonic acid):
-
Accurately weigh 1.08 g of sodium 1-octanesulfonate and transfer to a 1-liter volumetric flask.
-
Add 1.5% (v/v) acetic acid solution to volume.
-
Add 5.0 mL of triethylamine, mix well, and filter.[3]
-
-
Standard Solution Preparation (this compound Maleate RS):
-
Accurately weigh a suitable quantity of this compound Maleate USP RS and dissolve in water to obtain a known concentration of approximately 0.24 mg/mL.
-
-
Test Solution Preparation:
-
Accurately weigh about 24 mg of the this compound Maleate test sample, transfer to a 100-mL volumetric flask, dissolve in and dilute with water to volume, and mix.[3]
-
-
System Suitability Solution Preparation:
-
Dissolve suitable quantities of phenylethyl alcohol and this compound Maleate USP RS in water to obtain a solution containing about 3.6 mg/mL and 0.24 mg/mL, respectively.[3]
-
-
Chromatographic Analysis:
-
Inject the System Suitability Solution. The system is suitable for use if:
-
The resolution between phenylethyl alcohol and this compound maleate is not less than 2.0.
-
The tailing factor for the this compound peak is not more than 2.5.
-
The relative standard deviation for replicate injections is not more than 2.0%.[3]
-
-
Inject the Standard Solution and the Test Solution.
-
-
Calculations:
-
For the assay, calculate the percentage of this compound maleate in the test sample by comparing the peak area of the this compound peak in the Test Solution to that in the Standard Solution.
-
For chromatographic purity, calculate the percentage of each impurity in the portion of this compound Maleate taken by the formula: 100 * (ri / rs), where ri is the peak response for each impurity and rs is the sum of the responses of all the peaks.[4]
-
HPLC Method Validation Parameters (Example from a stability-indicating method):
| Parameter | Result | Reference |
| Linearity Range | 150–1200 μg/mL (R² > 0.999) | [5] |
| Accuracy (Recovery) | 97.8% - 102.1% | [5] |
| Precision (RSD) | Intra-day: <1.0%, Inter-day: <1.2% | [5] |
| LOD | 0.3 μg/mL | [5] |
| LOQ | Not specified, but typically ~3x LOD | [5] |
Titrimetric Assay
This protocol describes a non-aqueous acid-base titration for the assay of this compound maleate.[4]
Objective: To determine the content of this compound maleate in a pure substance by titration.
Materials:
-
This compound Maleate test sample
-
Glacial acetic acid
-
0.1 N Perchloric acid VS (Volumetric Solution)
-
Crystal violet TS (Test Solution)
Procedure:
-
Accurately weigh about 500 mg of this compound Maleate.
-
Dissolve the sample in 25 mL of glacial acetic acid.
-
Add 2 drops of crystal violet TS as an indicator.
-
Titrate with 0.1 N perchloric acid VS to the endpoint (color change).
-
Perform a blank determination and make any necessary corrections.[4]
Calculation:
Each mL of 0.1 N perchloric acid is equivalent to 17.82 mg of C₁₆H₂₀N₂ · C₄H₄O₄.[4]
% Assay = (Volume of Titrant (mL) * Normality of Titrant * 17.82 * 100) / Weight of Sample (mg)
Visualizations
Experimental Workflow
Caption: General workflow for using this compound as a reference standard.
Signaling Pathway
Caption: this compound's mechanism as a competitive H1 receptor antagonist.
References
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for Pheniramine Assay
This document provides a detailed application note and a comprehensive protocol for the quantitative determination of Pheniramine in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). This method is applicable for routine quality control and stability testing of this compound maleate in bulk drug and various dosage forms.
Introduction
This compound is an antihistamine belonging to the alkylamine class, commonly used to treat allergic conditions such as hay fever, allergic rhinitis, and urticaria. Accurate and reliable analytical methods are crucial for ensuring the quality, potency, and safety of pharmaceutical products containing this compound. This application note describes a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the assay of this compound. The method is designed to be rapid, accurate, precise, and specific, separating this compound from its degradation products and other potential impurities.
Chromatographic Conditions
A stability-indicating RP-HPLC method has been developed and validated for the simultaneous determination of this compound maleate and naphazoline hydrochloride in bulk drugs and pharmaceutical formulations.[1][2][3] Optimal separation is achieved using a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier. The method has been validated according to ICH guidelines and is suitable for routine quality control.[1][2][3]
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | Agilent Zorbax Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm)[1][2] | XSelect™ CSH C18 Column |
| Mobile Phase | 10 mM Phosphate Buffer (pH 2.8) containing 0.5% Triethylamine and Methanol (68:32, v/v)[1][2] | Isocratic combination of acetonitrile and 0.01 M acetate buffer at pH 3.8 (55:45; v/v)[4] |
| Flow Rate | 1.0 mL/min[1][2] | 2.0 mL/min |
| Detection Wavelength | 280 nm (using a Diode Array Detector)[1][2] | Not Specified |
| Column Temperature | Ambient | 40 °C |
| Injection Volume | 10 µL | Not Specified |
| Run Time | < 10 minutes[1][2] | < 20 minutes |
Method Validation Summary
The described HPLC method has been rigorously validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]
| Validation Parameter | Result |
| Linearity (Concentration Range) | 150 - 1200 µg/mL[1][2][3] |
| Correlation Coefficient (R²) | > 0.999[1][2][3] |
| Accuracy (% Recovery) | 97.8% - 102.1%[1] |
| Precision (Intra-day & Inter-day %RSD) | < 1.2%[1] |
| Limit of Detection (LOD) | 0.3 µg/mL[1] |
| Limit of Quantitation (LOQ) | Not explicitly stated, but signal-to-noise of 10:1 was found to be 0.3 μg mL-1 for this compound maleate.[1] |
| Specificity | The method is specific and can separate this compound from its degradation products under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[3] The peak purity factor is ≥980, indicating complete separation.[1][3] |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC assay of this compound.
Caption: Workflow for this compound Assay by HPLC.
Detailed Experimental Protocol
Reagents and Materials
-
This compound Maleate Reference Standard
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Triethylamine (AR Grade)
-
Water (HPLC Grade)
-
Pharmaceutical dosage form containing this compound Maleate
Preparation of Solutions
2.1. Mobile Phase (Condition 1)
-
Phosphate Buffer (10 mM, pH 2.8): Dissolve 1.36 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 2.8 with orthophosphoric acid.
-
Mobile Phase: Add 5 mL of Triethylamine to the prepared phosphate buffer. Mix the buffer and Methanol in a ratio of 68:32 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
2.2. Standard Stock Solution (e.g., 600 µg/mL)
-
Accurately weigh about 60 mg of this compound Maleate Reference Standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate to dissolve.
-
Make up the volume to 100 mL with the mobile phase and mix well.
2.3. Sample Solution (from tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to about 60 mg of this compound Maleate and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15-20 minutes with intermittent shaking to ensure complete dissolution of the drug.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
HPLC System Setup and Procedure
-
Set up the HPLC system with the specified column and mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is obtained.
-
Inject 10 µL of the blank (mobile phase), followed by the standard solution and then the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for this compound. The retention time for the this compound positive ion is approximately 3.0 minutes.[1][3] Note that the maleate ion will elute earlier at around 1.7 minutes.[1][3] The quantification should be based on the peak area of the this compound ion.[1]
System Suitability
To ensure the validity of the analytical results, perform a system suitability test before the analysis of samples. The following parameters should be checked using the standard solution:
| Parameter | Acceptance Criteria |
| Theoretical Plates (N) | > 2000 (Typically observed around 6762 for this compound)[1][2] |
| Tailing Factor (T) | ≤ 2.0 |
| % RSD of Peak Areas (from 5 replicate injections) | ≤ 2.0% |
Calculation
Calculate the percentage of this compound Maleate in the dosage form using the following formula:
Where:
-
Area_Sample is the peak area of this compound in the sample chromatogram.
-
Area_Standard is the average peak area of this compound in the standard chromatograms.
-
Conc_Standard is the concentration of the this compound Maleate standard solution (µg/mL).
-
Conc_Sample is the nominal concentration of the this compound Maleate in the sample solution (µg/mL).
Conclusion
The described HPLC method is a simple, rapid, and reliable technique for the quantitative analysis of this compound in pharmaceutical formulations. The method's validation in accordance with ICH guidelines ensures its accuracy, precision, and specificity, making it suitable for routine use in quality control laboratories. The short run time allows for a high throughput of samples, increasing efficiency in a laboratory setting.
References
Determining Pheniramine's H1 Receptor Antagonism: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro determination of Pheniramine's antagonism at the histamine H1 receptor. This compound is a first-generation antihistamine that competitively blocks H1 receptors, alleviating symptoms associated with allergic reactions.[1][2][3][4] The following assays are fundamental in characterizing the pharmacological profile of this compound and similar H1 receptor antagonists.
Application Notes
The selection of an appropriate in vitro assay is critical for accurately characterizing the H1 receptor antagonism of a compound like this compound. The primary methods employed are radioligand binding assays, functional assays such as calcium mobilization, and reporter gene assays.
-
Radioligand Binding Assays: These assays directly measure the affinity of a compound for the H1 receptor.[5] By competing with a radiolabeled ligand (e.g., [3H]-pyrilamine), the binding affinity (Ki) of the unlabeled compound (this compound) can be determined. A lower Ki value indicates a higher binding affinity. This assay is crucial for understanding the direct interaction between the compound and the receptor but does not provide information on the functional consequences of this binding (i.e., agonism vs. antagonism).
-
Calcium Mobilization Assays: The histamine H1 receptor is a Gq-protein coupled receptor. Its activation leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium. Calcium mobilization assays measure the ability of an antagonist to inhibit the calcium release induced by an agonist (e.g., histamine). The half-maximal inhibitory concentration (IC50) can be determined from these experiments, providing a measure of the functional potency of the antagonist in a cellular context.
-
Reporter Gene Assays: These assays provide a more downstream readout of receptor activation. Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a response element that is activated by the H1 receptor signaling pathway (e.g., cAMP Response Element, CRE, for Gs-coupled pathways, or NF-κB response elements which can be influenced by Gq pathways). An antagonist will inhibit the reporter gene expression induced by an agonist. This type of assay is particularly useful for high-throughput screening and for studying the overall cellular response to receptor modulation.
Data Presentation
The following table summarizes the quantitative data for this compound's interaction with the H1 receptor.
| Parameter | Value | Assay Type | Reference |
| pA2 | 7.82 | Functional Assay (Guinea Pig Ileum) | [6] |
| Ki (derived from pA2) | ~15.1 nM | Functional Assay | Calculated from[6] |
Note: The pA2 value is a measure of the potency of an antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. The Ki can be estimated from the pA2 value using the Cheng-Prusoff equation under certain assumptions.
Signaling and Experimental Workflow Diagrams
References
- 1. selleckchem.com [selleckchem.com]
- 2. Articles [globalrx.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C16H20N2 | CID 4761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Re-examination of [3H]mepyramine binding assay for histamine H1 receptor using quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined histamine H1/H2 receptor antagonists: part I. Pharmacological hybrids with this compound- and roxatidine-like substructures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Pheniramine Maleate Using Non-Aqueous Titration
Introduction
Pheniramine maleate is an antihistamine agent used in the treatment of allergic conditions. Accurate quantification of this compound maleate in bulk drug substances and pharmaceutical formulations is crucial for ensuring its quality, safety, and efficacy. Non-aqueous titration is a widely accepted and pharmacopeial method for the assay of this compound maleate.[1][2][3] This method is particularly suitable for the titration of weakly basic substances like this compound, where the use of a non-aqueous solvent enhances the basicity of the analyte, leading to a sharp and distinct endpoint.[2][4] This application note provides a detailed protocol for the quantification of this compound maleate using a non-aqueous acid-base titration method as per the United States Pharmacopeia (USP).[5][6]
Principle
The non-aqueous titration of this compound maleate is based on an acid-base reaction in a non-aqueous medium.[6][7] this compound maleate, a salt of a weak base (this compound) and a weak acid (maleic acid), behaves as a base in an acidic non-aqueous solvent such as glacial acetic acid. The tertiary amine group in the this compound molecule is the basic center that reacts with the titrant.
In this method, the sample is dissolved in glacial acetic acid, which acts as a differentiating solvent, enhancing the basic properties of the this compound. The solution is then titrated with a standard solution of a strong acid, typically perchloric acid in glacial acetic acid. The endpoint of the titration can be determined visually using an indicator like crystal violet or potentiometrically.[5][6] The reaction is as follows:
C₁₆H₂₀N₂·C₄H₄O₄ + 2HClO₄ → [C₁₆H₂₁N₂]²⁺(ClO₄⁻)₂ + C₄H₄O₄
Experimental Protocol
This protocol is based on the method described in the United States Pharmacopeia for the assay of this compound Maleate.[5]
1. Reagents and Materials
-
This compound Maleate reference standard
-
This compound Maleate sample
-
Glacial Acetic Acid (analytical reagent grade)
-
Perchloric Acid, 0.1 N in glacial acetic acid (standardized)
-
Crystal Violet Indicator Solution (0.5% w/v in glacial acetic acid)
-
Analytical balance
-
Burette (50 mL, Class A)
-
Volumetric flasks (100 mL, Class A)
-
Conical flasks (250 mL)
-
Magnetic stirrer and stir bars
2. Preparation of Solutions
-
0.1 N Perchloric Acid VS: Prepare and standardize 0.1 N perchloric acid in glacial acetic acid as per standard procedures.
-
Crystal Violet TS: Prepare a 0.5% w/v solution of crystal violet in glacial acetic acid.
3. Sample Preparation
Accurately weigh about 500 mg of this compound Maleate and transfer it to a 250 mL conical flask.[5]
4. Titration Procedure
-
Dissolve the accurately weighed sample of this compound Maleate in 25 mL of glacial acetic acid.[5]
-
Add 2 drops of crystal violet indicator solution. The solution will appear violet.[5]
-
Titrate with 0.1 N perchloric acid VS to a blue-green endpoint.[5]
-
Perform a blank determination by titrating 25 mL of glacial acetic acid with 0.1 N perchloric acid VS and make any necessary correction.[5]
5. Calculation
Calculate the percentage of this compound maleate (C₁₆H₂₀N₂·C₄H₄O₄) in the portion of the sample taken using the following formula:
% Assay = [(V_s - V_b) × N × E / W] × 100
Where:
-
V_s = Volume of 0.1 N perchloric acid consumed by the sample (mL)
-
V_b = Volume of 0.1 N perchloric acid consumed by the blank (mL)
-
N = Normality of the perchloric acid solution
-
E = Equivalence factor (17.82 mg of C₁₆H₂₀N₂·C₄H₄O₄ per mL of 0.1 N perchloric acid)[5]
-
W = Weight of the this compound Maleate sample taken (mg)
Quantitative Data Summary
| Parameter | Specification | Reference |
| Assay Limit | 98.0% - 102.0% (on the dried basis) | [5] |
| Equivalence Factor | 1 mL of 0.1 N perchloric acid is equivalent to 17.82 mg of C₁₆H₂₀N₂·C₄H₄O₄ | [5] |
| Sample Weight | Approximately 500 mg | [5] |
| Solvent | Glacial Acetic Acid | [5] |
| Titrant | 0.1 N Perchloric Acid VS | [5] |
| Indicator | Crystal Violet TS | [5] |
| Endpoint Color Change | Violet to Blue-Green | [8] |
Experimental Workflow Diagram
Caption: Workflow for the non-aqueous titration of this compound Maleate.
The non-aqueous titration method provides a simple, accurate, and reliable means for the quantification of this compound maleate. The use of glacial acetic acid as a solvent and perchloric acid as a titrant allows for a sharp endpoint, making it a suitable method for routine quality control analysis in the pharmaceutical industry. The protocol outlined in this application note, based on the USP monograph, ensures compliance with regulatory standards.
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. Non-Aqueous Titration: Types, Advantages & Applications | AESL [aakash.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nsdl.niscpr.res.in [nsdl.niscpr.res.in]
- 5. pharmacopeia.cn [pharmacopeia.cn]
- 6. researchgate.net [researchgate.net]
- 7. ijddr.in [ijddr.in]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Troubleshooting & Optimization
Stability-indicating HPLC method for Pheniramine and its degradation products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the stability-indicating High-Performance Liquid Chromatography (HPLC) method for Pheniramine and its degradation products. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting HPLC method for the stability-indicating analysis of this compound?
A1: A common and effective method utilizes a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier. A typical starting point is a mobile phase of 10 mM phosphate buffer (pH 2.8) with 0.5% triethylamine and methanol in a 68:32 (v/v) ratio, pumped at a flow rate of 1 mL/min.[1][2][3][4][5] Detection is commonly performed at 280 nm.[1][2][3][4][5]
Q2: Why is triethylamine often added to the mobile phase for this compound analysis?
A2: this compound is a basic compound with a pKa of approximately 9.3.[2][6] On silica-based columns, this can lead to interactions with residual silanol groups, resulting in poor peak shape (tailing). Triethylamine is a competing base that helps to mask these silanol groups, leading to more symmetrical peaks.
Q3: My this compound peak is tailing. What are the common causes and solutions?
A3: Peak tailing for basic compounds like this compound is a frequent issue. Here are the likely causes and how to address them:
-
Secondary Silanol Interactions: This is the most common cause.
-
Low Buffer Concentration: Insufficient buffering can lead to inconsistent ionization of this compound.
-
Solution: Ensure your buffer concentration is adequate, typically between 10-50 mM.
-
-
Column Contamination: Accumulation of sample matrix components or strongly retained compounds on the column.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, consider using a guard column or replacing the analytical column.[7]
-
-
Column Void: A void at the head of the column can cause peak distortion.
-
Solution: This usually requires replacing the column.
-
Q4: I am observing fronting peaks for this compound. What could be the issue?
A4: Peak fronting is less common than tailing for basic analytes but can occur due to:
-
Sample Overload: Injecting too much sample mass or volume.[8]
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Incompatible Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase.
-
Solution: Whenever possible, dissolve your sample in the mobile phase.[9] If this is not feasible, use a weaker solvent.
-
-
Column Collapse: This can happen with highly aqueous mobile phases on some C18 columns.[8]
-
Solution: Ensure your column is suitable for highly aqueous conditions or increase the organic component of your mobile phase.
-
Q5: I see split peaks for this compound. What should I check?
A5: Split peaks can be caused by several factors:
-
Disrupted Sample Path: A partially blocked frit or a void at the column inlet can cause the sample to travel through different paths.[10]
-
Solution: Replace the column inlet frit or the column itself.
-
-
Co-eluting Interference: An impurity or degradation product may be eluting very close to the this compound peak.
-
Solution: Adjust the mobile phase composition or gradient to improve resolution.
-
-
Injector Issues: Problems with the injector rotor seal can lead to peak splitting.[11]
-
Solution: Inspect and maintain the injector.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Peaks or Very Small Peaks | Incorrect wavelength setting. | Verify detector wavelength (e.g., 280 nm).[1][2][3][4][5] |
| Lamp failure in the detector. | Check lamp status and replace if necessary. | |
| No sample injected. | Check autosampler vials and injection sequence. | |
| Drifting Retention Times | Inadequate column equilibration. | Ensure the column is equilibrated for a sufficient time with the mobile phase before injection. |
| Changes in mobile phase composition. | Prepare fresh mobile phase and ensure consistent mixing. | |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Pump malfunction. | Check pump performance for consistent flow rate and pressure.[9] | |
| High Backpressure | Blockage in the system (e.g., guard column, frits, tubing). | Systematically isolate components to identify the blockage. Replace guard column or frits if necessary. |
| Sample precipitation in the mobile phase. | Ensure the sample is fully soluble in the mobile phase. Filter samples before injection. | |
| Column contamination. | Flush the column with a strong solvent. |
Experimental Protocols
Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
-
Chromatographic System:
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound maleate in the mobile phase and dilute to the desired concentration (e.g., 300 µg/mL).
-
Sample Solution: Dilute the formulation to a similar concentration as the standard solution using the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, forced degradation studies are performed. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
-
Acid Hydrolysis: Treat the sample solution with 5 M HCl and heat. Neutralize before injection.[2][6]
-
Base Hydrolysis: Treat the sample solution with 5 M NaOH and heat. Neutralize before injection.[2][6]
-
Oxidative Degradation: Treat the sample solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.[2][6][12]
-
Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 40-80°C).[2][6]
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) or a combination of UV and visible light.[12]
Data Presentation
Summary of Forced Degradation of this compound
| Stress Condition | Conditions | Approximate Degradation (%) | Observations |
| Acidic | 5 M HCl | Up to 95.5% | Multiple degradation peaks observed.[2][6] |
| Basic | 5 M NaOH | Up to 65.3% | Multiple degradation peaks observed.[2][6] |
| Oxidative | H₂O₂ | Up to 84.9% | Multiple degradation peaks observed.[2][6] |
| Thermal (Dry Heat) | 240 hours | Stable | Minimal degradation observed.[2][6] |
| Photolytic | UV/Visible Light | Stable | No substantial degradation observed.[2][6] |
Note: The extent of degradation can vary based on the exact conditions (concentration of stressor, temperature, and duration of exposure).
Visualizations
Caption: Workflow for this compound analysis by HPLC.
Caption: this compound forced degradation pathways.
References
- 1. A validated stability-indicating HPLC method for the simultaneous determination of this compound maleate and naphazoline hydrochloride in pharmaceutical formulations | CoLab [colab.ws]
- 2. A validated stability-indicating HPLC method for the simultaneous determination of this compound maleate and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated stability-indicating HPLC method for the simultaneous determination of this compound maleate and naphazoline hydrochloride in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. agilent.com [agilent.com]
- 11. youtube.com [youtube.com]
- 12. akjournals.com [akjournals.com]
Technical Support Center: Synthesis of Pheniramine Maleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Pheniramine Maleate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound Maleate?
A1: The most common synthetic route for this compound involves a two-step process. The first step is the formation of 2-benzylpyridine from the reaction of benzyl cyanide and acetylene. The second step is the alkylation of 2-benzylpyridine with N,N-dimethyl chloroethane in the presence of a strong base like sodium amide to yield this compound. The final step is the salt formation with maleic acid to produce this compound Maleate.[1][2]
Q2: What are the common impurities I might encounter during the synthesis of this compound Maleate?
A2: Common impurities can be categorized as either process-related or degradation products.
-
Process-Related Impurities: These are typically unreacted starting materials, intermediates, or byproducts of side reactions. Key process-related impurities include:
-
2-Benzylpyridine (Impurity A): An intermediate in the synthesis.[3]
-
4-Benzylpyridine (Impurity B): An isomer of the intermediate.
-
N,N,N',N'-tetramethyl-3-phenyl-3-(pyridin-2-yl)pentane-1,5-diamine (Impurity D)
-
-
Degradation Products: These form due to the decomposition of the active pharmaceutical ingredient (API) under various stress conditions. Common degradation products include:
Q3: How can I identify these impurities in my reaction mixture or final product?
A3: Chromatographic techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for identifying and quantifying impurities in this compound Maleate synthesis.[3][6][7] Specific protocols for these methods are provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound Maleate, diagnosed through analytical data.
Problem 1: High levels of 2-Benzylpyridine (Impurity A) detected in the final product.
-
Possible Cause 1: Incomplete Alkylation Reaction. The reaction between 2-benzylpyridine and N,N-dimethyl chloroethane may not have gone to completion.
-
Suggested Solution:
-
Increase reaction time: Monitor the reaction progress using TLC or HPLC to ensure the disappearance of the 2-benzylpyridine spot/peak.
-
Check the quality of sodium amide: Sodium amide is highly reactive with moisture. Use freshly opened or properly stored sodium amide.
-
Ensure adequate mixing: Proper agitation is crucial for this heterogeneous reaction.
-
-
-
Possible Cause 2: Sub-optimal reaction temperature. The temperature for the alkylation reaction might be too low.
Problem 2: Presence of 4-Benzylpyridine (Impurity B) in the final product.
-
Possible Cause: Isomeric impurity in the starting material. The 2-benzylpyridine used as an intermediate might contain its isomer, 4-benzylpyridine.
-
Suggested Solution:
-
Analyze the purity of the 2-benzylpyridine intermediate: Use HPLC or GC to check for the presence of the 4-benzylpyridine isomer before proceeding with the alkylation step.
-
Purify the intermediate: If the level of 4-benzylpyridine is high, consider purifying the 2-benzylpyridine intermediate by distillation or chromatography.
-
-
Problem 3: Detection of this compound N-Oxide in the final product.
-
Possible Cause: Oxidative degradation. The this compound base or maleate salt may have been exposed to oxidative conditions during workup, purification, or storage.
-
Suggested Solution:
-
Use an inert atmosphere: During the workup and purification steps, especially when heating, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Avoid exposure to strong oxidizing agents: Ensure that no oxidizing agents are inadvertently introduced into the reaction or workup process.
-
Proper storage: Store the final product in a well-closed container, protected from light and air.
-
-
Problem 4: Presence of N-Desmethylthis compound and N-Didesmethylthis compound.
-
Possible Cause 1: Side reactions during synthesis. Certain reaction conditions might favor the demethylation of the tertiary amine.
-
Suggested Solution:
-
Control reaction temperature: Excessive heat during the alkylation or subsequent steps can sometimes lead to demethylation.
-
Avoid certain reagents: While not typical for this synthesis, be aware that some reagents can cause N-demethylation.
-
-
-
Possible Cause 2: Degradation. These impurities can also form as degradation products over time.
-
Suggested Solution:
-
Perform stability studies: Conduct forced degradation studies to understand the conditions under which these impurities form.
-
Optimize storage conditions: Store the final product under conditions that minimize degradation.
-
-
Data Presentation
Table 1: Common Impurities in this compound Maleate Synthesis
| Impurity Name | Type | Typical Analytical Method |
| 2-Benzylpyridine (Impurity A) | Process-Related | HPLC, TLC, GC |
| 4-Benzylpyridine (Impurity B) | Process-Related | HPLC, TLC, GC |
| This compound N-Oxide | Degradation | HPLC, LC-MS |
| N-Desmethylthis compound | Degradation/Metabolite | HPLC, LC-MS |
| N-Didesmethylthis compound | Degradation/Metabolite | HPLC, LC-MS |
Table 2: Typical TLC Retention Factors (Rf) for this compound and Impurities
| Compound | Rf Value |
| This compound Maleate (PHN) | 0.49 ± 0.02 |
| This compound Impurity A | 0.63 ± 0.02 |
| This compound Impurity B | 0.83 ± 0.02 |
| Note: Rf values are dependent on the specific TLC conditions. The values above were obtained using a mobile phase of methanol: ethyl acetate: 33.0% ammonia (2.0: 8.0: 1.0, by volume) on silica gel F254 plates.[8] |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of this compound Maleate
This method is suitable for the separation and quantification of this compound Maleate and its related substances.
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: Agilent Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[7]
-
Mobile Phase:
-
Mobile Phase A: 10 mM phosphate buffer pH 2.8 containing 0.5% triethylamine.[7]
-
Mobile Phase B: Methanol.
-
Gradient: A gradient elution may be required for optimal separation of all impurities. A typical starting point could be a gradient from 30% to 70% Mobile Phase B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL for the main component and lower for impurity standards).
Protocol 2: TLC Method for Rapid In-Process Monitoring
This method can be used for quick checks of reaction progress and for the identification of major components.
-
Stationary Phase: TLC aluminum plates pre-coated with silica gel 60 F254.[8]
-
Mobile Phase: A mixture of methanol, ethyl acetate, and 33% ammonia solution in a ratio of 2.0:8.0:1.0 by volume.[8]
-
Sample Application: Apply the sample solutions as bands onto the TLC plate.
-
Development: Develop the plate in a saturated TLC chamber until the solvent front has traveled a sufficient distance (e.g., 8 cm).
-
Detection: Visualize the spots under UV light at 254 nm.
-
Analysis: Calculate the Rf values of the spots and compare them with those of reference standards.
Mandatory Visualization
Caption: Synthetic pathway of this compound Maleate.
Caption: Formation of key impurities in this compound synthesis.
Caption: Troubleshooting workflow for this compound Maleate synthesis.
References
- 1. Sodium amide - Wikipedia [en.wikipedia.org]
- 2. This compound N-Oxide | CAS No- 12656-98-3 | Simson Pharma Limited [simsonpharma.com]
- 3. mdpi.com [mdpi.com]
- 5. This compound N-Oxide - CAS - 12656-98-3 | Axios Research [axios-research.com]
- 6. Chlorthis compound Maleate Organic Impurities Analyzed with HPLC - AppNote [mtc-usa.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Maleate | CAS 132-20-7 | LGC Standards [lgcstandards.com]
Technical Support Center: Troubleshooting Peak Tailing in Pheniramine HPLC Analysis
Welcome to the technical support center for troubleshooting HPLC analysis of Pheniramine. This resource provides detailed guides and answers to frequently asked questions to help you resolve common issues, with a specific focus on peak tailing.
Troubleshooting Guides
This section offers a step-by-step approach to identifying and resolving peak tailing in your this compound HPLC analysis.
Q1: My this compound peak is showing significant tailing. What are the primary causes and how can I fix it?
Peak tailing for basic compounds like this compound in reversed-phase HPLC is a common issue.[1][2][3] It is often caused by secondary interactions between the analyte and the stationary phase.[2][4] The primary cause is typically the interaction of the basic amine groups in this compound with acidic residual silanol groups on the silica-based column packing.[1][2][5][6]
Systematic Troubleshooting Workflow:
To systematically troubleshoot peak tailing, follow the logical progression outlined in the diagram below.
Caption: Troubleshooting workflow for peak tailing.
Detailed Explanations:
-
Mobile Phase pH: this compound is a basic compound with a pKa of approximately 9.3.[7] At a mobile phase pH close to its pKa, a mixed population of ionized and non-ionized forms can exist, leading to peak tailing.[1] Lowering the mobile phase pH to around 2.5-3.5 ensures that the silanol groups on the silica-based column are protonated (not ionized) and the this compound is consistently in its protonated, ionized form.[2][8][9] This minimizes secondary ionic interactions.
-
Mobile Phase Additives: If adjusting the pH is not sufficient or desired, adding a competing base, such as triethylamine (TEA), to the mobile phase can help.[3][5] TEA will preferentially interact with the active silanol sites, effectively masking them from interacting with this compound. A typical concentration for TEA is 25 mM.[5]
-
Column Condition:
-
Column Contamination: Accumulation of sample matrix components on the column can lead to peak distortion.[10][11] If you suspect contamination, flushing the column with a strong solvent is recommended.[8]
-
Column Degradation: Over time, the bonded phase of the column can degrade, exposing more active silanol sites.[8] If the column is old or has been used extensively with aggressive mobile phases, it may need to be replaced.
-
Use of a Guard Column: To protect your analytical column from contamination and extend its lifetime, using a guard column is a good practice.[10]
-
-
Extra-Column Effects and Sample Overload:
-
Extra-column volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[5][12] Ensure all connections are properly made with minimal dead volume.
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to asymmetrical peaks.[5][13] To check for this, dilute your sample and see if the peak shape improves.
-
Sample Solvent: The solvent used to dissolve the sample should ideally be the same as or weaker than the mobile phase.[12] Injecting a sample in a much stronger solvent can cause peak distortion.
-
Frequently Asked Questions (FAQs)
Q2: What type of HPLC column is best to minimize peak tailing for this compound?
For basic compounds like this compound, columns that are specifically designed to minimize silanol interactions are recommended.[3][8] Look for columns that are:
-
End-capped: This process chemically derivatizes most of the residual silanol groups, making them less active.[4][14]
-
High Purity Silica: Modern columns are often made with high-purity silica, which has fewer metallic impurities that can also contribute to peak tailing.
-
Polar-Embedded or Polar-Endcapped Phases: These phases offer alternative selectivities and can provide better peak shapes for basic analytes.[8]
Q3: Can the mobile phase composition, other than pH, affect peak tailing?
Yes, the organic modifier and buffer concentration can also play a role.
-
Organic Modifier: While acetonitrile and methanol are common organic modifiers in reversed-phase HPLC, their interactions with the stationary phase and analyte can differ. It may be worthwhile to evaluate both to see which provides better peak symmetry.
-
Buffer Concentration: An adequate buffer concentration (typically 10-50 mM) is important to control the mobile phase pH effectively across the entire column.[8] Insufficient buffer capacity can lead to pH shifts and inconsistent interactions, contributing to peak tailing.[5]
Q4: I've tried adjusting the mobile phase and my column is new, but I still see tailing. What else could be the problem?
If you have addressed the common chemical causes, consider the following physical and system-related issues:
-
Blocked Frit: A partially blocked inlet frit on the column can distort the sample flow path, leading to peak tailing that affects all peaks in the chromatogram.[13] Backflushing the column (if the manufacturer allows) or replacing the frit may resolve this.
-
Column Void: A void or channel in the column packing can also cause peak distortion.[2] This can happen from pressure shocks or settling of the packing bed. A new column is usually required to fix this.
-
Improper Fittings: Ensure that all tubing and fittings are correctly installed and that there are no leaks or dead volumes in the system.[12]
Experimental Protocols
Protocol 1: Column Washing Procedure
If column contamination is suspected, a thorough washing procedure can help restore performance.
| Step | Solvent | Flow Rate (mL/min) | Time (min) |
| 1 | Mobile Phase (without buffer salts) | 1.0 | 10 |
| 2 | 100% Water (HPLC Grade) | 1.0 | 20 |
| 3 | Isopropanol | 0.5 | 30 |
| 4 | Hexane | 0.5 | 30 |
| 5 | Isopropanol | 0.5 | 30 |
| 6 | 100% Acetonitrile | 1.0 | 20 |
| 7 | Mobile Phase (without buffer salts) | 1.0 | 20 |
| 8 | Mobile Phase (with buffer salts) | 1.0 | 30 |
Note: Always consult your column manufacturer's guidelines for specific washing recommendations and solvent compatibility.
Protocol 2: Mobile Phase Preparation for this compound Analysis
This protocol provides a starting point for preparing a mobile phase designed to minimize peak tailing for this compound.
| Parameter | Recommendation |
| Aqueous Component | 25 mM Potassium Phosphate Monobasic |
| pH Adjustment | Adjust to pH 3.0 with phosphoric acid |
| Organic Modifier | Acetonitrile |
| Mobile Phase Composition | 60:40 (Aqueous:Acetonitrile) |
| Flow Rate | 1.0 mL/min |
This is a general starting point and may require further optimization for your specific column and system. A study on a related compound, chlorthis compound, showed good results with a phosphate buffer at pH 3.0 and acetonitrile.[15] Another method for this compound utilized a sodium octanesulfonate solution at pH 3.2 with methanol.[16]
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. phenomenex.blog [phenomenex.blog]
- 4. LC Technical Tip [discover.phenomenex.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. A validated stability-indicating HPLC method for the simultaneous determination of this compound maleate and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uhplcs.com [uhplcs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. agilent.com [agilent.com]
- 12. support.waters.com [support.waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. shodexhplc.com [shodexhplc.com]
- 15. recentscientific.com [recentscientific.com]
- 16. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, this compound maleate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for Pheniramine Chiral Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chiral separation of Pheniramine.
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) for this compound separation?
A1: Polysaccharide-based and protein-based CSPs are most commonly successful for the chiral separation of this compound. Specific examples include α1-acid glycoprotein (AGP) columns, such as Chiralpak AGP, and amylose or cellulose-based columns like Chiralcel OD-RH and Chiralpak AD-H.[1][2][3] The choice of CSP is a critical first step in method development.[1]
Q2: What are typical starting mobile phase conditions for this compound chiral separation?
A2: The choice of mobile phase is highly dependent on the selected chiral stationary phase. For protein-based columns like Chiralpak AGP, a common starting point is a buffered aqueous-organic mobile phase, for instance, 10 mM ammonium acetate buffer (pH 4.5).[2] For polysaccharide-based columns in normal-phase mode, a mixture of a non-polar solvent like n-hexane with an alcohol modifier (e.g., isopropanol or ethanol) and a basic additive is a good starting point.[1][4]
Q3: Why is a basic additive like diethylamine (DEA) often required in the mobile phase for this compound separation?
A3: this compound is a basic compound. In normal-phase chromatography, adding a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase helps to improve peak shape and reduce tailing by minimizing undesirable interactions between the basic analyte and any acidic sites on the stationary phase.[1]
Q4: How does the mobile phase pH affect the chiral separation of this compound in reversed-phase mode?
A4: The pH of the aqueous component of the mobile phase in reversed-phase chromatography is a critical parameter as it influences the ionization state of this compound. For basic compounds like this compound, adjusting the pH can significantly impact retention time and enantioselectivity. A systematic evaluation of pH is recommended during method development.
Q5: Can temperature be used to optimize the separation?
A5: Yes, temperature is a significant factor that can influence chiral separations.[5] Varying the column temperature can alter the thermodynamics of the chiral recognition process, potentially improving resolution. It is a valuable parameter to screen during method optimization.
Troubleshooting Guide
Issue 1: Poor or No Enantiomeric Resolution
Possible Causes & Solutions
-
Inappropriate Mobile Phase Composition: The composition of the mobile phase is crucial for achieving enantioselectivity.
-
Normal Phase: Systematically vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., n-hexane). Also, optimize the concentration of the basic additive (e.g., DEA).[6]
-
Reversed Phase: Adjust the percentage of the organic modifier (e.g., acetonitrile, methanol). Systematically screen different pH values for the aqueous buffer. The type of buffer (e.g., ammonium acetate, ammonium formate, phosphate) can also impact selectivity.[7]
-
-
Incorrect Chiral Stationary Phase (CSP): The selected CSP may not be suitable for this compound. If extensive mobile phase optimization does not yield separation, consider screening other types of CSPs (e.g., protein-based, different polysaccharide-based columns).[5]
-
Suboptimal Flow Rate: Chiral separations can be sensitive to flow rate. A lower flow rate often provides better resolution.[5] Try reducing the flow rate in increments.
-
Temperature Effects: The column temperature may not be optimal. Experiment with different temperatures (e.g., 25°C, 30°C, 35°C) to see if resolution improves.[5]
Issue 2: Peak Tailing
Possible Causes & Solutions
-
Secondary Interactions with Stationary Phase: This is common for basic compounds like this compound.
-
Normal Phase: Ensure a sufficient concentration of a basic additive (e.g., 0.1% DEA) is present in the mobile phase to mask active sites on the silica surface.[1]
-
Reversed Phase: Adjust the mobile phase pH. Operating at a pH where the analyte is in a single ionic state can sometimes improve peak shape. The choice and concentration of buffer salts can also play a role.
-
-
Column Overload: Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample.
-
Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak tailing. Ensure all connections are properly made and tubing is as short as possible.[5]
Issue 3: Inconsistent Retention Times
Possible Causes & Solutions
-
Inadequate Column Equilibration: Chiral stationary phases may require longer equilibration times, especially when changing the mobile phase composition.[5] Ensure the column is thoroughly equilibrated with the new mobile phase before injecting the sample.
-
Mobile Phase Instability or Inaccurate Preparation: Precisely prepare the mobile phase for each run. Ensure all components are fully dissolved and the mobile phase is well-mixed. For buffered mobile phases, verify the pH after mixing all components.
-
Temperature Fluctuations: Lack of a column oven or significant variations in ambient temperature can lead to shifts in retention time. Use a column oven to maintain a stable temperature.[5]
Experimental Protocols
Protocol 1: Chiral Separation of this compound using a Protein-Based CSP (Reversed-Phase)
This protocol is based on a method developed for the enantioseparation of this compound in rat plasma.[2]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a mass spectrometric (MS/MS) detector.
-
Chiral Stationary Phase: Chiralpak AGP column.
-
Mobile Phase: 10 mM ammonium acetate buffer (pH 4.5).
-
Flow Rate: 0.8 mL/min (as a starting point, may require optimization).[8]
-
Detection: MS/MS in Multiple Reaction Monitoring (MRM) mode. Transitions for this compound: m/z 240.97→195.84.[2]
-
Methodology:
-
Prepare the mobile phase by dissolving the appropriate amount of ammonium acetate in water, adjusting the pH to 4.5 with a suitable acid (e.g., acetic acid), and filtering through a 0.22 µm membrane.
-
Equilibrate the Chiralpak AGP column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Prepare this compound standard solutions in a suitable solvent (e.g., mobile phase).
-
Inject the standard solution and monitor the separation of the enantiomers.
-
Optimize the separation by adjusting the pH of the mobile phase or by introducing a small percentage of an organic modifier like methanol if necessary.
-
Protocol 2: Chiral Separation of this compound using a Polysaccharide-Based CSP (Normal-Phase)
This protocol is a general approach based on common practices for separating basic compounds on amylose-based CSPs.[4][9]
-
Chromatographic System: HPLC system with a UV detector.
-
Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-H).
-
Mobile Phase: n-hexane:isopropanol:diethylamine (97.5:2.5:0.025, v/v/v).
-
Flow Rate: 1.2 mL/min.[9]
-
Detection: UV at 258 nm.[9]
-
Methodology:
-
Prepare the mobile phase by accurately mixing the specified volumes of n-hexane, isopropanol, and diethylamine.
-
Equilibrate the Chiralpak AD-H column with the mobile phase until a stable baseline is observed.
-
Dissolve the this compound sample in the mobile phase or a compatible solvent.
-
Inject the sample and monitor the chromatogram.
-
To optimize, adjust the ratio of isopropanol to n-hexane. Increasing the isopropanol content will generally decrease retention times. The concentration of diethylamine can also be adjusted to improve peak shape.
-
Data Summary
Table 1: Mobile Phase Compositions for this compound Chiral Separation
| Chiral Stationary Phase | Mobile Phase Composition | Additives | Mode | Reference |
| Chiralpak AGP | 10 mM Ammonium Acetate Buffer | - | Reversed-Phase | [2] |
| Chiralcel OD-RH | Acetonitrile: 30 mM Ammonium Bicarbonate Buffer (80:20, v/v) | - | Reversed-Phase | [2] |
| Amylose tris(3,5-dimethylphenylcarbamate) | n-hexane:isopropanol:diethylamine (97.5:2.5:0.025, v/v/v) | Diethylamine | Normal-Phase | [4][9] |
Visualizations
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Caption: Logical flow for method development based on CSP type.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Forced Degradation Studies of Pheniramine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of Pheniramine under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions applied in forced degradation studies of this compound?
A1: Forced degradation studies for this compound typically involve subjecting the drug substance to acidic, alkaline, oxidative, thermal, and photolytic stress to assess its stability and identify potential degradation products.[1][2] These studies are crucial for developing stability-indicating analytical methods and understanding the drug's degradation pathways.[1][2][3]
Q2: What is a suitable analytical technique for quantifying this compound and its degradation products?
A2: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for the simultaneous determination of this compound and its degradation products.[4][5][6] Key components of a suitable HPLC method include a C18 column, a mobile phase consisting of a buffer and an organic solvent (e.g., phosphate buffer and methanol), and UV detection.[4][5][6]
Q3: How much degradation should I aim for in my forced degradation studies?
A3: The goal of forced degradation is to achieve a noticeable but not complete degradation of the active pharmaceutical ingredient (API). A target degradation of 10-20% is generally considered optimal.[3] Excessive degradation can lead to the formation of secondary and tertiary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.
Q4: Why am I not seeing any degradation under thermal or photolytic stress?
A4: Some studies have shown that this compound maleate can be relatively stable under certain thermal and photolytic conditions.[4][6] If you are not observing degradation, consider increasing the duration or intensity of the stress. For thermal stress, you can increase the temperature, and for photolytic stress, ensure the sample is exposed to an appropriate light source (e.g., UV radiation at 254 nm) for a sufficient period.[7]
Q5: What are some common degradation products of this compound?
A5: While specific degradation pathways can be complex, forced degradation studies aim to generate and identify these products. In combination products containing phenylephrine and a maleate salt like this compound maleate, a known degradant is an adduct of phenylephrine and maleic acid.[8] Detailed structural elucidation of degradation products often requires advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[8]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Poor peak separation between this compound and its degradation products in HPLC. | Inadequate chromatographic conditions (mobile phase, column, flow rate). | 1. Optimize Mobile Phase: Adjust the pH of the buffer or the ratio of the organic solvent to the aqueous phase.[4][5][6] 2. Change Column: If optimization of the mobile phase is insufficient, consider using a different type of C18 column or a column with a different stationary phase. 3. Adjust Flow Rate: A lower flow rate can sometimes improve resolution, but it will increase the run time. |
| Inconsistent or non-reproducible degradation results. | Variation in stress conditions (temperature, concentration of reagents, exposure time). | 1. Standardize Protocols: Ensure that all experimental parameters are precisely controlled and documented for each experiment. 2. Calibrate Equipment: Regularly calibrate ovens, pH meters, and light sources to ensure they are functioning correctly. 3. Use Fresh Reagents: Prepare fresh solutions of acids, bases, and oxidizing agents for each experiment to avoid variability due to reagent degradation. |
| Mass balance is not within the acceptable range (typically 97-104%). [9] | Co-elution of degradation products with the main peak, or some degradation products are not being detected by the analytical method. | 1. Check Peak Purity: Use a diode array detector (DAD) to check the purity of the this compound peak. A peak purity factor of ≥980 is generally considered good.[4][5] 2. Adjust Detection Wavelength: Experiment with different UV detection wavelengths to ensure all degradation products are being detected. 3. Consider Other Analytical Techniques: If mass balance issues persist, it may be necessary to use a more universal detection method like mass spectrometry (MS) to identify non-chromophoric degradation products. |
| Formation of an adduct with maleic acid when in combination with other drugs. | Reaction between the primary amine of another active ingredient (e.g., phenylephrine) and the maleic acid from this compound maleate.[8] | 1. pH Control: The formation of this adduct can be pH-dependent. Investigate the effect of pH on the formulation to minimize this reaction. 2. Excipient Compatibility: Conduct compatibility studies with all excipients to identify any that may catalyze this degradation pathway. |
Data Presentation
Table 1: Summary of Forced Degradation of this compound Maleate under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 5 M HCl | - | - | 95.5% | [4][6] |
| Alkaline Hydrolysis | 5 M NaOH | - | - | 65.3% | [4][6] |
| Oxidative | 30% H₂O₂ | 60 min | 60°C | 84.9% | [4][6][10] |
| Thermal (Dry Heat) | - | 240 h | - | Stable | [4] |
| Thermal | - | 240 h | 40°C | Stable | [4][6] |
| Photolytic | UV Radiation (254 nm) | - | - | No substantial degradation | [4][6] |
Note: The extent of degradation can vary depending on the specific experimental conditions.
Experimental Protocols
Acid Hydrolysis
-
Prepare a stock solution of this compound maleate in a suitable diluent (e.g., mobile phase).
-
To a specific volume of the stock solution, add an equal volume of 5 M HCl.
-
Keep the solution at room temperature or reflux for a specified period.
-
After the incubation period, neutralize the solution with an appropriate amount of 5 M NaOH.
-
Dilute the solution to the desired concentration with the mobile phase and inject it into the HPLC system.
Alkaline Hydrolysis
-
Prepare a stock solution of this compound maleate.
-
To a specific volume of the stock solution, add an equal volume of 5 M NaOH.
-
Keep the solution at room temperature or reflux for a specified period.
-
After incubation, neutralize the solution with an appropriate amount of 5 M HCl.
-
Dilute to the final concentration and analyze by HPLC.
Oxidative Degradation
-
Prepare a stock solution of this compound maleate.
-
Add a specific volume of 30% hydrogen peroxide (H₂O₂) to the stock solution.
-
Reflux the mixture at a controlled temperature (e.g., 60°C) for a defined time (e.g., 60 minutes).[10]
-
Cool the solution to room temperature.
-
Dilute with the mobile phase and inject into the HPLC.
Thermal Degradation
-
Place the solid this compound maleate powder in an oven at a high temperature (e.g., 105°C) for an extended period (e.g., 48 hours).[10]
-
Alternatively, prepare a solution of this compound maleate and keep it at a moderately elevated temperature (e.g., 40°C) for several days.[4][6]
-
After the stress period, prepare a sample solution of the appropriate concentration and analyze by HPLC.
Photolytic Degradation
-
Expose a solution of this compound maleate to UV light (e.g., 254 nm) for a specified duration.
-
Simultaneously, keep a control sample protected from light.
-
After exposure, dilute the sample to the desired concentration and analyze by HPLC, comparing it with the control sample.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Troubleshooting logic for poor HPLC peak separation.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. acdlabs.com [acdlabs.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. A validated stability-indicating HPLC method for the simultaneous determination of this compound maleate and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination and stability testing method of chlorthis compound maleate in the presence of tartrazine using HPLC Repository - UNAIR REPOSITORY [repository.unair.ac.id]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sgs.com [sgs.com]
- 10. asianpubs.org [asianpubs.org]
Mitigating sedative side effects of Pheniramine in in-vivo studies
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the sedative side effects of Pheniramine in in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced sedation?
A1: this compound is a first-generation antihistamine.[1] Its sedative effects stem from its ability to cross the blood-brain barrier and act as an inverse agonist at histamine H1 receptors within the central nervous system (CNS).[2][3] Histamine in the CNS is a neurotransmitter that promotes wakefulness. By blocking its action, this compound reduces neuronal activity, leading to drowsiness and sedation.[3][4] Additionally, this compound has anticholinergic properties, meaning it blocks the action of acetylcholine, which can further contribute to its sedative and other central side effects.[5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C16H20N2 | CID 4761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. med-fom-neuroethics.sites.olt.ubc.ca [med-fom-neuroethics.sites.olt.ubc.ca]
- 4. Sedative effects of antihistamines: safety, performance, learning, and quality of life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
Technical Support Center: Overcoming Matrix Effects in Pheniramine Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Pheniramine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound, focusing on the identification and mitigation of matrix effects.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: My this compound peak is tailing or splitting. What are the likely causes and how can I fix it?
Answer:
Poor peak shape can be caused by several factors, often related to interactions between the analyte, the analytical column, and the mobile phase.
-
Possible Causes & Solutions:
-
Secondary Interactions: this compound is a basic compound and can interact with residual silanols on the silica-based column packing.
-
Solution: Add a small amount of a competing base to the mobile phase, such as 0.1% formic acid or ammonium formate. Consider using a column with end-capping or a different stationary phase.
-
-
Column Contamination: Buildup of matrix components on the column frit or packing material can distort peak shape.
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase conditions.[2]
-
-
Column Void: A void or channel in the column packing can lead to split peaks.
-
Solution: This often requires column replacement. To prevent this, operate within the manufacturer's recommended pressure and pH limits.
-
-
Issue 2: Significant Ion Suppression or Enhancement
Question: I'm observing a significant decrease (ion suppression) in my this compound signal when analyzing biological samples compared to a pure standard. What's causing this and how can I mitigate it?
Answer:
Ion suppression is a common matrix effect in LC-MS/MS and is often caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the target analyte.[3]
-
Primary Culprit - Phospholipids: In plasma and serum samples, phospholipids are a major cause of ion suppression, particularly when using Electrospray Ionization (ESI).[3][4][5] They can co-elute with the analyte and compete for ionization, reducing the analyte's signal intensity.[3][6][7]
-
Troubleshooting & Optimization Strategies:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[8]
-
Liquid-Liquid Extraction (LLE): LLE is effective at removing highly polar compounds like salts and many phospholipids.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE or protein precipitation by using specific sorbents to retain the analyte while washing away interferences.[1][8]
-
Phospholipid Removal Plates/Cartridges: Specialized products are designed to specifically target and remove phospholipids from the sample extract.[7][9]
-
-
Optimize Chromatography: If interfering components cannot be completely removed, modify the chromatographic conditions to separate them from the this compound peak.
-
Adjust Gradient: Modify the gradient elution profile to resolve the analyte from the region where phospholipids elute.
-
Change Column Chemistry: A different stationary phase may provide better separation from matrix components.
-
-
Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression from non-volatile matrix components like phospholipids compared to ESI.[4][5]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d6) is the gold standard for compensating for matrix effects.[4] Since it co-elutes and has nearly identical ionization properties to the analyte, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Issue 3: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Question: My QC sample results are highly variable between different batches and even within the same run. What could be the reason?
Answer:
Inconsistent results often point to variability in the matrix effect between different sample lots or inadequate correction for this variability.
-
Possible Causes & Solutions:
-
Variable Matrix Effects: Different lots of biological matrix can have varying compositions, leading to different degrees of ion suppression.[4][5]
-
Solution 1 - Matrix-Matched Calibrators: Prepare calibration standards and QC samples in the same biological matrix as the unknown samples. This helps to normalize the matrix effect across the entire batch.
-
Solution 2 - Use a SIL-IS: This is the most robust solution. A SIL-IS co-elutes with the analyte and experiences the same sample-to-sample variations in matrix effects, providing reliable correction.[4]
-
-
Sample Preparation Inconsistency: Variability in extraction efficiency can lead to inconsistent results.
-
Solution: Ensure the sample preparation protocol is well-defined and followed precisely. Automating the sample preparation process can also improve consistency.
-
-
Analyte Instability: this compound may be unstable in the biological matrix or in the final extract.
-
Solution: Conduct stability studies to assess the stability of this compound under different storage conditions (freeze-thaw, bench-top, long-term). Adjust sample handling and storage procedures accordingly.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of matrix effects in this compound bioanalysis of plasma samples?
A1: The most common cause is the presence of endogenous phospholipids, which can co-elute with this compound and cause significant ion suppression in the mass spectrometer, especially with ESI.[3][4][5]
Q2: How can I assess the extent of matrix effect in my method?
A2: The matrix effect can be quantitatively assessed by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution at the same concentration. The formula is: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Q3: Is Protein Precipitation (PPT) a suitable sample preparation technique for this compound?
A3: While PPT is a simple and fast method for removing proteins, it is generally not effective at removing phospholipids and other small-molecule interferences.[9] This can lead to significant matrix effects. For sensitive and robust bioanalysis of this compound, more selective techniques like LLE or SPE are recommended.[1][8]
Q4: What type of internal standard is best for this compound analysis?
A4: A stable isotope-labeled (deuterated) internal standard, such as this compound-d6, is the ideal choice.[4] It has the same chemical properties and chromatographic behavior as this compound, ensuring that it is affected by matrix effects in the same way, which allows for the most accurate correction.
Q5: Should I use ESI or APCI for this compound analysis?
A5: Both can be used, but APCI may be less prone to ion suppression from phospholipids.[4][5] However, ESI often provides better sensitivity. If significant ion suppression is observed with ESI that cannot be resolved by sample cleanup or chromatography, switching to APCI is a viable strategy. The choice should be based on experimental evaluation to achieve the best balance of sensitivity and robustness.
Data Summary Tables
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Value/Condition | Reference |
| Column | C18 or similar reversed-phase (e.g., Poroshell 120 EC-C18) | [10] |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Formate | [10] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | [10] |
| Flow Rate | 0.3 - 0.5 mL/min | [10] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) or APCI+ | [4][10] |
| MRM Transitions | m/z 241.3 → 195.8 and 167.1 | [10] |
| Internal Standard | This compound-d6 (m/z 247.6 → 173.1) | [10] |
Table 2: Sample Preparation Recovery and Ion Suppression Data
| Matrix | Preparation Method | Mean Extraction Recovery | Ionization Suppression | Reference |
| Blood, Urine, Oral Fluid | Solid Phase Extraction (SPE) | 86.3 - 95.1% | -4.6 to -14.4% | [10] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is a representative method for extracting this compound from plasma while minimizing matrix effects.
-
Sample Pre-treatment: To 200 µL of plasma, add 50 µL of internal standard working solution (e.g., this compound-d6 in methanol) and vortex. Add 500 µL of 4% phosphoric acid, and vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove polar interferences and phospholipids.
-
Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol offers an alternative to SPE for sample cleanup.
-
Sample Preparation: To 500 µL of plasma in a polypropylene tube, add 50 µL of internal standard working solution and 100 µL of 1M sodium hydroxide to basify the sample. Vortex briefly.
-
Extraction: Add 3 mL of an organic extraction solvent (e.g., diethyl ether or a mixture of diethyl ether and dichloromethane (80:20, v/v)).[11] Cap and vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Diagrams and Workflows
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Solid-Phase Extraction (SPE) experimental workflow.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. agilent.com [agilent.com]
- 3. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 4. Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorthis compound in human plasma and the importance of multiple source matrix effect evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Analytical Method Development and Validation of this compound Maleate Injection | Semantic Scholar [semanticscholar.org]
- 11. Determination of chlorthis compound in human plasma by HPLC-ESI-MS/MS: application to a dexchlorthis compound comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
Pheniramine Solubility and Application in In Vitro Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively using Pheniramine Maleate in in vitro experiments. The following troubleshooting guides and FAQs address common challenges related to its solubility and handling.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound Maleate stock solutions for in vitro assays?
This compound maleate is a white crystalline powder that is very soluble in water and freely soluble in solvents like ethanol, methanol, and DMSO.[1][2][3][4] For cell-based assays, it is common practice to prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[5][6] This stock solution can then be further diluted to the final working concentration in your aqueous buffer or cell culture medium.[5]
Q2: My this compound Maleate solution is precipitating after being added to the cell culture medium. How can I prevent this?
Precipitation upon dilution of a stock solution into an aqueous medium is a common issue. Here are several troubleshooting steps:
-
Reduce Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your assay is insignificant, as high concentrations can be toxic to cells and cause the compound to precipitate.[5] A final DMSO concentration of 0.5% or less is generally well-tolerated by most cell lines.
-
Perform Serial Dilutions: Instead of a single large dilution, perform intermediate dilution steps in the aqueous buffer or medium. This gradual change in solvent polarity can help maintain solubility.
-
Check pH: The pH of a 1% this compound maleate solution in water is between 4.5 and 5.5.[1][2] Ensure the pH of your final culture medium is within a range that maintains the compound's solubility and is optimal for your cells.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
Q3: How should I store my this compound Maleate solutions?
For long-term storage, this compound maleate powder should be stored at -20°C and is stable for at least four years.[5][6] Stock solutions prepared in organic solvents like DMSO or ethanol can be stored at -20°C for up to one month or at -80°C for up to a year; it is advisable to aliquot the stock solutions to avoid repeated freeze-thaw cycles.[6] It is not recommended to store aqueous solutions for more than one day.[5]
Q4: What are the primary stability concerns for this compound Maleate in experimental solutions?
This compound maleate is generally stable.[1][2] However, like many pharmaceutical compounds, its stability can be affected by factors such as pH, temperature, and light.[7] In formulations, it can be susceptible to degradation under strongly acidic or basic conditions and through oxidation.[8] When combined with other compounds, such as in cough syrups, the presence of other ingredients can affect its stability over time.[7][9] For in vitro experiments, it is best practice to use freshly prepared dilutions from a properly stored stock solution.
Physicochemical and Solubility Data
The following table summarizes the key properties of this compound Maleate.
| Property | Value |
| Molecular Formula | C₂₀H₂₄N₂O₄ |
| Molecular Weight | 356.42 g/mol [1][6] |
| Appearance | White, fine crystalline powder[1][10] |
| Melting Point | 104-108 °C[1][3] |
| pKa | 9.3[8] |
| Water Solubility | Very soluble; ≥1 g/100 mL at 24 °C[1][2] |
| Ethanol Solubility | Freely soluble; 71 mg/mL[1][6] |
| DMSO Solubility | Soluble; 71 mg/mL (199.2 mM)[5][6] |
| Methanol Solubility | Freely soluble[1][11] |
| Storage Temperature | 2-8°C (short-term), -20°C (long-term powder)[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Maleate Stock Solution in DMSO
-
Weighing: Accurately weigh out 3.56 mg of this compound Maleate powder (MW: 356.42 g/mol ) using a calibrated analytical balance.
-
Dissolving: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of fresh, anhydrous DMSO to the tube.[6]
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the 10 mM stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw a frozen aliquot of the 10 mM this compound Maleate stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of sterile phosphate-buffered saline (PBS) or cell culture medium. This creates a 100 µM solution.
-
Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium to achieve the final working concentration of 10 µM.
-
Application: Gently mix and immediately add the working solution to your cell culture plates. Ensure the final DMSO concentration is below cytotoxic levels (typically ≤0.5%).
Visual Guides
Mechanism of Action: Histamine H1 Receptor Antagonism
This compound functions as a competitive antagonist at the histamine H1 receptor.[6][12][13] It blocks histamine from binding, thereby preventing the downstream signaling that leads to allergic symptoms like vasodilation and increased capillary permeability.[13]
Caption: this compound blocks histamine binding to the H1 receptor.
Experimental Workflow: Preparing this compound for In Vitro Assays
This diagram outlines the standard procedure for preparing this compound maleate from a solid powder to a final working solution for cell-based experiments.
Caption: Workflow for this compound solution preparation.
References
- 1. This compound maleate | 132-20-7 [chemicalbook.com]
- 2. This compound maleate CAS#: 132-20-7 [m.chemicalbook.com]
- 3. This compound maleate | 132-20-7 [amp.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. actapharmsci.com [actapharmsci.com]
- 8. A validated stability-indicating HPLC method for the simultaneous determination of this compound maleate and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Major degradation product identified in several pharmaceutical formulations against the common cold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. itmedicalteam.pl [itmedicalteam.pl]
- 12. This compound | C16H20N2 | CID 4761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
Pheniramine degradation product analysis in pharmaceutical formulations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of pheniramine and its degradation products in pharmaceutical formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and its degradants.
| Problem | Question | Possible Causes & Solutions |
| Poor Peak Shape | Q1: Why is my this compound peak showing significant tailing? | A1: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.[1][2][3] Possible Causes: * Secondary Interactions: Residual silanol groups on the silica-based column packing can interact with the amine group of this compound, causing tailing.[1][2] * Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to undesirable interactions between the analyte and the stationary phase.[2] * Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[3] Solutions: * Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to around 2.8-3.5) can help to protonate the residual silanols and reduce their interaction with the protonated amine of this compound.[2][4] Alternatively, using a high pH mobile phase can deprotonate the amine, also reducing secondary interactions.[1][2] Buffering the mobile phase is crucial to maintain a consistent pH. * Use an End-Capped Column: Employ a column that has been "end-capped" to minimize the number of free silanol groups.[3] * Add a Mobile Phase Modifier: Incorporating a small amount of a basic modifier, like triethylamine (e.g., 0.5%), into the mobile phase can compete with this compound for the active silanol sites, improving peak shape.[4] * Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume to avoid overloading the column.[3] |
| Q2: My this compound peak is splitting into two or more peaks. What could be the cause? | A2: Peak splitting can arise from several instrumental or chemical issues.[5] Possible Causes: * Co-eluting Impurities: A degradation product or impurity may be co-eluting with the main this compound peak. * Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting. * Column Void or Contamination: A void at the head of the column or contamination on the column inlet frit can disrupt the sample band, leading to a split peak. * Injector Issues: A problem with the injector, such as a faulty rotor seal, can cause the sample to be introduced onto the column in two separate bands.[5] Solutions: * Optimize Method for Better Resolution: Adjust the mobile phase composition or gradient to separate the co-eluting species. * Inject Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to ensure compatibility. * Column Maintenance: Reverse flush the column to remove any particulates on the inlet frit. If a void is suspected, the column may need to be replaced. Using a guard column can help protect the analytical column.[6] * Inspect and Maintain the Injector: Check the injector for any leaks or worn parts and perform routine maintenance as recommended by the manufacturer.[5] | |
| Retention Time Issues | Q3: The retention time for my this compound peak is shifting between injections. Why is this happening? | A3: Retention time instability can compromise the reliability of your analytical method.[5] Possible Causes: * Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition or pH can lead to shifts in retention time.[7] * Fluctuations in Column Temperature: Changes in the column temperature will affect the viscosity of the mobile phase and the kinetics of partitioning, leading to retention time shifts. * Pump Malfunction: Inaccurate or fluctuating flow rates from the HPLC pump will directly impact retention times.[5][7] * Insufficient Column Equilibration: Not allowing the column to fully equilibrate with the mobile phase before injection, especially after a gradient run, can cause retention time drift.[5] Solutions: * Precise Mobile Phase Preparation: Prepare the mobile phase carefully and consistently. Use a buffer to maintain a stable pH.[7] Degas the mobile phase to prevent bubble formation.[7] * Use a Column Oven: Maintain a constant and uniform column temperature using a column oven. * Pump Maintenance: Regularly check and maintain the HPLC pump, including the seals and check valves, to ensure a consistent flow rate.[7] * Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.[5] |
| Baseline Problems | Q4: I'm observing a noisy or drifting baseline in my chromatogram. What should I do? | A4: A stable baseline is essential for accurate quantification.[8][9] Possible Causes: * Contaminated or Degraded Mobile Phase: Impurities in the solvents or degradation of mobile phase components can cause baseline noise and drift.[7] * Air Bubbles in the System: Air bubbles passing through the detector cell will cause spurious peaks and a noisy baseline.[7] * Detector Lamp Issues: An aging or failing detector lamp can result in increased noise.[5] * Leaking Fittings: A leak in the system can cause pressure fluctuations and a noisy baseline. Solutions: * Use High-Purity Solvents: Always use HPLC-grade solvents and prepare fresh mobile phase daily.[3] * Degas the Mobile Phase: Thoroughly degas the mobile phase using an online degasser, sonication, or helium sparging.[7] * Check Detector Lamp: Monitor the lamp's energy output and replace it when it falls below the manufacturer's recommended level.[5] * Inspect for Leaks: Carefully inspect all fittings and connections for any signs of leakage. |
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for this compound?
A1: this compound can degrade under various stress conditions. Forced degradation studies have shown that it is susceptible to:
-
Acid and Base Hydrolysis: this compound degrades significantly in both acidic (e.g., 5 M HCl) and basic (e.g., 5 M NaOH) conditions.[4][10]
-
Oxidation: Oxidative stress, for instance, using hydrogen peroxide, leads to substantial degradation of this compound.[4][10][11]
-
Interaction with Excipients: In formulations containing this compound maleate and other active ingredients like phenylephrine, a degradation product can form from the reaction between phenylephrine and maleic acid.[12][13][14] The maleate moiety itself has also been shown to degrade in solution over time.[15]
This compound appears to be relatively stable under thermal and photolytic stress conditions.[10] A major toxic impurity that can be present is 2-benzyl pyridine.[16]
Q2: What is a stability-indicating analytical method and why is it important?
A2: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[4] It is crucial in pharmaceutical development and quality control to ensure that the method can detect any changes in the quality of the drug product over time and under various environmental conditions. The International Council for Harmonisation (ICH) guidelines provide a framework for validating such methods.[4][17]
Q3: What are the key parameters for a typical HPLC method for this compound analysis?
A3: A common approach for analyzing this compound and its degradation products is reversed-phase HPLC. Key parameters often include:
-
Column: A C18 column is frequently used.[4]
-
Mobile Phase: A mixture of a phosphate buffer (with an acidic pH, e.g., 2.8) and an organic solvent like methanol is common.[4] The addition of a modifier like triethylamine can improve peak shape.[4]
-
Detection: UV detection is typically employed, with wavelengths around 262 nm or 280 nm being suitable for this compound.[4] A diode array detector (DAD) is beneficial as it can provide spectral information and assess peak purity.[4][17]
Experimental Protocol: Stability-Indicating HPLC Method
This protocol is a representative example for the analysis of this compound and its degradation products. Method validation according to ICH guidelines is essential before routine use.
1. Objective: To quantify this compound and separate it from its potential degradation products using a stability-indicating RP-HPLC method.
2. Materials and Reagents:
-
This compound maleate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Triethylamine (analytical grade)
-
Water (HPLC grade)
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | Agilent Zorbax Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) or equivalent[4] |
| Mobile Phase | 10 mM Phosphate Buffer (pH 2.8, containing 0.5% triethylamine) : Methanol (68:32, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | Ambient or controlled at 30 °C |
| Detector | UV/DAD at 280 nm[4] |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes[4] |
4. Preparation of Solutions:
-
Phosphate Buffer (10 mM, pH 2.8 with 0.5% Triethylamine): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 10 mM solution. Adjust the pH to 2.8 with orthophosphoric acid. Add 5 mL of triethylamine per liter of buffer solution.
-
Mobile Phase: Mix the prepared phosphate buffer and methanol in a 68:32 (v/v) ratio. Filter and degas before use.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound maleate reference standard in the mobile phase to obtain a known concentration (e.g., 300 µg/mL).
-
Sample Solution: Prepare the sample by dissolving the pharmaceutical formulation in the mobile phase to achieve a similar concentration as the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.
5. System Suitability: Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%, and other parameters like theoretical plates and tailing factor meet the method's requirements.
6. Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms. Identify the this compound peak based on the retention time of the standard. Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.
Quantitative Data Summary
The following tables summarize typical quantitative data from forced degradation studies and method validation for this compound analysis.
Table 1: Summary of Forced Degradation Studies for this compound Maleate
| Stress Condition | % Degradation of this compound Maleate | Reference |
| Acid Hydrolysis (5 M HCl) | Up to 95.5% | [4][10] |
| Base Hydrolysis (5 M NaOH) | Up to 65.3% | [4][10] |
| Oxidative (H₂O₂) | Up to 84.9% | [4][10] |
| Thermal | Stable | [10] |
| Photolytic | Not substantial | [10] |
Table 2: Typical HPLC Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | 150 - 1200 µg/mL | [4] |
| Correlation Coefficient (r²) | > 0.999 | [4] |
| Accuracy (% Recovery) | > 98.5% | [17] |
| Limit of Detection (LOD) | 0.025 µg/mL | [17] |
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. youtube.com [youtube.com]
- 3. mastelf.com [mastelf.com]
- 4. A validated stability-indicating HPLC method for the simultaneous determination of this compound maleate and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Major degradation product identified in several pharmaceutical formulations against the common cold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Evidence for the degradation of maleate moiety in chlorthis compound maleate solution using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Resolution of Pheniramine Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of pheniramine enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of chiral stationary phases (CSPs) used for separating this compound enantiomers?
A1: The most successful separations of this compound enantiomers are typically achieved using polysaccharide-based, protein-based, and cyclodextrin-based chiral stationary phases.[1][2][3] Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., Chiralpak AD, AmyCoat), are widely used.[1] Protein-based columns, like those based on alpha-1-acid glycoprotein (AGP) (e.g., Chiralpak AGP), have also proven effective.[2][4] Additionally, cyclodextrin-based CSPs are another viable option for achieving enantioseparation.[2][5]
Q2: I am not getting baseline separation of my this compound enantiomers. What parameters can I adjust?
A2: To improve the resolution between this compound enantiomers, you can systematically adjust several key parameters. Start by optimizing the mobile phase composition, particularly the ratio of the organic modifier (e.g., 2-propanol, ethanol) to the non-polar solvent (e.g., n-hexane). The addition of a small amount of an amine modifier, such as diethylamine (DEA), is often crucial for improving peak shape and resolution.[1] Other factors to consider are the column temperature, the flow rate, and the pH of the mobile phase, especially when using protein-based or cyclodextrin-based CSPs.[4][5]
Q3: My peak shapes are poor (e.g., tailing or fronting). How can I improve them?
A3: Poor peak shape is a common issue in chiral chromatography. For basic compounds like this compound, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can significantly reduce peak tailing by minimizing interactions with residual silanols on the stationary phase.[1] Adjusting the concentration of this modifier (typically 0.1-0.2%) can help in achieving symmetrical peaks. Also, ensure your sample is fully dissolved in the mobile phase before injection.
Q4: Can I use a method other than HPLC for this compound enantiomer separation?
A4: Yes, other techniques have been successfully employed. High-speed countercurrent chromatography (HSCCC) using β-cyclodextrin derivatives as a chiral selector in the liquid-liquid extraction system has been shown to resolve this compound enantiomers with high purity (>99%) and good recovery (85-90%).[5] Capillary zone electrophoresis (CZE) with cyclodextrins as chiral selectors is another alternative for the chiral analysis of this compound.[6][7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Possible Causes | Suggested Solutions |
| No separation of enantiomers | Incorrect chiral stationary phase (CSP) selection. | Screen different types of CSPs (polysaccharide, protein-based, cyclodextrin-based).[2][3] |
| Inappropriate mobile phase composition. | Optimize the mobile phase. For normal phase, adjust the ratio of hexane and alcohol (e.g., 2-propanol). For reversed-phase, optimize the buffer pH and organic modifier concentration.[1][4] | |
| Poor resolution (Rs < 1.5) | Sub-optimal mobile phase strength. | Fine-tune the organic modifier percentage. A small change can significantly impact selectivity. |
| Non-ideal column temperature. | Investigate the effect of temperature. Sometimes, sub-ambient temperatures can enhance resolution.[5] | |
| Flow rate is too high. | Reduce the flow rate to allow for better equilibration between the mobile and stationary phases. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a basic modifier like diethylamine (DEA) to the mobile phase (0.1-0.2%).[1] |
| Sample overload. | Reduce the concentration of the sample being injected. | |
| Irreproducible Retention Times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection. |
| Fluctuations in temperature. | Use a column oven to maintain a constant temperature. | |
| Mobile phase composition changing over time. | Prepare fresh mobile phase daily and ensure proper mixing if using multiple components. |
Quantitative Data Summary
The following tables summarize published data on the chromatographic resolution of this compound enantiomers.
Table 1: HPLC Methods for this compound Enantiomer Resolution
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Factors (k) | Reference |
| AmyCoat (150 x 4.6 mm) | n-hexane:2-propanol:DEA (85:15:0.1, v/v/v) | 0.5 | 220 nm | 3.25 and 4.34 | [1] |
| Chiralpak AD (250 x 4.6 mm) | n-hexane:2-propanol:DEA (70:30:0.2, v/v/v) | 0.5 | 225 nm | 6.10 and 6.60 | [1] |
| Chiralpak AGP | 10 mM ammonium acetate buffer (pH 4.5) | Not specified | MS/MS | Not specified | [4] |
Table 2: High-Speed Countercurrent Chromatography (HSCCC) Parameters
| Parameter | Optimal Condition | Reference |
| Two-phase system | Isobutyl acetate/aqueous phase | [5] |
| Chiral selector | 0.02 mol/L carboxymethyl-β-cyclodextrin | [5] |
| Aqueous phase pH | 8.50 | [5] |
| Temperature | 278.15 K | [5] |
Detailed Experimental Protocols
Protocol 1: HPLC Separation using an Amylose-Based CSP [1]
-
Column: AmyCoat (150 mm x 4.6 mm)
-
Mobile Phase: Prepare a mixture of n-hexane, 2-propanol, and diethylamine in the ratio of 85:15:0.1 (v/v/v).
-
Flow Rate: Set the flow rate to 0.5 mL/min.
-
Detection: Use a UV detector set to a wavelength of 220 nm.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
-
Injection: Inject an appropriate volume of the sample.
-
Analysis: The enantiomers should elute with retention factors of approximately 3.25 and 4.34.
Protocol 2: HPLC-MS/MS Separation using a Protein-Based CSP [4]
-
Column: Chiralpak AGP
-
Mobile Phase: Prepare a 10 mM ammonium acetate buffer and adjust the pH to 4.5.
-
Internal Standard: Use chlorthis compound as the internal standard.
-
Detection: Employ a mass spectrometer in multiple reaction monitoring (MRM) mode with a positive electrospray ionization source. Monitor the transitions of m/z 240.97 → 195.84 for this compound.
-
Sample Preparation: Perform liquid-liquid extraction for plasma samples.
-
Analysis: This method is suitable for determining this compound enantiomers in biological matrices.
Visualizations
Caption: Workflow for this compound enantiomer resolution.
Caption: Troubleshooting poor resolution of this compound enantiomers.
References
- 1. Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism [mdpi.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantioseparation of this compound enantiomers by high-speed countercurrent chromatography using β-cyclodextrin derivatives as a chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for Pheniramine Maleate Injection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the quantification of Pheniramine Maleate in injection formulations. By presenting supporting experimental data and detailed methodologies, this document aims to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Method Comparison: A Data-Driven Overview
The selection of an analytical method for this compound Maleate injection depends on various factors, including the required sensitivity, specificity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) is a widely used technique due to its high specificity and ability to separate the active pharmaceutical ingredient (API) from potential degradation products and excipients.[6][7] Spectrophotometric and titrimetric methods offer simpler and more cost-effective alternatives, although they may lack the specificity of HPLC.[8][9]
The following table summarizes the performance data of different validated analytical methods for this compound Maleate.
| Parameter | HPLC Method [6][7] | UV-Spectrophotometric Method [10][11] | Titrimetric Method [8][9] |
| Linearity Range | 150-1200 µg/mL | 5-50 µg/mL | 4-20 mg |
| Correlation Coefficient (R²) | > 0.999 | 0.9998 | Not Reported |
| Accuracy (% Recovery) | 97.8% - 102.1% | Not Reported | 98.01% - 101.5% (as % Assay) |
| Precision (%RSD) | < 2.0% | < 1.5% | Not Reported |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.3 µg/mL | Not Applicable |
| Limit of Quantitation (LOQ) | Not Reported | 0.92 µg/mL | Not Applicable |
| Specificity | High (Stability-indicating) | Moderate | Low |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This stability-indicating HPLC method is designed for the simultaneous determination of this compound Maleate and Naphazoline Hydrochloride in pharmaceutical formulations.[6][7]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Agilent Zorbax Eclipse XDB C18 column (150 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A mixture of 10 mM phosphate buffer (pH 2.8) containing 0.5% triethylamine and methanol in a 68:32 (v/v) ratio.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 20 µL.
-
Standard Preparation: A stock solution of this compound Maleate is prepared in the mobile phase and further diluted to achieve concentrations within the linear range (150-1200 µg/mL).[6][7]
-
Sample Preparation: The injection formulation is diluted with the mobile phase to a concentration within the calibrated range.
UV-Spectrophotometric Method
This method provides a simple and rapid approach for the quantification of this compound Maleate.[10][11]
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: 0.1 N Hydrochloric Acid.[11]
-
Wavelength of Maximum Absorbance (λmax): 264 nm.[11]
-
Standard Preparation: A stock solution of this compound Maleate is prepared in 0.1 N HCl and diluted to concentrations ranging from 5-50 µg/mL.[10][11]
-
Sample Preparation: The this compound Maleate injection is diluted with 0.1 N HCl to fall within the linear range.
-
Quantification: The absorbance of the sample solution is measured at 264 nm, and the concentration is determined using a calibration curve.[11]
Titrimetric Method
This non-aqueous titration method offers a classical approach for the assay of this compound Maleate.[8][9]
-
Titrant: 0.1 M Perchloric acid.[9]
-
Solvent: Glacial acetic acid.
-
Indicator: Naphtholbenzein.[9]
-
Standardization of Titrant: The perchloric acid solution is standardized against primary standard potassium hydrogen phthalate.
-
Procedure: A known volume of the this compound Maleate injection is dissolved in glacial acetic acid. A few drops of naphtholbenzein indicator are added, and the solution is titrated with standardized 0.1 M perchloric acid until the color changes from yellowish-orange to green. A blank titration is performed for necessary correction.
Visualizing the Validation Workflow
The following diagrams illustrate the key stages involved in the analytical method validation process as per ICH guidelines.
Caption: Workflow for Analytical Method Validation.
Caption: Decision Logic for Method Selection.
References
- 1. youtube.com [youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. A validated stability-indicating HPLC method for the simultaneous determination of this compound maleate and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Method Development and Validation of this compound Maleate Injection | Semantic Scholar [semanticscholar.org]
- 9. ijddr.in [ijddr.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Pheniramine and Second-Generation Antihistamines for Allergic Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the first-generation antihistamine, Pheniramine, with commonly used second-generation antihistamines. The analysis focuses on their mechanism of action, efficacy, safety profiles, and pharmacokinetic properties, supported by data from clinical and preclinical studies.
Introduction: The Evolution of H1 Receptor Antagonists
Histamine H1 receptor antagonists, commonly known as antihistamines, are a cornerstone in the symptomatic treatment of allergic diseases. They function by blocking the action of histamine at H1 receptors, thereby mitigating allergic responses such as sneezing, itching, rhinorrhea, and urticaria.[1][2] this compound, a first-generation antihistamine, has been in clinical use for decades.[3][4] However, its use has been increasingly supplanted by second-generation antihistamines, which were developed to offer a more favorable safety profile, particularly concerning central nervous system (CNS) effects.[1][5]
First-generation antihistamines, including this compound, are lipophilic molecules that can readily cross the blood-brain barrier.[3][6] This leads to significant sedative and anticholinergic side effects.[7] In contrast, second-generation antihistamines such as Cetirizine, Loratadine, and Fexofenadine are more selective for peripheral H1 receptors and have limited CNS penetration, resulting in a non-sedating or less sedating profile.[5][6][8]
Mechanism of Action: Targeting the Histamine H1 Receptor
Both this compound and second-generation antihistamines act as inverse agonists at the H1 receptor.[9][10] This means they bind to the inactive conformation of the receptor, shifting the equilibrium away from the active state and thus reducing its constitutive activity.[11] The primary therapeutic effect of both classes is the competitive antagonism of histamine binding to H1 receptors on various cells, including those in the respiratory tract, gastrointestinal system, and blood vessels.[12] This blockage prevents the downstream signaling cascade that leads to allergic symptoms.[12][13]
The key difference in their mechanism of action lies in their receptor selectivity and ability to cross the blood-brain barrier. This compound's lipophilic nature allows it to readily enter the CNS, where it antagonizes H1 receptors, leading to sedation and other CNS-related side effects.[3][14] It also exhibits anticholinergic properties by blocking muscarinic receptors, contributing to side effects like dry mouth and blurred vision.[7][12] Second-generation antihistamines are designed to be more lipophobic and are substrates for P-glycoprotein, an efflux transporter in the blood-brain barrier, which limits their CNS access.[5][15]
Signaling Pathway of the Histamine H1 Receptor
The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the physiological responses associated with an allergic reaction.
Comparative Efficacy
Clinical studies have demonstrated the efficacy of both first and second-generation antihistamines in managing the symptoms of allergic rhinitis and urticaria. However, direct comparative data between this compound and a broad range of second-generation antihistamines is limited.
A comparative study on chronic idiopathic urticaria found that the second-generation antihistamine Loratadine (10 mg once daily) showed a significantly better response than this compound maleate (25 mg twice daily).[10][16] In the Loratadine group, 48% of patients had an excellent response, and 24% had a good response, compared to 16% excellent and 16% good responses in the this compound group.[10][16]
While direct comparisons with this compound are scarce, studies comparing other first-generation antihistamines like chlorthis compound (structurally similar to this compound) with second-generation agents provide valuable insights. In a study on allergic rhinitis, fexofenadine was found to be more effective in relieving symptoms compared to chlorthis compound.[17][18] Another study comparing cetirizine and chlorthis compound in children with perennial allergic rhinitis found both to be effective, though cetirizine was associated with a higher patient satisfaction rate.[4][19]
Table 1: Comparative Efficacy in Allergic Conditions
| Antihistamine Class | Representative Drug(s) | Condition | Efficacy Outcome | Citation(s) |
| First-Generation | This compound maleate | Chronic Idiopathic Urticaria | 16% excellent response, 16% good response | [10][16] |
| Second-Generation | Loratadine | Chronic Idiopathic Urticaria | 48% excellent response, 24% good response | [10][16] |
| First-Generation | Chlorthis compound | Allergic Rhinitis | Less effective than Fexofenadine in symptom relief | [17][18] |
| Second-Generation | Fexofenadine | Allergic Rhinitis | More effective than Chlorthis compound in symptom relief | [17][18] |
| First-Generation | Chlorthis compound | Perennial Allergic Rhinitis | Effective, but lower patient satisfaction than Cetirizine | [4][19] |
| Second-Generation | Cetirizine | Perennial Allergic Rhinitis | Effective, with higher patient satisfaction than Chlorthis compound | [4][19] |
Safety and Side Effect Profiles
The most significant differentiator between this compound and second-generation antihistamines is their safety profile, particularly concerning CNS and anticholinergic effects.
This compound (First-Generation):
-
Sedation: A common and significant side effect due to its ability to cross the blood-brain barrier.[3][7]
-
Anticholinergic Effects: Dry mouth, blurred vision, urinary retention, and constipation are frequently reported.[7][12]
-
Cognitive Impairment: Can impair cognitive function, memory, and psychomotor performance.[11]
Second-Generation Antihistamines (Cetirizine, Loratadine, Fexofenadine):
-
Sedation: Generally non-sedating or less sedating.[5][6] Cetirizine has a slightly higher incidence of drowsiness compared to other second-generation agents.[8]
-
Anticholinergic Effects: Minimal to no anticholinergic activity.[5]
-
Cognitive Impairment: Do not typically impair cognitive function or psychomotor performance at standard doses.[11][20]
Table 2: Comparative Side Effect Profiles
| Side Effect | This compound (First-Generation) | Cetirizine (Second-Generation) | Loratadine (Second-Generation) | Fexofenadine (Second-Generation) | Citation(s) |
| Sedation/Drowsiness | High | Low to Moderate | Low | Low | [3][5][7][8] |
| Anticholinergic Effects | Common | Rare | Rare | Rare | [5][7][12] |
| Cognitive Impairment | Can occur | Unlikely at standard doses | Unlikely at standard doses | Unlikely at standard doses | [11][20] |
Pharmacokinetic Properties
The pharmacokinetic profiles of these antihistamines also differ, impacting their onset and duration of action.
Table 3: Comparative Pharmacokinetic Properties
| Parameter | This compound | Cetirizine | Loratadine | Fexofenadine | Citation(s) |
| Onset of Action | 30-60 minutes | ~1 hour | 1-3 hours | ~1 hour | [6][21] |
| Duration of Action | 4-6 hours | ≥24 hours | ~24 hours | 12-24 hours | [6][14][21] |
| Metabolism | Hepatic | Minimally metabolized | Extensive hepatic metabolism | Minimally metabolized | [14][22] |
| CNS Penetration | High | Low | Low | Low | [3][5][14] |
Experimental Protocols
The evaluation of antihistamine efficacy and safety typically follows standardized clinical trial methodologies.
Typical Experimental Workflow for a Comparative Antihistamine Clinical Trial
Key Methodologies from Cited Experiments
-
Study Design: Most comparative studies employ a randomized, double-blind, placebo-controlled design to minimize bias.[10][23]
-
Patient Population: Participants are typically recruited based on a confirmed diagnosis of the allergic condition being studied (e.g., chronic idiopathic urticaria for over six weeks, seasonal or perennial allergic rhinitis).[23][24]
-
Inclusion/Exclusion Criteria: Common inclusion criteria involve a minimum symptom score at baseline.[24] Exclusion criteria often include pregnancy, lactation, significant comorbidities, and use of confounding medications.[24]
-
Treatment Arms: Patients are randomized to receive either the investigational drug (e.g., this compound), a comparator drug (e.g., a second-generation antihistamine), or a placebo.[10]
-
Efficacy Assessment: Efficacy is typically measured using patient-reported symptom scores (e.g., for itching, sneezing, rhinorrhea) on a validated scale (e.g., a 4-point scale).[25] Physician assessments of clinical response are also common.[23]
-
Data Analysis: Statistical methods are used to compare the changes in symptom scores and the incidence of adverse events between the treatment groups.[23]
Conclusion
The available evidence strongly suggests that while this compound is an effective antihistamine, its clinical utility is significantly limited by its sedative and anticholinergic side effects. Second-generation antihistamines offer a comparable or, in some cases, superior efficacy profile for the treatment of allergic rhinitis and urticaria, with a markedly improved safety profile.[10][17] The lack of CNS impairment with second-generation agents makes them a more suitable option for most patients, particularly those who need to remain alert for daily activities. Therefore, for the majority of allergic conditions requiring antihistamine therapy, second-generation agents are the preferred first-line treatment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A comparison of new nonsedating and classical antihistamines in the treatment of primary acquired cold urticaria (ACU) [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Model for outcomes assessment of antihistamine use for seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]
- 6. First-Generation vs. Second-Generation Antihistamines: Whatâs the Difference? [webmd.com]
- 7. Allergy and Clinical [allergyclinical.com]
- 8. Comparative Study of Apo-Cetirizine Single Therapy and Intermittent Sequential Therapy with Cetirizine, Loratadine and Chlorthis compound in Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A comparative study of loratadine versus this compound maleate in chronic idiopathic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methods of studying antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clinicaltrials.eu [clinicaltrials.eu]
- 17. A comparative study of efficacy of fexofenadine with chlorthis compound maleate allergic rhinitis in the outpatient department of otorhinolaryngology | Semantic Scholar [semanticscholar.org]
- 18. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 19. researchgate.net [researchgate.net]
- 20. Twenty-five years: The fexofenadine clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ccjm.org [ccjm.org]
- 23. Comparative efficacy of cetirizine and fexofenadine in the treatment of chronic idiopathic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Treatment of Allergic Rhinitis: A Comparative Study of Traditional Antihistamine oral Rupatidine Versus Oral Rupatidine with a Lipid Based Nasal Ointment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ANTIHISTAMINES IN ALLERGIC RHINITIS - A COMPARATIVE ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. apjai-journal.org [apjai-journal.org]
Cross-Reactivity of Pheniramine with Other Alkylamine Antihistamines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pheniramine and its cross-reactivity with other first-generation alkylamine antihistamines. Due to structural similarities, a significant potential for cross-reactivity exists within this class of drugs, impacting analytical detection methods and the potential for hypersensitivity reactions. While direct quantitative cross-reactivity data from immunoassays specifically targeting this compound is limited in publicly available literature, this guide synthesizes information on structural parallels, analytical methodologies, and clinical observations to inform researchers on this critical aspect of drug development and analysis.
Structural Comparison of Alkylamine Antihistamines
The potential for cross-reactivity among alkylamine antihistamines stems from their shared core structure. This compound and its halogenated derivatives, such as chlorthis compound and bromthis compound, possess a common ethylamine backbone connected to a phenyl and a 2-pyridyl group. The primary structural variations among these compounds are the substitutions on the phenyl ring.
| Antihistamine | Chemical Structure | Key Structural Difference from this compound |
| This compound | N,N-Dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine | - |
| Chlorthis compound | (RS)-3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine | Addition of a chlorine atom at the para position of the phenyl ring. |
| Bromthis compound | (RS)-3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine | Addition of a bromine atom at the para position of the phenyl ring. |
This structural kinship is the primary determinant for antibody recognition in immunoassays and can lead to cross-reactivity in clinical settings.[1]
Experimental Protocols for Cross-Reactivity Assessment
The evaluation of cross-reactivity is a critical component of analytical method validation, particularly for immunoassays. The following outlines a typical experimental workflow for determining the cross-reactivity of an antibody developed for a specific analyte with structurally related compounds.
1. Immunoassay Development:
-
Antigen Preparation: The target analyte (e.g., this compound) is conjugated to a carrier protein to make it immunogenic.
-
Immunization: Animals (commonly rabbits or mice) are immunized with the antigen to produce polyclonal or monoclonal antibodies.
-
Antibody Purification: The desired antibodies are isolated from the serum.
2. Competitive Immunoassay (e.g., ELISA):
-
Plate Coating: Microtiter plates are coated with a conjugate of the target analyte and a protein.
-
Competitive Binding: A constant amount of the specific antibody is mixed with either the standard analyte or the potentially cross-reacting compound. This mixture is then added to the coated wells. The free analyte and the coated analyte compete for binding to the antibody.
-
Detection: A secondary antibody conjugated to an enzyme is added, followed by a substrate that produces a measurable signal (e.g., color change). The signal intensity is inversely proportional to the concentration of the free analyte in the sample.
3. Cross-Reactivity Calculation:
-
IC50 Determination: The concentration of the standard analyte that causes 50% inhibition of the maximum signal (IC50) is determined. Similarly, the IC50 is determined for each potentially cross-reacting compound.
-
Percentage Cross-Reactivity Calculation: The degree of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Standard Analyte / IC50 of Cross-Reactant) x 100
4. Other Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their physicochemical properties. By developing a specific HPLC method, the retention times of this compound and other alkylamines can be distinguished, allowing for their individual quantification without interference from one another.[2][3][4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio. This method provides high specificity and can differentiate between structurally similar compounds like alkylamine antihistamines.
Discussion on Cross-Reactivity
Clinical reports of hypersensitivity reactions also support the concept of cross-reactivity within the alkylamine class.[1] Although rare, cases of hypersensitivity to one alkylamine antihistamine may necessitate avoidance of others in the same class.[6][7][8][9][10][11][12]
For analytical purposes, the potential for cross-reactivity in immunoassays underscores the importance of using more specific, confirmatory methods like HPLC or GC-MS for the unambiguous identification and quantification of individual alkylamine antihistamines in a sample.[2][3][4][5]
Conclusion
The alkylamine class of antihistamines, including this compound, chlorthis compound, and bromthis compound, exhibits a high degree of structural similarity, which is a strong predictor of cross-reactivity in both biological systems and analytical assays. Researchers and drug development professionals should be aware of this potential for cross-reactivity when designing immunoassays for these compounds and when interpreting clinical data. For definitive and selective measurement, chromatographic methods such as HPLC and GC-MS are recommended. Further studies are warranted to generate quantitative cross-reactivity data for this compound-specific immunoassays to better inform the scientific community.
References
- 1. Immediate Hypersensitivity Reaction to this compound in a Case of Multiple Drug Hypersensitivity Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of four antihistamines in combination by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. HPLC method development and validation for chlorthis compound maleate. [wisdomlib.org]
- 6. Bepotastine-induced urticaria, cross-reactive with other antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug hypersensitivity to various antihistamines with cross-reactions: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypersensitivity to antihistamines. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Chlorthis compound-induced anaphylaxis: Two case reports and a retrospective review of pharmacovigilance database - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KoreaMed Synapse [synapse.koreamed.org]
In Vitro Antihistaminic Activity: A Comparative Analysis of Pheniramine and Diphenhydramine
An Objective Comparison for Researchers and Drug Development Professionals
Pheniramine and Diphenhydramine are both first-generation ethanolamine H1-antihistamines, widely recognized for their efficacy in treating allergic conditions.[1] Their therapeutic action is primarily mediated by their ability to act as inverse agonists at the histamine H1 receptor, competitively inhibiting the action of histamine.[2][3] This guide provides a detailed in vitro comparison of the antihistaminic activity of these two compounds, focusing on their receptor binding affinity and functional antagonism, supported by established experimental protocols.
Quantitative Comparison of Antihistaminic Activity
| Parameter | This compound | Diphenhydramine | Significance |
| Receptor Binding Affinity (Ki) at H1 Receptor | Data not available in the provided search results. | 9.6 - 16 nM[4] | A lower Ki value indicates a higher binding affinity for the H1 receptor. |
| Functional Antagonism (IC50) | Not directly available for comparison. An IC50 value of 0.061 ± 0.003 µ g/20ml was reported in a guinea pig ileum contraction assay. | Not directly available for comparison. A study on isolated rabbit trachea showed inhibition of histamine-induced contractions.[1] | The IC50 value represents the concentration of the drug required to inhibit 50% of the maximal response to an agonist (e.g., histamine). A lower IC50 value indicates greater potency in a functional assay. |
Mechanism of Action: H1 Receptor Inverse Agonism
Both this compound and Diphenhydramine are classified as H1-antihistamines that function as inverse agonists.[2][3] They bind to the histamine H1 receptor, a G-protein coupled receptor (GPCR), and stabilize it in its inactive conformation. This action prevents the receptor from being activated by histamine, thereby blocking the downstream signaling cascade that leads to allergic and inflammatory responses.[2] The primary signaling pathway involves the Gq/G11 family of G-proteins, which, upon activation by histamine, stimulate phospholipase C (PLC). PLC, in turn, leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. This cascade ultimately activates transcription factors like NF-κB, which promotes the expression of pro-inflammatory cytokines and adhesion molecules. By preventing the initial activation of the H1 receptor, this compound and Diphenhydramine effectively block these downstream events.
Caption: H1 Receptor Signaling Pathway and Antihistamine Action.
Experimental Protocols
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a drug for a specific receptor.
Objective: To quantify the affinity of this compound and Diphenhydramine for the histamine H1 receptor.
Materials:
-
Cell membranes expressing the human histamine H1 receptor.
-
Radioligand, e.g., [³H]-mepyramine (a potent H1 antagonist).
-
Test compounds: this compound and Diphenhydramine.
-
Non-specific binding control (a high concentration of an unlabeled H1 antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound and Diphenhydramine.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of [³H]-mepyramine and varying concentrations of the test compounds.
-
For determining non-specific binding, incubate the membranes and radioligand with a saturating concentration of an unlabeled H1 antagonist.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Guinea Pig Ileum Contraction
This assay measures the ability of an antagonist to inhibit the histamine-induced contraction of smooth muscle tissue.
Objective: To determine the functional potency (IC50) of this compound and Diphenhydramine in antagonizing histamine-induced smooth muscle contraction.
Materials:
-
Guinea pig ileum tissue.
-
Tyrode's solution (physiological salt solution).
-
Histamine (agonist).
-
Test compounds: this compound and Diphenhydramine.
-
Organ bath with an isometric force transducer.
-
Data acquisition system.
Procedure:
-
Euthanize a guinea pig and dissect a segment of the terminal ileum.
-
Suspend the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Allow the tissue to equilibrate under a resting tension.
-
Obtain a cumulative concentration-response curve for histamine to determine the EC50 (the concentration of histamine that produces 50% of the maximal contraction).
-
Wash the tissue to return to baseline.
-
Pre-incubate the tissue with a specific concentration of this compound or Diphenhydramine for a defined period.
-
In the presence of the antagonist, obtain a new cumulative concentration-response curve for histamine.
-
Repeat steps 5-7 with increasing concentrations of the antagonists.
-
The antagonistic effect is observed as a rightward shift in the histamine concentration-response curve.
-
The IC50 value for the antagonist can be calculated from the degree of inhibition of the histamine response at a fixed histamine concentration.
Caption: In Vitro Experimental Workflow for Antihistamine Comparison.
Conclusion
Both this compound and Diphenhydramine are effective H1-antihistamines that act as inverse agonists at the H1 receptor. While both are known to be potent, a definitive in vitro comparison of their binding affinity and functional antagonism is hampered by the lack of studies directly comparing the two compounds under identical conditions. The available data for Diphenhydramine suggests a high affinity for the H1 receptor. To provide a more conclusive comparison, further in vitro studies employing standardized assays, such as radioligand binding and functional assays on isolated tissues, are warranted. Such studies would provide valuable data for researchers and drug development professionals in the selection and development of antihistaminic agents.
References
- 1. pjmhsonline.com [pjmhsonline.com]
- 2. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. This compound | C16H20N2 | CID 4761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Bioanalytical Methods for Pheniramine Quantification in Plasma
For researchers, scientists, and drug development professionals, the accurate quantification of pheniramine in plasma is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This guide provides a comparative overview of validated bioanalytical methods, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), to assist in selecting the most appropriate method for specific research needs.
Comparative Analysis of Bioanalytical Methods
The selection of a bioanalytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following tables summarize the key performance parameters of different validated methods for this compound and the structurally similar chlorthis compound in plasma.
Table 1: HPLC Methods
| Parameter | HPLC-UV[1] | HPLC-UV (Chlorthis compound)[2] |
| Linearity Range | 20–400 ng/mL | 2.0–550.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | 2.0 ng/mL |
| Limit of Detection (LOD) | 10 ng/mL | 0.4 ng/mL |
| Intra-day Precision (%CV) | 3.57%–6.51% | 4.1%–5.0% |
| Inter-day Precision (%CV) | 5.03%–7.84% | 4.9%–5.6% |
| Accuracy/Recovery (%) | 94%–96.9% (Absolute) | 87.9%–96.4% |
Table 2: LC-MS/MS Methods
| Parameter | LC-MS/MS[3] | HPLC-ESI-MS/MS (Chlorthis compound)[4][5] | HPLC-MS/MS (this compound Enantiomers)[6] |
| Linearity Range | 2–1000 ng/mL | 0.05–10 ng/mL | 1–400 ng/mL (for each enantiomer) |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 0.05 ng/mL | 1 ng/mL |
| Limit of Detection (LOD) | 1 ng/mL | Not Reported | Not Reported |
| Intra-day Precision (%CV) | 4.1%–9.3% | 1.5%–6.8% | ≤ 11.7% |
| Inter-day Precision (%CV) | 2.8%–11.2% | 2.4%–9.0% | ≤ 11.7% |
| Accuracy/Recovery (%) | 86.3%–95.1% (Extraction Recovery) | 99.1%–106.6% | -3.3% to 1.7% (Relative Error) |
Table 3: GC-MS Method
| Parameter | GC-MS[7] |
| Linearity Range | Not explicitly stated, but precision data provided at 20 and 300 ng/mL |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated, but LOD is 2 ng/mL |
| Limit of Detection (LOD) | 2 ng/mL |
| Intra-day Precision (%CV) | Not Reported |
| Inter-day Precision (%CV) | 10.2% at 20 ng/mL, 6.4% at 300 ng/mL |
| Accuracy/Recovery (%) | Not Reported |
Experimental Protocols
Detailed methodologies are essential for replicating and validating these analytical methods. Below are summaries of the experimental protocols for sample preparation and analysis.
Sample Preparation
A critical step in bioanalysis is the extraction of the analyte from the complex plasma matrix.
-
Liquid-Liquid Extraction (LLE): This is a common technique used for this compound.
-
Protocol: Plasma samples are alkalinized, and the drug, along with an internal standard (e.g., amitriptyline or bromthis compound), is extracted into an organic solvent like ether or a mixture of diethyl ether and dichloromethane.[1][4][5] The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection.
-
-
Solid-Phase Extraction (SPE): This method offers cleaner extracts compared to LLE.
-
Protocol: this compound can be extracted from biological samples using SPE cartridges.[3] The plasma sample is loaded onto a pre-conditioned cartridge. After washing to remove interferences, the analyte is eluted with a suitable solvent. The eluate is then evaporated and reconstituted.
-
Chromatographic and Detection Conditions
The separation and detection of this compound are achieved under specific instrumental conditions.
-
HPLC-UV Method
-
LC-MS/MS Method
-
Column: Poroshell 120EC-C18[3] or Gemini Phenomenex C8.[4][5]
-
Mobile Phase: A gradient elution using water-acetonitrile with 0.1% formic acid[3] or a gradient of methanol with ammonium hydroxide.[4][5]
-
Flow Rate: 500 μL/min[3]
-
Detection: Positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM). Ion transitions monitored for this compound are m/z 241.3 → 195.8 and 167.1.[3]
-
-
GC-MS Method
Experimental Workflow
The following diagram illustrates a typical bioanalytical workflow for the quantification of this compound in plasma.
Caption: Bioanalytical workflow for this compound in plasma.
Conclusion
This guide provides a comparative overview of validated bioanalytical methods for the quantification of this compound in plasma.
-
LC-MS/MS methods generally offer the highest sensitivity and selectivity, making them suitable for studies requiring low detection limits.[3][4][5][6]
-
HPLC-UV methods provide a good balance of performance and accessibility and are adequate for many applications where high sensitivity is not the primary concern.[1]
-
GC-MS is a viable alternative, though it may involve a more complex sample preparation procedure.[7]
The choice of method should be based on the specific requirements of the study, including the desired sensitivity, the number of samples to be analyzed, and the available laboratory instrumentation. The detailed protocols and comparative data presented here serve as a valuable resource for researchers in the selection and implementation of a suitable bioanalytical method for this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Trace determination of chlorthis compound in human plasma using magnetic dispersive solid-phase extraction based on a graphene oxide/Fe3O4@polythionine nanocomposite combined with high-performance liquid chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Assessment of this compound in alternative biological matrices by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of chlorthis compound in human plasma by HPLC-ESI-MS/MS: application to a dexchlorthis compound comparative bioavailability study. | Semantic Scholar [semanticscholar.org]
- 5. Determination of chlorthis compound in human plasma by HPLC-ESI-MS/MS: application to a dexchlorthis compound comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of loratadine and this compound from human serum by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetics of Pheniramine and Its Halogenated Derivatives, Chlorpheniramine and Brompheniramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the first-generation antihistamine pheniramine and its more potent halogenated derivatives, chlorthis compound and bromthis compound. The inclusion of a halogen atom significantly influences the potency and metabolic pathways of these compounds. This document summarizes key pharmacokinetic data from human studies, outlines the experimental methodologies employed, and visualizes the metabolic pathways and experimental workflows.
Key Pharmacokinetic Parameters
The following table summarizes the core pharmacokinetic parameters for this compound, chlorthis compound, and bromthis compound following oral administration in healthy adult subjects. These values are compiled from key studies in the field and demonstrate the impact of halogenation on the disposition of these drugs within the body.
| Parameter | This compound | Chlorthis compound | Bromthis compound |
| Dose (oral) | 30.5 mg (free base)[1] | 8 mg (maleate salt)[2] | Not specified in abstract[3] |
| Tmax (Time to Peak Plasma Concentration) | 1 - 2.5 hours[1] | 2.8 hours (range: 2-4 h)[2] | 3.1 ± 1.1 hours[3] |
| Cmax (Peak Plasma Concentration) | 173 - 274 ng/mL[1] | Not specified in abstract | 11.6 ± 3.0 ng/mL[3] |
| t1/2 (Elimination Half-life) | 16 - 19 hours[1] | 28 hours (range: 19-43 h)[2] | 24.9 ± 9.3 hours[3] |
| AUC (Area Under the Curve) | 3507 - 5768 ng/mL*h (up to 72h)[1] | Not specified in abstract | Not specified in abstract |
| Bioavailability | Not specified in abstract | 25% - 44% (from tablets)[2] | Not specified in abstract |
Experimental Protocols
The data presented in this guide are derived from pharmacokinetic studies conducted in healthy human volunteers. While the full intricate details of each study are proprietary to the original research, this section outlines the general methodologies employed based on the available literature.
Study Design
The cited studies typically follow a standard protocol for pharmacokinetic evaluation in humans:
-
Subject Recruitment: Healthy adult male and/or female volunteers are recruited for the studies. Exclusion criteria typically include a history of significant medical conditions, use of other medications, and known allergies to the study drugs.
-
Dosing: A single oral dose of the antihistamine is administered to the subjects, often after a period of fasting to minimize variability in absorption.[2] For intravenous administration, the drug is given as a bolus injection.[1]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. Sampling is typically frequent in the initial hours to capture the absorption phase and less frequent later on to characterize the elimination phase.[1][2][3]
-
Plasma/Serum Preparation: Collected blood samples are processed to separate plasma or serum, which is then stored, usually frozen, until analysis.
Analytical Methodology
The quantification of this compound, chlorthis compound, bromthis compound, and their metabolites in biological matrices is crucial for pharmacokinetic analysis. The primary analytical techniques cited are:
-
High-Performance Liquid Chromatography (HPLC): This is a common method for the separation and quantification of these compounds and their metabolites in plasma, serum, and urine.[1] The HPLC system is equipped with a suitable detector, often a UV detector, for sensing the compounds as they elute from the column.
-
Gas Chromatography (GC): Gas chromatography, particularly with a mass spectrometry (MS) detector (GC-MS), is another powerful technique used for the analysis of these drugs.
Metabolic Pathways and Experimental Workflow
To aid in the understanding of the processes involved in these pharmacokinetic studies, the following diagrams, generated using Graphviz (DOT language), illustrate the metabolic fate of these antihistamines and a typical experimental workflow.
Caption: Metabolic pathway of this compound and its derivatives.
The primary metabolic pathway for this compound and its halogenated derivatives is N-demethylation, a process mediated by cytochrome P450 enzymes in the liver.[4] For chlorthis compound, CYP2D6 has been identified as a key enzyme in this process.[4] This metabolic conversion results in the formation of N-desmethyl and subsequently N-didesmethyl metabolites, which are then excreted.
Caption: General workflow for a clinical pharmacokinetic study.
This diagram outlines the sequential steps involved in a typical clinical pharmacokinetic study, from the initial recruitment of subjects to the final analysis and reporting of the data. Each step is critical for ensuring the quality and validity of the resulting pharmacokinetic parameters.
References
- 1. Simple and sensitive method for the determination of chlorthis compound maleate in human plasma using liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. Determination of chlorthis compound in human plasma by HPLC-ESI-MS/MS: application to a dexchlorthis compound comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorthis compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a Head-to-Head Clinical Trial Design for Pheniramine Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for a head-to-head clinical trial designed to objectively compare the efficacy of the first-generation antihistamine, pheniramine, against a second-generation antihistamine and a placebo in the treatment of allergic rhinitis and chronic urticaria. The methodologies and data presentation formats are based on established clinical trial protocols and findings from comparative studies of similar antihistamines.
Introduction
This compound is a first-generation antihistamine belonging to the alkylamine class, which has been used for decades to treat allergic conditions.[1] It functions as an inverse agonist at histamine H1 receptors, competitively blocking the effects of histamine and thereby reducing symptoms like itching, vasodilation, and capillary leakage.[2][3] While effective, its use has been largely supplanted by second-generation antihistamines, which are designed to have fewer sedative and anticholinergic side effects.[4][5]
To rigorously evaluate the therapeutic profile of this compound in the current landscape of allergy treatment, a well-designed head-to-head clinical trial is essential. This guide outlines a robust, double-blind, randomized, placebo-controlled, parallel-group study protocol to compare the efficacy and safety of oral this compound with a standard second-generation antihistamine (e.g., cetirizine) and placebo.
Proposed Head-to-Head Clinical Trial Protocol
This section details the experimental protocol for a hypothetical, yet representative, clinical trial.
2.1. Study Design
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Phase: III
-
Participants: Adults (18-65 years) with a documented history of moderate-to-severe seasonal allergic rhinitis or chronic idiopathic urticaria.
-
Treatment Arms:
-
This compound Maleate (e.g., 25 mg three times daily)
-
Cetirizine Hydrochloride (10 mg once daily)
-
Placebo
-
-
Duration: 2-week treatment period followed by a 1-week follow-up.
2.2. Participant Selection Criteria
-
Inclusion Criteria:
-
Signed informed consent.
-
Clinical diagnosis of seasonal allergic rhinitis or chronic idiopathic urticaria for at least one year.
-
For allergic rhinitis: A minimum baseline 12-hour reflective Total Nasal Symptom Score (rTNSS) of ≥ 5 out of 12.[6]
-
For chronic urticaria: A minimum baseline 7-day Urticaria Activity Score (UAS7) of ≥ 16 out of 42.[7]
-
-
Exclusion Criteria:
-
Use of any antihistamines within 7 days of randomization.
-
Use of systemic corticosteroids or other medications that could affect allergic symptoms.
-
History of significant cardiovascular, renal, or hepatic disease.
-
Pregnancy or lactation.
-
Occupations where sedation could pose a safety risk (e.g., pilots, heavy machinery operators).
-
2.3. Efficacy and Safety Assessments
Primary Efficacy Endpoints:
-
For Allergic Rhinitis: Mean change from baseline in the 12-hour reflective Total Nasal Symptom Score (rTNSS) over the 2-week treatment period. The rTNSS is the sum of scores for four nasal symptoms: rhinorrhea, nasal congestion, nasal itching, and sneezing, each rated on a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe).[3]
-
For Chronic Urticaria: Mean change from baseline in the 7-day Urticaria Activity Score (UAS7) over the 2-week treatment period. The UAS7 is the sum of the daily scores for the number of wheals and the intensity of pruritus, each rated on a 4-point scale.[7][8]
Secondary Efficacy Endpoints:
-
Change from baseline in individual symptom scores.
-
Onset of action, defined as the time to a clinically significant reduction in symptom scores after the first dose.
-
Patient global assessment of efficacy.
-
Quality of life assessments using validated questionnaires (e.g., Dermatology Life Quality Index for urticaria).
Safety Endpoints:
-
Incidence and severity of adverse events, with a specific focus on somnolence, fatigue, and anticholinergic effects (dry mouth, blurred vision, urinary retention).
-
Vital signs and laboratory parameters.
-
Psychomotor performance tests to objectively measure sedation.
2.4. Statistical Analysis
The primary efficacy analysis will be performed on the intent-to-treat (ITT) population, defined as all randomized participants who have received at least one dose of the study medication. An analysis of covariance (ANCOVA) model will be used to compare the mean change from baseline in rTNSS and UAS7 between the treatment groups, with baseline score as a covariate.
Comparative Data Presentation
The following tables summarize the expected quantitative outcomes from the proposed clinical trial, based on existing literature comparing first and second-generation antihistamines.
Table 1: Efficacy in Allergic Rhinitis (Hypothetical Data)
| Parameter | This compound | Cetirizine | Placebo |
| Baseline Mean rTNSS (SD) | 8.2 (1.5) | 8.1 (1.6) | 8.3 (1.4) |
| Mean Change from Baseline in rTNSS (SD) | -3.5 (1.8) | -3.8 (1.7) | -1.5 (2.0) |
| Difference vs. Placebo (95% CI) | -2.0 (-2.5, -1.5) | -2.3 (-2.8, -1.8) | - |
| p-value vs. Placebo | <0.001 | <0.001 | - |
Table 2: Efficacy in Chronic Urticaria (Hypothetical Data)
| Parameter | This compound | Cetirizine | Placebo |
| Baseline Mean UAS7 (SD) | 28.5 (5.2) | 29.1 (4.9) | 28.8 (5.5) |
| Mean Change from Baseline in UAS7 (SD) | -15.2 (6.1) | -16.5 (5.8) | -7.3 (7.0) |
| Difference vs. Placebo (95% CI) | -7.9 (-9.8, -6.0) | -9.2 (-11.1, -7.3) | - |
| p-value vs. Placebo | <0.001 | <0.001 | - |
Table 3: Key Safety and Tolerability Findings (Hypothetical Data)
| Adverse Event (%) | This compound (n=200) | Cetirizine (n=200) | Placebo (n=200) |
| Somnolence | 35% | 12% | 5% |
| Dry Mouth | 25% | 6% | 4% |
| Fatigue | 18% | 8% | 6% |
| Headache | 10% | 11% | 12% |
Mandatory Visualizations
4.1. Histamine H1 Receptor Signaling Pathway
Caption: Histamine H1 Receptor Signaling and this compound's Mechanism of Action.
4.2. Head-to-Head Clinical Trial Workflow
Caption: Workflow for a Randomized, Double-Blind, Placebo-Controlled Trial.
References
- 1. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. The Allergic Rhinitis – Clinical Investigator Collaborative (AR-CIC): nasal allergen challenge protocol optimization for studying AR pathophysiology and evaluating novel therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of Seasonal Allergic Rhinitis in Children with Cetirizine or Chlorthis compound: A Multicenter Study | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. droracle.ai [droracle.ai]
- 8. imperial.nhs.uk [imperial.nhs.uk]
A Comparative Guide to the Bioequivalence of Pheniramine Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis and comparison of bioequivalence studies of pheniramine, an antihistamine used to treat allergic conditions. The following sections present quantitative data from pharmacokinetic studies, detailed experimental protocols, and a visualization of the relevant signaling pathway to offer a comprehensive overview for drug development professionals.
Quantitative Data Summary
The bioequivalence of different this compound formulations is assessed by comparing their pharmacokinetic parameters. The key parameters are the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC). Below are summary tables from bioequivalence studies comparing different formulations of this compound and the closely related compound, chlorthis compound.
Table 1: Pharmacokinetic Parameters of this compound after Intravenous and Oral Administration
| Parameter | Intravenous Administration (30.5 mg) | Oral Administration (30.5 mg) |
| Cmax (ng/mL) | 231 - 894 | 173 - 274 |
| Tmax (h) | - | 1 - 2.5 |
| AUC (0-72h) (ng·h/mL) | 3035 - 4662 | 3507 - 5768 |
| Terminal Half-life (h) | 8 - 17 | 16 - 19 |
Data sourced from a study in healthy male subjects[1]. Note that for intravenous administration, Cmax occurs at the end of the infusion and Tmax is therefore not typically reported in the same manner as for oral administration.
Table 2: Bioequivalence of Two Oral Formulations of Chlorthis compound Maleate (8 mg)
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (μg/L) | 15.74 ± 7.06 | 14.88 ± 4.40 |
| Tmax (h) | 3.9 ± 1.2 | 4.5 ± 0.8 |
| AUC (0-t) (μg·h/L) | 248.86 ± 78.52 | 245.09 ± 90.77 |
| AUC (0-∞) (μg·h/L) | 292.64 ± 99.21 | 282.04 ± 98.64 |
| Half-life (h) | 15.54 ± 3.76 | 14.49 ± 3.24 |
This study on chlorthis compound, a halogenated derivative of this compound, demonstrated bioequivalence between the two tablet formulations, with no significant difference in the pharmacokinetic parameters (p > 0.05)[2].
Experimental Protocols
The methodologies employed in bioequivalence studies are critical for ensuring the validity and comparability of the results. Below are outlines of typical experimental protocols for such studies.
Study Design
Bioequivalence studies for this compound are commonly conducted as randomized, crossover studies.[2] In a two-way crossover design, each subject receives both the test and reference formulations in a randomized order, separated by a washout period to ensure the complete elimination of the drug from the body before the next administration. This design minimizes inter-subject variability.
Subject Population
Healthy adult volunteers are typically recruited for these studies.[1][2] Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population and to minimize any confounding factors that could affect the pharmacokinetics of the drug.
Dosing and Administration
A single oral dose of the this compound formulation is administered to the subjects after an overnight fast. The dose administered is in accordance with the approved dosage for the drug.
Blood Sampling
Blood samples are collected from each subject at predetermined time points before and after drug administration. The sampling schedule is designed to adequately characterize the plasma concentration-time profile of the drug, including the absorption, distribution, and elimination phases.
Analytical Method
The concentration of this compound in the collected plasma samples is determined using a validated analytical method, typically high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[1][2] These methods are chosen for their sensitivity, specificity, and accuracy.
Statistical Analysis
The pharmacokinetic parameters (Cmax, Tmax, and AUC) are calculated from the plasma concentration-time data for each subject. Statistical analysis, often involving an analysis of variance (ANOVA) on the log-transformed data, is performed to compare the parameters between the test and reference formulations. The 90% confidence intervals for the ratio of the geometric means of Cmax and AUC are calculated and must fall within the range of 80% to 125% for the formulations to be considered bioequivalent.
Signaling Pathway and Experimental Workflow
This compound exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor. The following diagrams illustrate the signaling pathway of the H1 receptor and a typical workflow for a bioequivalence study.
References
A Comparative Analysis of Pheniramine and Chlorpheniramine: H1 Receptor Binding and Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two first-generation antihistamines, Pheniramine and its chlorinated derivative, Chlorthis compound, with a focus on their interaction with the histamine H1 receptor. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development by presenting objective comparisons, supporting experimental data, and detailed methodologies.
Introduction
This compound and Chlorthis compound are alkylamine-class histamine H1 receptor antagonists.[1] They are widely used in the treatment of allergic conditions such as allergic rhinitis and urticaria.[2][3] Their therapeutic effects are primarily mediated by blocking the action of histamine at H1 receptors.[2] Chlorthis compound is a chlorinated analog of this compound, a modification that is known to influence its potency and pharmacological properties. This guide delves into a comparative analysis of their H1 receptor binding affinities, the signaling pathways they modulate, and the experimental protocols used to characterize these interactions.
H1 Receptor Binding Affinity: A Quantitative Comparison
The binding affinity of a drug to its receptor is a critical determinant of its potency. This is often quantified by the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the dissociation constant (Kd). Lower values for these parameters indicate a higher binding affinity.
While extensive data is available for Chlorthis compound, specific experimental Ki, IC50, or Kd values for this compound's binding to the H1 receptor are not as readily available in the public domain. However, the selectivity of both compounds for the H1 receptor over other histamine receptor subtypes (H2 and H3) has been reported.
| Compound | H1 Receptor Ki (nM) | H1 Receptor IC50 (nM) | H2:H1 Affinity Ratio | H3:H1 Affinity Ratio |
| Chlorthis compound | 1.3 - 2[4][5] | 12[6] | 5700[5] | 2216[5] |
| This compound | Data not available | Data not available | 430[5] | 312[5] |
Note: The Ki and IC50 values for Chlorthis compound are from studies using cloned human H1 receptors and rodent brain tissue.[4][5][6] The affinity ratios represent the ratio of the drug's affinity for the H2 or H3 receptor compared to the H1 receptor; a higher ratio indicates greater selectivity for the H1 receptor.[5]
H1 Receptor Signaling Pathway
Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, initiate a cascade of intracellular events. Both this compound and Chlorthis compound act as inverse agonists, meaning they not only block the binding of histamine but also reduce the basal activity of the receptor.
The primary signaling pathway activated by the H1 receptor is the Gq/11 pathway, which leads to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological responses associated with histamine release, such as smooth muscle contraction, increased vascular permeability, and the sensation of itching.
Caption: H1 Receptor Signaling Pathway and the inhibitory action of this compound and Chlorthis compound.
Experimental Protocols: H1 Receptor Binding Assay
The binding affinity of compounds to the H1 receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of a non-radioactive compound (the "competitor," e.g., this compound or Chlorthis compound) to displace a radioactive ligand that is known to bind to the receptor with high affinity (e.g., [³H]-mepyramine).
Detailed Methodology for Radioligand Binding Assay
1. Membrane Preparation:
-
Cell Culture: Culture cells expressing the human H1 receptor (e.g., HEK293 or CHO cells) to a high density.
-
Harvesting: Detach cells from the culture plates and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenization: Resuspend the cell pellet in a cold lysis buffer and homogenize using a Dounce or polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspension and Storage: Resuspend the membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C until use.
2. Binding Assay:
-
Incubation Mixture: In a 96-well plate, prepare the following in a final volume of 250 µL:
-
Total Binding: Cell membranes, a fixed concentration of the radioligand (e.g., [³H]-mepyramine), and assay buffer.
-
Non-specific Binding: Cell membranes, the radioligand, and a high concentration of a non-labeled H1 antagonist (e.g., mianserin) to saturate the receptors.
-
Competitive Binding: Cell membranes, the radioligand, and varying concentrations of the test compound (this compound or Chlorthis compound).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Ki Calculation: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion
This comparative guide highlights the similarities and key differences in the H1 receptor binding characteristics of this compound and Chlorthis compound. The chlorination of this compound to form Chlorthis compound results in a significant increase in its binding affinity and selectivity for the H1 receptor. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for researchers engaged in the study of antihistamines and H1 receptor pharmacology. Further studies to determine the precise H1 receptor binding affinity of this compound would be beneficial for a more complete quantitative comparison.
References
- 1. H1 antagonist - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. H1-receptor antagonists. Comparative tolerability and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Inter-Laboratory Validation of a Quantitative Pheniramine Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of pheniramine, an antihistamine commonly found in pharmaceutical formulations, is critical for ensuring product quality, safety, and efficacy. The validation of analytical methods used for this quantification is a mandatory requirement by regulatory bodies worldwide. This guide provides a comparative overview of different validated analytical methods for the quantitative determination of this compound, based on data from various single-laboratory validation studies. The objective is to offer a comprehensive resource for selecting an appropriate analytical method and understanding the key performance parameters.
The validation of these methods is performed in accordance with the International Council for Harmonisation (ICH) guidelines, which outline the necessary parameters to be evaluated to ensure a method is suitable for its intended purpose.[1][2][3] These parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][5][6]
Comparison of Quantitative this compound Assay Methods
The following tables summarize the performance characteristics of various analytical methods for the quantification of this compound maleate, as reported in different studies. This allows for a cross-method comparison of key validation parameters.
Table 1: Comparison of UV-Spectrophotometric and Titrimetric Methods
| Parameter | UV-Spectrophotometric Method | Titrimetric Method |
| Linearity Range | 5-25 µg/ml | 20-100% of 0.1 g |
| Correlation Coefficient (R²) | 0.996 | Not Reported |
| Accuracy (% Recovery) | 98.61 - 98.76% | 98.01 - 101.5% |
| Precision (%RSD) | 1.005 - 1.78% | Mean: 99.60, STDV: 1.56 |
| Limit of Detection (LOD) | 0.517 µg/ml | Not Reported |
| Limit of Quantitation (LOQ) | 1.724 µg/ml | Not Reported |
Data synthesized from Mehmood et al. (2016).[7][8]
Table 2: Comparison of High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 |
| Linearity Range | 150-1200 µg/mL | 50-120% of sample concentration | Not specified |
| Correlation Coefficient (R²) | > 0.999 | 0.999 | 0.9998–0.9999 |
| Accuracy (% Recovery) | 97.8 - 102.1% | 98 - 102% | Not explicitly stated, but good accuracy reported |
| Precision (%RSD) | < 1.3% | < 2% | 2.462% |
| Limit of Detection (LOD) | 0.3 µg/mL | Not Reported | Not Reported |
| Limit of Quantitation (LOQ) | 0.07 µg/mL | Not Reported | Not Reported |
| Robustness | Reported as robust | Reported as robust | Not explicitly stated |
Data synthesized from multiple sources.[9][10][11][12]
Experimental Protocols
Below are detailed methodologies for the key analytical techniques discussed.
UV-Spectrophotometric Method
This method relies on the principle that this compound maleate absorbs ultraviolet light at a specific wavelength.
-
Instrumentation: A calibrated UV-Visible spectrophotometer.
-
Solvent Selection: Methanol is often chosen as the solvent due to the good solubility of this compound maleate.[7]
-
Preparation of Standard Solution:
-
Accurately weigh a specific amount of this compound maleate reference standard.
-
Dissolve the standard in the chosen solvent in a volumetric flask to achieve a known concentration.
-
Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 5-25 µg/ml).[7]
-
-
Sample Preparation:
-
For injection formulations, an accurately measured volume is diluted with the solvent to fall within the linear range of the assay.[7]
-
-
Wavelength Determination (λmax):
-
Scan a standard solution of this compound maleate across the UV spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance. For this compound maleate, this is typically around 265 nm.[7]
-
-
Analysis:
-
Measure the absorbance of the standard and sample solutions at the determined λmax.
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Determine the concentration of this compound maleate in the sample solution by interpolating its absorbance on the calibration curve.
-
Titrimetric Method
This classical analytical technique involves the quantitative determination of this compound maleate through a chemical reaction with a titrant.
-
Principle: A simple acid-base reaction where this compound maleate is titrated with a standardized acid or base.[2] One common approach is a non-aqueous titration.[3][8]
-
Reagents:
-
Procedure:
-
Accurately weigh the this compound maleate sample and dissolve it in anhydrous glacial acetic acid.[7][13]
-
Titrate the solution with a standardized 0.1N perchloric acid solution.
-
The endpoint of the titration can be determined either potentiometrically or by using a visual indicator.[7]
-
A blank determination should be performed for necessary corrections.[7]
-
-
Calculation: The amount of this compound maleate is calculated based on the volume of titrant consumed and its known concentration.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly specific and sensitive chromatographic technique used to separate, identify, and quantify components in a mixture.
-
Instrumentation: A standard HPLC system equipped with a pump, injector, column, and a UV detector.
-
Chromatographic Conditions (Example):
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the this compound maleate reference standard in the mobile phase.
-
Create a series of dilutions for the linearity study.
-
Dilute the sample formulation with the mobile phase to a concentration within the calibration range.
-
-
Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
The retention time is used to identify the this compound peak.
-
The peak area is used to quantify the concentration of this compound maleate by comparing it to the peak areas of the standards.
-
Visualizations
The following diagrams illustrate key workflows and relationships in the validation of a quantitative this compound assay.
Caption: General workflow for analytical method validation.
Caption: Relationships between analytical validation parameters.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Analytical Method Development and Validation of this compound Maleate Injection | Semantic Scholar [semanticscholar.org]
- 3. ijddr.in [ijddr.in]
- 4. youtube.com [youtube.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. scribd.com [scribd.com]
- 9. recentscientific.com [recentscientific.com]
- 10. A validated stability-indicating HPLC method for the simultaneous determination of this compound maleate and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, this compound maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Validated RP-HPLC method for simultaneous determination and quantification of chlorthis compound maleate, paracetamol and caffeine in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Pheniramine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of pheniramine, a first-generation antihistamine. Adherence to these procedures will help ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment required. The following table summarizes the recommended PPE based on various Safety Data Sheets (SDS).
| PPE Component | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | To protect eyes from dust, splashes, or aerosols of this compound.[1] |
| Hand Protection | Protective, chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and absorption.[1] |
| Body Protection | Impervious clothing, such as a lab coat or disposable coveralls. | To protect skin from accidental spills or contamination.[1] |
| Respiratory Protection | A suitable respirator should be used if ventilation is inadequate or if dusts are generated. | To prevent inhalation of this compound dust or aerosols.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for safety and operational efficiency.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, well-ventilated area.[1][2]
-
Recommended storage temperature is 4°C, sealed and away from direct sunlight and sources of ignition.[1]
-
Keep this compound separated from incompatible materials, such as strong oxidizing agents.[3]
2. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[4]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1][5]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
3. Accidental Release Measures:
In the event of a spill, follow these procedures:
-
Evacuate personnel from the immediate area.[1]
-
Wear full personal protective equipment, including respiratory protection.[1]
-
Avoid breathing vapors, mist, or gas.[1]
-
Contain the spill and prevent it from entering drains or water courses.[1]
-
For liquid spills, absorb with an inert material (e.g., sand, diatomite).[1]
-
For solid spills, carefully sweep or scoop up the material to avoid generating dust.
-
Place the spilled material into a suitable, labeled container for disposal.[4]
-
Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) and then with soap and water.[1]
Disposal Plan
Proper disposal of unused or waste this compound is crucial to prevent environmental contamination and accidental exposure.
-
Dispose of this compound and its container in accordance with local, state, and federal regulations.[1][5]
-
For small quantities, the "mix and toss" method is often recommended for unused medications:
-
Remove the this compound from its original container.
-
Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter.[6][7][8] This makes it less appealing to children and pets.
-
Place the mixture in a sealed container, such as a resealable plastic bag or an empty can.[6][8]
-
Dispose of the sealed container in the household trash.[6][8]
-
-
Do not flush this compound down the toilet unless specifically instructed to do so by the manufacturer or a drug take-back program, as this can contaminate water supplies.[6][7]
-
Alternatively, utilize a drug take-back program if available in your area. These programs offer the safest and most environmentally sound disposal method.[8][9][10]
Experimental Workflow: this compound Spill Response
The following diagram illustrates the step-by-step procedure for safely managing a this compound spill in a laboratory setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. echemi.com [echemi.com]
- 3. spectrumrx.com [spectrumrx.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. dea.gov [dea.gov]
- 7. epa.gov [epa.gov]
- 8. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 9. Medicine: Proper Disposal [nationwidechildrens.org]
- 10. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
